molecular formula C10H14ClNO2 B1352385 H-DL-Phe-OMe.HCl CAS No. 5619-07-8

H-DL-Phe-OMe.HCl

货号: B1352385
CAS 编号: 5619-07-8
分子量: 215.67 g/mol
InChI 键: SWVMLNPDTIFDDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

H-DL-Phe-OMe.HCl is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
The exact mass of the compound DL-Phenylalanine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 2-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVMLNPDTIFDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5619-07-8, 7524-50-7
Record name Phenylalanine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5619-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-phenyl-DL-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005619078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7524-50-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-phenyl-DL-alaninate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.591
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-DL-Phe-OMe.HCl chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-DL-Phe-OMe.HCl

This guide provides a comprehensive overview of H-DL-Phenylalanine methyl ester hydrochloride (this compound), a hydrochloride salt of the methyl ester of racemic phenylalanine. It is a derivative of the essential amino acid phenylalanine and serves as a valuable building block in peptide synthesis and as a research compound in various biochemical and pharmaceutical studies.[1] This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its role in key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is composed of a central alpha-carbon bonded to an amino group (protonated as an ammonium (B1175870) chloride salt), a carboxyl group protected as a methyl ester, a hydrogen atom, and a benzyl (B1604629) side chain. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms DL-Phenylalanine methyl ester HCl, Methyl 2-amino-3-phenylpropanoate hydrochloride[2]
CAS Number 5619-07-8[3]
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [3]
Appearance White to off-white solid crystalline powder[3][4]
Melting Point Approximately 162°C[2]
Solubility Soluble in DMSO (≥ 200 mg/mL), Ethanol, and Methanol[3][4][5]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months[3]

Experimental Protocols

Synthesis of this compound from D-Phenylalanine Methyl Ester

A common method for preparing the DL-racemic mixture involves the base-catalyzed racemization of one of the pure enantiomers. The following protocol is adapted from established chemical synthesis procedures.[2]

Materials:

  • D-phenylalanine methyl ester

  • Methanol

  • Sodium methoxide

  • Concentrated hydrochloric acid

  • Sodium carbonate

  • 1,2-Dichloroethane (B1671644)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Racemization: Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol. At room temperature, add 0.90 parts of sodium methoxide. Heat the mixture to reflux and maintain for approximately 2.5 hours.[2]

  • Acidification and Evaporation: Cool the reaction mixture and acidify to a pH of 2 using concentrated hydrochloric acid. Evaporate the mixture to dryness to obtain a crystalline residue.[2]

  • Work-up and Extraction: Take up the residue in water and add sodium carbonate. Add 1,2-dichloroethane to form a biphasic mixture, shake, and filter. Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.[2]

  • Filtration and Final Acidification: Filter the dried organic solution. Acidify the filtrate with hydrochloric acid, which will cause the product to begin precipitating.[2]

  • Crystallization and Isolation: Cool the solution and remove the solvent under reduced pressure. Triturate the remaining material with diethyl ether. Filter the resulting solid to yield this compound.[2]

G Synthesis Workflow for this compound cluster_racemization Racemization cluster_workup Work-up & Purification cluster_isolation Isolation start D-Phe-OMe in Methanol reflux Add Sodium Methoxide Heat to Reflux (2.5h) start->reflux Base Catalyst acidify Cool & Acidify (HCl, pH 2) Evaporate to Dryness reflux->acidify Reaction Complete extract Dissolve in H2O Add Na2CO3 & Dichloroethane Separate Organic Layer acidify->extract dry Wash with Brine Dry over MgSO4 extract->dry precipitate Acidify Filtrate (HCl) dry->precipitate crystallize Cool & Evaporate Solvent Triturate with Ether precipitate->crystallize end Filter to Yield This compound crystallize->end

A high-level workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Amino acids and their derivatives are recognized as biologically active molecules that can serve as supplements or therapeutic agents.[6][7] L-phenylalanine, the biologically active enantiomer in the racemic mixture, has been shown to modulate key physiological processes, particularly in the gastrointestinal tract, through the Calcium-Sensing Receptor (CaSR).

Regulation of Gastric Acid Secretion

L-phenylalanine acts as an allosteric modulator of the CaSR on gastric parietal cells. In the presence of physiological extracellular calcium (Ca²⁺), L-phenylalanine enhances the receptor's activity, stimulating H⁺/K⁺-ATPase. This leads to increased proton pumping and subsequent secretion of hydrochloric acid (HCl) into the gastric lumen.[8] This action is independent of traditional secretagogues like histamine (B1213489) or gastrin.[8] The D-isomer, D-phenylalanine, does not elicit this response.[8]

G L-Phe Regulation of Gastric Acid Secretion cluster_parietal Gastric Parietal Cell CaSR Calcium-Sensing Receptor (CaSR) HK_ATPase H+/K+ ATPase (Proton Pump) CaSR->HK_ATPase Activates HCl HCl Secretion HK_ATPase->HCl Drives LPhe L-Phenylalanine LPhe->CaSR Allosteric Co-activation Ca2 Extracellular Ca²⁺ Ca2->CaSR Allosteric Co-activation

L-Phe allosterically activates CaSR to stimulate gastric acid secretion.
Stimulation of Gut Hormone Release

In the duodenum, L-phenylalanine stimulates the release of key gut hormones, including cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[9][10] This effect is also mediated by the CaSR. Activation of the CaSR by L-phenylalanine triggers a downstream signaling cascade involving G-protein Gq, phospholipase C (PLC), and the subsequent generation of inositol (B14025) 1,4,5-triphosphate (IP₃) and activation of protein kinase C (PKC).[9] This pathway ultimately leads to the secretion of hormones that play crucial roles in satiety, glucose homeostasis, and appetite suppression.[9][10]

G L-Phe Induced Gut Hormone Release cluster_eec Enteroendocrine Cell CaSR CaSR Gq Gq Protein CaSR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3R_PKC IP₃R & PKC Activation PLC->IP3R_PKC Generates IP₃ Activates PKC Hormone_Release Hormone Secretion (GLP-1, CCK, etc.) IP3R_PKC->Hormone_Release Triggers LPhe L-Phenylalanine (in gut lumen) LPhe->CaSR Activates

CaSR-mediated signaling cascade for L-Phe-induced hormone release.

Spectroscopic Data Interpretation

While specific experimental spectra for this compound were not located in the initial search, the expected signals in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted based on its known chemical structure. This is a common practice for structure verification.

  • ¹H NMR: Expected signals would include a singlet for the methyl ester protons (-OCH₃), multiplets for the aromatic protons of the phenyl ring, and signals corresponding to the α- and β-protons of the amino acid backbone. The ammonium protons (-NH₃⁺) may appear as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the α- and β-carbons, and the carbons of the aromatic ring (with four distinct signals due to symmetry).

  • IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the ammonium salt, C=O stretching of the ester group (typically around 1735-1750 cm⁻¹), C-O stretching, and characteristic bands for the aromatic ring.

For definitive analysis, experimental acquisition of spectra is required.[11]

References

An In-depth Technical Guide to the Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DL-Phenylalanine methyl ester hydrochloride, a crucial intermediate in the production of various pharmaceuticals and fine chemicals. The document details established synthetic protocols, presents key quantitative data in a comparative format, and illustrates the underlying chemical transformations and experimental workflows.

Core Synthesis Methodology: Fischer-Speier Esterification

The primary and most widely employed method for the synthesis of DL-Phenylalanine methyl ester hydrochloride is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of DL-phenylalanine with methanol (B129727) in the presence of an acid catalyst. The equilibrium of this reaction is typically shifted towards the product by using an excess of methanol or by removing the water formed during the reaction.[1]

Reaction Mechanism

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. The final product is isolated as its hydrochloride salt.

Experimental Protocols

Two common and effective protocols for the synthesis of DL-Phenylalanine methyl ester hydrochloride are presented below.

Protocol 1: Synthesis using Methanol and Hydrochloric Acid

This classic approach utilizes hydrogen chloride (either from a cylinder or generated in situ from reagents like acetyl chloride) dissolved in methanol.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend DL-phenylalanine in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly bubble dry hydrogen chloride gas through the suspension or add a solution of HCl in methanol.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.

  • The resulting crude solid is then triturated with diethyl ether to precipitate the product.[2]

  • Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield DL-phenylalanine methyl ester hydrochloride.[2]

Protocol 2: Synthesis using Chlorotrimethylsilane (B32843) and Methanol

This method offers a convenient alternative for generating hydrochloric acid in situ.[3]

Procedure:

  • To a suspension of DL-phenylalanine in methanol, slowly add chlorotrimethylsilane (TMSCl) at room temperature with stirring.[3] The reaction of TMSCl with methanol generates HCl in the reaction mixture.

  • Continue stirring the mixture at room temperature until the reaction is complete, as indicated by TLC.[3]

  • Concentrate the reaction mixture on a rotary evaporator to obtain the crude product.[3]

  • Recrystallize the crude product from a suitable solvent system, such as methanol/diethyl ether, to obtain pure DL-phenylalanine methyl ester hydrochloride.

Quantitative Data Summary

The following tables summarize key quantitative data from various reported syntheses of phenylalanine methyl ester hydrochloride.

ParameterValueReference
Melting Point ~162°C[4]
Form Crystalline powder[5]
Appearance White[2][5]
Assay (Titration) >97.5% to <102.5%[5]
Water Content <0.5%[5]

Visualizing the Process

To further clarify the synthesis, the following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product DLPhenylalanine DL-Phenylalanine reaction_node DLPhenylalanine->reaction_node Methanol Methanol Methanol->reaction_node HCl HCl (catalyst) HCl->reaction_node  Fischer Esterification Product DL-Phenylalanine Methyl Ester Hydrochloride reaction_node->Product + H₂O

Caption: Chemical reaction pathway for the synthesis of DL-Phenylalanine Methyl Ester Hydrochloride.

Experimental_Workflow start Start: DL-Phenylalanine & Methanol reaction Reaction with Acid Catalyst (HCl) start->reaction workup Work-up: Solvent Evaporation reaction->workup purification Purification: Trituration/Recrystallization workup->purification analysis Analysis: Melting Point, Spectroscopy purification->analysis product Final Product: DL-Phenylalanine Methyl Ester HCl analysis->product

Caption: Generalized experimental workflow for the synthesis of DL-Phenylalanine Methyl Ester Hydrochloride.

References

H-DL-Phe-OMe.HCl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-DL-Phe-OMe.HCl, chemically known as DL-Phenylalanine methyl ester hydrochloride, is a derivative of the essential amino acid phenylalanine. In the realm of scientific research, this compound primarily serves as a versatile building block in the synthesis of more complex molecules, particularly peptides and peptidomimetics. Its utility stems from the presence of a protected carboxyl group (methyl ester) and a free amino group, making it an ideal starting material for peptide chain elongation. This guide provides an in-depth overview of its applications, supported by experimental data and protocols.

Core Applications in Research

The principal application of this compound in a research context is as a fundamental component in solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise construction of peptides with a defined sequence. The methyl ester protection of the carboxylic acid group in this compound prevents self-polymerization and allows for controlled coupling reactions with other amino acids.

Beyond its role in general peptide synthesis, derivatives of phenylalanine are crucial in the development of therapeutic peptides and drugs targeting neurological disorders, owing to phenylalanine's role as a precursor to key neurotransmitters.

Quantitative Data Summary

While this compound is a synthetic intermediate, its incorporation into larger molecules imparts significant biological activity. The following table summarizes the cytotoxic activity of Segetalin D, a cyclic heptapeptide (B1575542) synthesized using a phenylalanine methyl ester derivative, demonstrating the therapeutic potential of peptides constructed from such building blocks.

CompoundCell LineParameterValueReference
Segetalin DDalton's Lymphoma Ascites (DLA)CTC507.54 µM[1]
Segetalin DEhrlich's Ascites Carcinoma (EAC)CTC5013.56 µM[1]

CTC50: The concentration of a compound that causes 50% cell toxicity.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using a Phenylalanine Methyl Ester Derivative

This protocol is a generalized representation of the steps involved in SPPS, exemplified by the synthesis of a peptide containing a phenylalanine residue.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.

  • Wash the resin multiple times with DMF to remove any impurities.

2. First Amino Acid Coupling:

  • Dissolve the first Fmoc-protected amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF.

  • Add a base such as N,N-diisopropylethylamine (DIPEA) to the amino acid solution.

  • Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours to ensure complete coupling.

  • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents.

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the coupled amino acid.

  • Wash the resin extensively with DMF to remove the piperidine and cleaved Fmoc adducts.

4. Subsequent Amino Acid Couplings (incorporating this compound):

  • For the incorporation of the phenylalanine residue, a protected form such as Boc-Phe-OMe would be used in a similar coupling step as described in step 2. This compound would be used in solution-phase synthesis or after deprotection of the N-terminal protecting group in SPPS.

  • Repeat the coupling and deprotection cycles for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide chain is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Signaling Pathways and Workflows

Phenylalanine's Role in Neurotransmitter Synthesis Modulation

Phenylalanine is a critical precursor for the synthesis of several key neurotransmitters, including dopamine (B1211576) and serotonin (B10506). High concentrations of phenylalanine can competitively inhibit the rate-limiting enzymes in these pathways, a mechanism of significant interest in neurological research, particularly in the context of phenylketonuria (PKU).[2] While this compound is a derivative, its parent molecule's interaction with these pathways is a key area of study.

Phenylalanine_Neurotransmitter_Modulation cluster_blood_brain_barrier Blood-Brain Barrier cluster_neuron Neuron Phe Phenylalanine Phe_in Phenylalanine Phe->Phe_in LAT1 Transporter Tyr Tyrosine Tyr_in Tyrosine Tyr->Tyr_in LAT1 Transporter Trp Tryptophan Trp_in Tryptophan Trp->Trp_in LAT1 Transporter TH Tyrosine Hydroxylase Phe_in->TH Competitive Inhibition TPH2 Tryptophan Hydroxylase 2 Phe_in->TPH2 Competitive Inhibition L_DOPA L-DOPA Tyr_in->L_DOPA Five_HTP 5-HTP Trp_in->Five_HTP Dopamine Dopamine L_DOPA->Dopamine Serotonin Serotonin Five_HTP->Serotonin TH->L_DOPA TPH2->Five_HTP

Caption: Phenylalanine competitively inhibits key enzymes in dopamine and serotonin synthesis.

General Workflow of Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a primary application for this compound and its protected analogues.

SPPS_Workflow start Start with Resin Support coupling 1. Couple Protected Amino Acid start->coupling wash1 2. Wash coupling->wash1 deprotection 3. Deprotect N-terminus wash1->deprotection wash2 4. Wash deprotection->wash2 decision Peptide Complete? wash2->decision decision->coupling No cleavage 5. Cleave from Resin & Deprotect Side Chains decision->cleavage Yes purification 6. Purify Peptide cleavage->purification end Final Peptide purification->end

Caption: The cyclical workflow of solid-phase peptide synthesis (SPPS).

References

An In-depth Technical Guide to H-DL-Phe-OMe.HCl: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe-OMe.HCl, or DL-Phenylalanine methyl ester hydrochloride, is a racemic mixture of the methyl ester of the essential amino acid phenylalanine, presented as a hydrochloride salt. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and peptidomimetics. Its applications extend to neuroscience research as a precursor for neurotransmitter synthesis and in the food industry as a flavor enhancer.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, supported by experimental protocols and data visualizations to facilitate its use in research and development.

Chemical Identity and Physical Properties

This compound is a white to off-white crystalline powder.[1][4][5] Its fundamental identifiers and physical characteristics are summarized below for easy reference.

Identifier Value Source
IUPAC Name methyl 2-amino-3-phenylpropanoate;hydrochloride[6]
Synonyms DL-Phe-OMe·HCl, Methyl DL-phenylalaninate hydrochloride[1][7]
CAS Number 5619-07-8[1][4][5]
Molecular Formula C₁₀H₁₄ClNO₂[4][6]
Molecular Weight 215.68 g/mol [4][8]
MDL Number MFCD00066113[1]
PubChem ID 3084017[1]
Physical Property Value Source
Appearance White to off-white crystalline powder[1][4][5]
Melting Point 157 - 162 °C[1][7]
Solubility Soluble in DMSO (≥200 mg/mL) and Methanol (B129727). Slightly soluble in water.[3][4][5][7]
Storage Conditions Store at 0 - 8°C. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4][5][7]

Chemical Properties and Reactivity

As the hydrochloride salt of a methyl ester, this compound exhibits reactivity typical of amino acid esters. The primary amine is protonated, enhancing its stability and water solubility compared to the free base. The ester group is susceptible to hydrolysis under acidic or basic conditions. It serves as a versatile precursor in various chemical syntheses, particularly in peptide synthesis where the amine group can be coupled with a protected amino acid.[9][10]

Experimental Protocols

Synthesis of this compound

The following protocol describes the synthesis of DL-phenylalanine methyl ester hydrochloride from D-phenylalanine methyl ester via racemization induced by sodium methoxide (B1231860), followed by acidification.[11]

Materials:

  • D-phenylalanine methyl ester

  • Methanol

  • Sodium methoxide

  • Concentrated hydrochloric acid

  • Water

  • Sodium carbonate

  • 1,2-Dichloroethane (B1671644)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Ether

Procedure:

  • Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol at room temperature.

  • Add 0.90 parts of sodium methoxide to the solution.

  • Heat the mixture rapidly to reflux and maintain for approximately 2.5 hours.

  • Cool the reaction mixture and acidify to pH 2 with concentrated hydrochloric acid.

  • Evaporate the mixture to dryness to obtain a crystalline residue.

  • Dissolve the residue in water and add sodium carbonate.

  • Add 1,2-dichloroethane to form a biphasic mixture, shake, and filter.

  • Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter the dried organic layer and acidify the filtrate with hydrochloric acid.

  • Cool the solution and remove the solvent.

  • Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[11]

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_racemization Racemization cluster_acidification_extraction Acidification & Extraction cluster_purification Purification & Isolation start1 D-Phenylalanine Methyl Ester racemize Dissolve & Reflux start1->racemize start2 Methanol start2->racemize start3 Sodium Methoxide start3->racemize acidify1 Cool & Acidify (HCl) racemize->acidify1 evaporate1 Evaporate to Dryness acidify1->evaporate1 dissolve_extract Dissolve in H2O, add Na2CO3 & 1,2-Dichloroethane evaporate1->dissolve_extract separate Separate Organic Layer dissolve_extract->separate wash_dry Wash with NaCl(aq) & Dry (MgSO4) separate->wash_dry acidify2 Acidify with HCl wash_dry->acidify2 evaporate2 Remove Solvent acidify2->evaporate2 triturate Triturate with Ether evaporate2->triturate product This compound triturate->product

Caption: Synthesis Workflow for this compound.

Applications in Research and Development

This compound is a versatile compound with significant applications in several research and industrial sectors.

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, due to its role as a precursor to the neurotransmitter precursor, phenylalanine.[1]

  • Peptide Synthesis: It serves as a fundamental building block for the synthesis of peptides and peptidomimetics used in drug discovery.[12]

  • Neuroscience Research: Its ability to cross the blood-brain barrier makes it a valuable tool for studying amino acid metabolism and neurotransmitter synthesis within the central nervous system.[1]

  • Dietary Supplements: The compound is utilized in dietary supplements aimed at improving mood and cognitive function.[1]

  • Food Industry: It is sometimes employed as a flavor enhancer in food products.[1]

The role of this compound as a precursor in pharmaceutical synthesis can be visualized in the following logical flow.

G cluster_precursor Precursor Compound cluster_synthesis Synthetic Pathways cluster_application Target Applications cluster_outcome Therapeutic Outcome precursor This compound peptide_synthesis Peptide Synthesis precursor->peptide_synthesis pharmaceutical_synthesis Pharmaceutical Intermediate Synthesis precursor->pharmaceutical_synthesis bioactive_peptides Bioactive Peptides peptide_synthesis->bioactive_peptides neurological_drugs Drugs for Neurological Disorders pharmaceutical_synthesis->neurological_drugs therapeutic_agents Therapeutic Agents bioactive_peptides->therapeutic_agents neurological_drugs->therapeutic_agents

Caption: Role of this compound in Pharmaceutical R&D.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[3][13] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid breathing dust and ensure adequate ventilation.[3]

Conclusion

This compound is a foundational chemical for a range of scientific and industrial applications. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an invaluable resource for researchers and developers in the pharmaceutical, nutritional, and chemical industries. This guide provides the core technical information necessary to effectively and safely utilize this compound in a laboratory setting.

References

An In-depth Technical Guide to H-DL-Phe-OMe.HCl (CAS 5619-07-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OMe.HCl, with the CAS number 5619-07-8, is the hydrochloride salt of the methyl ester of DL-phenylalanine. This compound serves as a key building block in organic synthesis and holds significant interest in the fields of pharmaceutical and nutritional sciences. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers of phenylalanine methyl ester. Its enhanced bioavailability compared to phenylalanine makes it a valuable precursor for various applications, including the synthesis of peptides, investigation of neurotransmitter pathways, and as a component in dietary supplements.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and experimental protocols.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5619-07-8[1][4][5][6][7][8][9]
Molecular Formula C₁₀H₁₄ClNO₂[4][7][9]
Molecular Weight 215.68 g/mol [2][4]
Appearance White to off-white crystalline powder[1][3]
Melting Point 157-159 °C[1]
Solubility Soluble in DMSO (≥ 200 mg/mL)[2]
Purity ≥ 98%[3]

Spectroscopic Data

Table 2: Representative Spectroscopic Data (L-enantiomer)

TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons of the phenyl group, the alpha-proton, the beta-protons of the side chain, and the methyl ester protons.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, the alpha- and beta-carbons, and the methoxy (B1213986) carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amine hydrochloride, C=O stretching of the ester, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak corresponding to the free base (C₁₀H₁₃NO₂) is expected.

Synthesis

A common method for the synthesis of amino acid methyl esters involves the esterification of the corresponding amino acid in methanol (B129727) with a suitable reagent.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a straightforward esterification process followed by salt formation.

G General Synthesis Workflow for this compound A DL-Phenylalanine D Reaction Mixture A->D B Methanol (Solvent/Reagent) B->D C Esterification Reagent (e.g., Thionyl Chloride, HCl gas) C->D E DL-Phenylalanine Methyl Ester D->E Esterification F Purification (e.g., Crystallization) E->F G This compound (Final Product) F->G

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Esterification of L-Phenylalanine

The following protocol for the L-enantiomer can be adapted for the synthesis of the DL-form.

Materials:

Procedure:

  • Suspend L-phenylalanine in anhydrous methanol at 0 °C in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a mixture of ethyl acetate and ethanol (95:5) to yield the final product as a white solid.

Biological Significance and Applications

Role in Neurotransmitter Synthesis

Phenylalanine is an essential amino acid and a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[10][11][12][13][14] this compound, as a derivative of phenylalanine, can be metabolized to increase the levels of this precursor in the body. The methyl ester form may enhance its ability to cross the blood-brain barrier.

The catecholamine synthesis pathway is a critical neuronal process.

G Catecholamine Synthesis Pathway cluster_enzymes Enzymes A Phenylalanine B Tyrosine A->B BH₄ C L-DOPA B->C BH₄ D Dopamine C->D Vitamin B₆ E Norepinephrine D->E Vitamin C F Epinephrine E->F SAM PAH Phenylalanine Hydroxylase TH Tyrosine Hydroxylase (Rate-Limiting Step) DDC DOPA Decarboxylase DBH Dopamine β-Hydroxylase PNMT Phenylethanolamine N-Methyltransferase

Caption: The metabolic pathway from phenylalanine to catecholamines.

Antileukemic Activity

Research has indicated that phenylalanine methyl ester (PME) exhibits antileukemic properties.[15] Studies have shown that at a concentration of 50 mM, PME can cause a significant reduction (greater than one log) in leukemic cells from patients with acute myelogenous leukemia (AML), acute lymphocytic leukemia (ALL), and chronic myelogenous leukemia in blast crisis (CML-BC).[15] This cytotoxic effect is less pronounced in normal peripheral blood cells.[15]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17][18][19][20]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[16][17][20] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Leukemic cell lines (e.g., AML, ALL)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemic cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

G MTT Assay Experimental Workflow A Seed Cells (1x10⁴ cells/well) B Incubate (24 hours) A->B C Treat with This compound (various concentrations) B->C D Incubate (48-72 hours) C->D E Add MTT Solution D->E F Incubate (4 hours) E->F G Solubilize Formazan (add DMSO) F->G H Measure Absorbance (570 nm) G->H I Data Analysis (% Cell Viability) H->I

References

In-Depth Technical Guide to DL-Phenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of DL-Phenylalanine Methyl Ester Hydrochloride, a compound of significant interest in pharmaceutical development and nutritional science.[1] As a precursor to the essential amino acid phenylalanine, it plays a crucial role in protein synthesis and the production of neurotransmitters.[1] Its methyl ester form is noted for enhancing bioavailability, making it a valuable component in dietary supplements aimed at improving cognitive function and mood.[1]

Core Quantitative Data

The fundamental physicochemical properties of DL-Phenylalanine Methyl Ester Hydrochloride are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Molecular Formula C₁₀H₁₃NO₂·HCl[2]
or C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.7 g/mol [2]
215.68 g/mol [4]
Appearance White to off-white crystalline powder[2][3][5]
Melting Point 157 - 159 °C[2]
CAS Number 5619-07-8[2][3]
Purity ≥ 99% (HPLC)[2]
Solubility Soluble in water, methanol (B129727), and ethanol (B145695)[5]

Structural and Logical Representation

The following diagram illustrates the constituent components of DL-Phenylalanine Methyl Ester Hydrochloride.

G Logical Structure of DL-Phenylalanine Methyl Ester HCl A DL-Phenylalanine D DL-Phenylalanine Methyl Ester HCl A->D forms B Methyl Ester (-OCH3) B->D esterifies C Hydrochloride (HCl) C->D forms salt with

Fig. 1: Components of DL-Phenylalanine Methyl Ester HCl

Experimental Protocols

Detailed methodologies for the synthesis and analysis of DL-Phenylalanine Methyl Ester Hydrochloride are critical for reproducible research and development.

Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

A common method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of a catalyst.[6]

General Procedure:

  • To a round bottom flask containing the amino acid (0.1 mol), slowly add freshly distilled chlorotrimethylsilane (B32843) (0.2 mol) with stirring.[6]

  • Add methanol (100 mL) to the mixture.[6]

  • Stir the resulting solution or suspension at room temperature.[6]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).[6]

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the amino acid methyl ester hydrochloride product.[6]

An alternative synthesis involves the use of thionyl chloride.

Procedure with Thionyl Chloride:

  • Suspend L-phenylalanine (9.03 g, 54.7 mmol) in methanol (100 cm³) at 0 °C.[7]

  • Add thionyl chloride (6.0 cm³, 82.1 mmol) to the stirred suspension via a dropping funnel.[7]

  • Stir the mixture for 24 hours at room temperature.[7]

  • Remove the solvent under reduced pressure.[7]

  • Recrystallize the crude product from a mixture of ethyl acetate (B1210297) and ethanol (95:5) to obtain the final product as a white solid.[7]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

The enantiomers of phenylalanine methyl ester can be effectively separated and analyzed using chiral HPLC.

  • Column: LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (B128534) in a ratio of 70:30:0.3:0.2.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 20 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: 0.3 mg/mL in ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of DL-Phenylalanine Methyl Ester Hydrochloride.

  • ¹H NMR (400 MHz, CD₃OD): Chemical shifts (δ) are observed at approximately 3.23-3.29 ppm (dd, 2H), 3.79 ppm (s, 3H), 4.32 ppm (t, 1H), and 7.27-7.38 ppm (m, 5H).[8]

  • ¹³C NMR (100 MHz, CD₃OD): Resonances are expected around δ 37.3, 53.5, 55.2, 128.6, 130.1, 130.5, 135.3, and 170.3.[8]

The following diagram outlines a typical workflow for the synthesis and analysis of this compound.

G Experimental Workflow: Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis A Reactants: DL-Phenylalanine, Methanol, Catalyst B Reaction at Room Temperature A->B C Workup & Purification B->C D Product: DL-Phenylalanine Methyl Ester HCl C->D yields E HPLC Analysis D->E F NMR Spectroscopy D->F

Fig. 2: Synthesis and Analysis Workflow

References

H-DL-Phe-OMe.HCl: An In-Depth Technical Guide on its Core Mechanism of Action in Neurological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Phe-OMe.HCl, the hydrochloride salt of the racemic mixture of the methyl ester of phenylalanine, is a compound with significant implications for neurological research. Its mechanism of action is primarily understood through the activities of its core component, phenylalanine. This technical guide synthesizes the current understanding of how this compound and its constituent enantiomers, L-phenylalanine and D-phenylalanine, exert their effects on the central nervous system. The primary mechanisms include its role as a precursor to critical catecholamine neurotransmitters and its function as a modulator of N-methyl-D-aspartate (NMDA) receptor activity. This document provides a detailed overview of these pathways, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Phenylalanine is an essential aromatic amino acid that plays a crucial role in various physiological processes, particularly in the brain. The L-enantiomer, L-phenylalanine, is a fundamental building block for protein synthesis and, more importantly, serves as a precursor for the synthesis of tyrosine and subsequently the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine (B1679862), and epinephrine. The D-enantiomer, D-phenylalanine, is not typically incorporated into proteins but has been investigated for its potential analgesic properties. The racemic mixture, DL-phenylalanine, combines the effects of both enantiomers. The methyl ester hydrochloride form, this compound, enhances its solubility and potential for bioavailability, making it a compound of interest for neurological studies. This guide will delve into the core mechanisms of action, providing a technical foundation for researchers in the field.

Mechanism of Action

The neurological effects of this compound can be attributed to two primary mechanisms: its role in neurotransmitter synthesis and its interaction with glutamate (B1630785) receptors.

Precursor to Catecholamine Neurotransmitters

The L-phenylalanine component of the racemic mixture is the key player in this pathway. Upon crossing the blood-brain barrier, L-phenylalanine is hydroxylated by the enzyme phenylalanine hydroxylase to form L-tyrosine. L-tyrosine is then converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in catecholamine synthesis. L-DOPA is subsequently decarboxylated to form dopamine. Dopamine can then be further converted to norepinephrine by dopamine β-hydroxylase. These neurotransmitters are fundamental for mood, cognition, and motor control.[1] DL-phenylalanine has been explored for its potential to support the brain and nervous system due to its role as a precursor in the biosynthesis of these neurotransmitters.[2]

a

NMDA Receptor Antagonism

High concentrations of L-phenylalanine have been shown to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3] This antagonism is not at the primary glutamate binding site but rather at the glycine (B1666218) co-agonist binding site.[3] Glycine is an essential co-agonist for the activation of the NMDA receptor. By competing with glycine, L-phenylalanine can inhibit NMDA receptor function. This inhibitory action is a proposed mechanism for the cognitive deficits observed in individuals with phenylketonuria (PKU), a metabolic disorder characterized by high levels of phenylalanine in the blood and brain.[3]

b

Quantitative Data

The following tables summarize key quantitative data from studies investigating the neurological effects of phenylalanine and its derivatives.

Parameter Compound Value Experimental System Reference
IC50 for NMDA-activated current inhibitionL-Phenylalanine1.71 ± 0.24 mMCultured rat hippocampal neurons[3]
Study Population Intervention Dosage Duration Outcome Reference
20 depressed patientsDL-phenylalanine75-200 mg/day20 days12 patients showed complete or good response[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of this compound.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol describes a generalized procedure for measuring extracellular levels of dopamine and norepinephrine in the brain of a freely moving rodent following administration of a test compound like this compound.

Objective: To determine the effect of this compound on the extracellular concentrations of dopamine and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Surgical tools

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • Anesthetic

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region.

    • Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.

    • Allow the animal to recover for a specified period (e.g., 5-7 days).

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion and Sample Collection:

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period (e.g., 1-2 hours) to establish a baseline.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • Compound Administration:

    • Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples for a defined period post-administration to monitor changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of dopamine and norepinephrine.

  • Histological Verification:

    • At the end of the experiment, perfuse the animal and section the brain to histologically verify the correct placement of the microdialysis probe.

c

NMDA Receptor Binding Assay

This protocol outlines a general procedure for a radioligand binding assay to assess the interaction of a compound with the NMDA receptor.

Objective: To determine if this compound or its components can displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Rat brain tissue (e.g., cortex or hippocampus)

  • Homogenizer

  • Centrifuge

  • Radiolabeled NMDA receptor ligand (e.g., [³H]MK-801)

  • Test compound (this compound)

  • Buffer solutions

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Dissect the desired brain region from rats and homogenize in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Assay:

    • Incubate the prepared brain membranes with the radiolabeled ligand (e.g., [³H]MK-801) in the presence of varying concentrations of the test compound (this compound).

    • Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled NMDA receptor antagonist).

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the ability of the test compound to inhibit specific binding and calculate the IC50 value.

Conclusion

This compound represents a compound with a dual mechanism of action in the central nervous system. Its role as a precursor to essential catecholamine neurotransmitters provides a basis for its potential effects on mood and cognitive function. Concurrently, its ability to modulate NMDA receptor activity at high concentrations suggests a more complex interaction with synaptic transmission and plasticity. The provided data and experimental protocols offer a framework for further investigation into the precise neurological effects of this compound and its potential therapeutic applications. Future research should focus on elucidating the specific contributions of the D- and L-enantiomers of the phenylalanine methyl ester and further characterizing its pharmacokinetic and pharmacodynamic profile in relevant preclinical models.

References

The Role of H-DL-Phe-OMe.HCl as a Neurotransmitter Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of H-DL-phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl), a synthetic derivative of the essential amino acid phenylalanine, and its role as a precursor to critical catecholaminergic neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). This document consolidates the current understanding of its metabolic conversion, the distinct roles of its stereoisomers, and its potential applications in neuroscience research and drug development. Detailed experimental methodologies for in vivo administration and subsequent neurochemical analysis are provided, alongside a quantitative summary of relevant findings and visual representations of the core metabolic and signaling pathways.

Introduction

This compound is the hydrochloride salt of the methyl ester of a racemic mixture of D- and L-phenylalanine. Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins and, critically, as a precursor for the synthesis of monoamine neurotransmitters.[1] The L-isomer of phenylalanine is the primary substrate for the enzymatic cascade that produces dopamine, norepinephrine, and epinephrine, which are vital for regulating mood, cognition, and physiological stress responses.[2][3] The methyl ester modification in this compound is suggested to enhance its bioavailability and facilitate its transport across the blood-brain barrier, making it a compound of interest for modulating central nervous system neurotransmitter levels.[4][5] This guide will explore the metabolic fate of this compound and its utility as a tool in neuropharmacological research.

Metabolic Pathways and Enzymatic Conversion

The conversion of this compound to downstream neurotransmitters involves a multi-step enzymatic process. The initial and critical step is the hydrolysis of the methyl ester to yield free DL-phenylalanine.

Hydrolysis of the Methyl Ester

Upon administration, this compound is presumed to be rapidly hydrolyzed by esterase enzymes present in the gastrointestinal tract, blood, and liver, releasing DL-phenylalanine and methanol (B129727). While specific quantitative data on the in vivo hydrolysis rate of phenylalanine methyl ester is not extensively documented, the process is generally considered efficient for similar amino acid esters.

The Catecholamine Synthesis Pathway

Once hydrolyzed, the L-phenylalanine component enters the well-established catecholamine synthesis pathway:

  • Phenylalanine to Tyrosine: L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver. This is the rate-limiting step in phenylalanine catabolism.[6]

  • Tyrosine to L-DOPA: L-tyrosine is then hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase (TH). This is the rate-limiting step in the synthesis of catecholamines.[6]

  • L-DOPA to Dopamine: L-DOPA is subsequently decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC).[7]

  • Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is converted to norepinephrine by dopamine β-hydroxylase (DBH).[7]

The D-isomer of phenylalanine is not a direct precursor for this pathway. Studies have shown that D-phenylalanine does not significantly convert to β-phenylethylamine and has a minimal impact on brain catecholamine concentrations.[8] However, there is some evidence to suggest that a small amount of D-phenylalanine can be converted to L-phenylalanine in the body.[2]

Signaling Pathways and Logical Relationships

The administration of this compound is intended to increase the substrate pool for the catecholamine synthesis pathway, thereby potentially boosting the production and release of dopamine and norepinephrine.

cluster_0 Administration and Metabolism cluster_1 Neurotransmitter Synthesis cluster_2 Neuronal Signaling This compound This compound DL-Phenylalanine DL-Phenylalanine This compound->DL-Phenylalanine Hydrolysis L-Phenylalanine L-Phenylalanine DL-Phenylalanine->L-Phenylalanine Esterases Esterases Esterases->this compound L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine PAH L-DOPA L-DOPA L-Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Dopaminergic Neuron Dopaminergic Neuron Dopamine->Dopaminergic Neuron Noradrenergic Neuron Noradrenergic Neuron Norepinephrine->Noradrenergic Neuron Synaptic Release Synaptic Release Dopaminergic Neuron->Synaptic Release Noradrenergic Neuron->Synaptic Release Postsynaptic Receptors Postsynaptic Receptors Synaptic Release->Postsynaptic Receptors

Fig. 1: Metabolic and Signaling Pathway of this compound

Quantitative Data

Direct quantitative studies on the conversion of this compound to dopamine and norepinephrine are limited. However, studies on phenylalanine administration provide valuable insights into the potential effects.

Compound AdministeredAnimal ModelDosageTime PointBrain RegionChange in DopamineChange in NorepinephrineReference
Phenylalanine-deficient dietMice (PKU model)--Whole BrainDecreasedDecreased[9]
Phenylalanine-restricted dietMice (PKU model)--Whole BrainIncreased (towards normal)Increased (towards normal)[9]
D-PhenylalanineRats200 mg/kg (i.p.)30-60 minWhole BrainNo significant changeNo significant change[8]

Note: The table summarizes findings from studies using phenylalanine or its derivatives, not specifically this compound, due to a lack of direct studies on the latter. The data from PKU models highlight the dependency of dopamine and norepinephrine levels on phenylalanine availability.

Experimental Protocols

The following protocols are representative of methodologies used to assess the impact of precursor administration on brain neurotransmitter levels.

In Vivo Administration of Phenylalanine Derivative in Rodents

This protocol outlines the oral administration of a phenylalanine derivative to rodents for subsequent neurochemical analysis.

Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Overnight Compound Administration Compound Administration Fasting->Compound Administration Oral Gavage Tissue Collection Tissue Collection Compound Administration->Tissue Collection Specified Time Points Brain Dissection Brain Dissection Tissue Collection->Brain Dissection Sample Storage Sample Storage Brain Dissection->Sample Storage -80°C

Fig. 2: Experimental Workflow for In Vivo Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or distilled water)

  • Oral gavage needles

  • Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast animals overnight with free access to water to ensure consistent absorption.

  • Compound Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.

  • Administration: Administer the solution via oral gavage at a specified dose (e.g., mg/kg body weight). Control animals receive the vehicle alone.

  • Time Course: Euthanize animals at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the pharmacokinetic and pharmacodynamic profile.

  • Tissue Collection: Rapidly decapitate the animals and dissect the brains on an ice-cold surface.

  • Brain Dissection: Dissect specific brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus).

  • Sample Storage: Immediately freeze the dissected brain tissue in liquid nitrogen and store at -80°C until analysis.

HPLC-ECD Analysis of Brain Catecholamines

This protocol describes the quantification of dopamine and norepinephrine in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Tissue Homogenization Tissue Homogenization Centrifugation Centrifugation Tissue Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Injection HPLC Injection Supernatant Collection->HPLC Injection Electrochemical Detection Electrochemical Detection HPLC Injection->Electrochemical Detection Data Analysis Data Analysis Electrochemical Detection->Data Analysis

Fig. 3: Workflow for HPLC-ECD Analysis of Catecholamines

Materials:

  • Dissected brain tissue

  • Homogenization buffer (e.g., 0.1 M perchloric acid with an internal standard like 3,4-dihydroxybenzylamine)

  • Centrifuge

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • Mobile phase (e.g., a buffered solution of methanol and water with an ion-pairing agent)

  • Dopamine and norepinephrine standards

Procedure:

  • Sample Preparation:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in a specific volume of ice-cold homogenization buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.

    • Collect the supernatant, which contains the neurotransmitters.

  • HPLC-ECD Analysis:

    • Inject a known volume of the supernatant onto the HPLC column.

    • Separate the catecholamines using an isocratic or gradient elution with the mobile phase.

    • Detect the eluted dopamine and norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

  • Quantification:

    • Generate a standard curve using known concentrations of dopamine and norepinephrine standards.

    • Quantify the amount of each neurotransmitter in the brain samples by comparing their peak areas to the standard curve.

    • Normalize the results to the weight of the brain tissue (e.g., ng/mg of tissue).

Discussion and Future Directions

This compound represents a potentially valuable tool for investigating the dynamics of the catecholaminergic system. Its enhanced bioavailability and ability to cross the blood-brain barrier make it a more direct precursor for central nervous system neurotransmitter synthesis compared to dietary phenylalanine.[5] However, the presence of the D-isomer complicates the interpretation of results, as its metabolic fate and potential indirect effects on L-phenylalanine metabolism are not fully elucidated.

Future research should focus on:

  • Quantitative Pharmacokinetics: Determining the precise rate and extent of this compound hydrolysis and the subsequent bioavailability of L-phenylalanine in the brain.

  • Comparative Studies: Directly comparing the effects of equimolar doses of this compound, L-phenylalanine, and D-phenylalanine on brain neurotransmitter levels and behavior.

  • Enantiomer-Specific Effects: Investigating the potential for D-phenylalanine to influence the transport or metabolism of L-phenylalanine.

Conclusion

This compound serves as a synthetic precursor to phenylalanine, with the L-isomer being the direct antecedent to the synthesis of the neurotransmitters dopamine and norepinephrine. While the methyl ester form may offer advantages in terms of bioavailability, further research is required to fully quantify its in vivo conversion and to delineate the specific contributions of its D- and L-isomers to neurochemical changes. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for advancing our understanding of catecholamine regulation and for the development of novel therapeutic strategies targeting neurotransmitter systems.

References

An In-depth Technical Guide to the Core Principles of Using H-DL-Phe-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical considerations for utilizing H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) in peptide synthesis. This document delves into the chemical properties of the reagent, the strategic implications of its racemic nature, and detailed methodologies for its application in the construction of peptide bonds.

Core Concepts: Understanding this compound

This compound is a derivative of the amino acid phenylalanine, where the carboxylic acid group is protected as a methyl ester and the amino group is protonated as a hydrochloride salt. This modification serves two primary purposes in peptide synthesis:

  • Carboxyl Group Protection: The methyl ester prevents the carboxylic acid of the phenylalanine moiety from participating in undesired side reactions during the coupling of its amino group to the activated carboxyl group of another amino acid.

  • Amino Group Stabilization and Solubility: The hydrochloride salt enhances the stability and solubility of the amino acid derivative, facilitating its handling and use in solution-phase synthesis.

The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The use of a racemic starting material is a critical consideration, as it will result in the formation of a diastereomeric mixture of peptides. This can be a deliberate choice for specific applications, such as in the generation of peptide libraries for screening purposes or in the synthesis of peptides where stereochemistry is not critical. Alternatively, resolution of the final diastereomeric products may be required.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 5619-07-8
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance White to off-white crystalline powder
Melting Point 157-159 °C
Solubility Soluble in polar organic solvents such as DMF and DMSO.

Principles of Peptide Bond Formation

The synthesis of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. To achieve a specific peptide sequence, the reactive functional groups not involved in the desired bond formation must be protected. In the context of using this compound, this reagent serves as the amino-component (the "C-terminal" residue of the resulting dipeptide), with its carboxyl group protected as a methyl ester.

The general workflow for the synthesis of a dipeptide using this compound involves the following key steps:

  • Neutralization: The hydrochloride salt of this compound must be neutralized to liberate the free amino group, which will act as the nucleophile in the coupling reaction. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

  • Activation of the Carboxyl Component: The carboxylic acid of the N-protected amino acid (the "N-terminal" residue) is activated to make it more susceptible to nucleophilic attack by the amino group of H-DL-Phe-OMe. This is accomplished using a coupling reagent.

  • Peptide Bond Formation (Coupling): The activated carboxyl component reacts with the free amino group of H-DL-Phe-OMe to form the peptide bond.

  • Work-up and Purification: The reaction mixture is processed to remove byproducts and unreacted starting materials. The resulting protected dipeptide is then purified, typically by column chromatography.

  • Deprotection (Optional): The protecting groups (e.g., the N-terminal protecting group and the C-terminal methyl ester) can be removed in subsequent steps to either elongate the peptide chain or to obtain the final, unprotected peptide.

Coupling Reagents and Additives

A variety of coupling reagents are available for activating the carboxyl group. The choice of reagent can influence the reaction rate, yield, and the extent of side reactions, particularly racemization.

Coupling ReagentDescription
DCC/EDC Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
HBTU/HATU Uronium/aminium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and often lead to faster reaction times and higher yields.

To minimize racemization of the activated amino acid, additives are frequently used in conjunction with coupling reagents.

AdditiveFunction
HOBt 1-Hydroxybenzotriazole (HOBt) reacts with the activated carboxyl intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine component.
HOAt 1-Hydroxy-7-azabenzotriazole (HOAt) is a more reactive analogue of HOBt and can be particularly effective in suppressing racemization in challenging coupling reactions.

Experimental Protocol: Synthesis of a Model Dipeptide

This section provides a detailed protocol for the synthesis of a model dipeptide, Boc-Ala-DL-Phe-OMe, using this compound and N-Boc-L-Alanine. The use of a racemic starting material will result in a mixture of two diastereomers: Boc-L-Ala-L-Phe-OMe and Boc-L-Ala-D-Phe-OMe.

Materials
  • N-Boc-L-Alanine (Boc-Ala-OH)

  • H-DL-Phenylalanine methyl ester hydrochloride (this compound)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure
  • Neutralization of this compound:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • Filter the mixture from step 2 to remove the DCU, and add the filtrate to the solution of neutralized H-DL-Phe-OMe from step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any further precipitated DCU.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield the diastereomeric mixture of Boc-Ala-DL-Phe-OMe.

Expected Quantitative Data (Representative)

The following table provides representative quantitative data for the synthesis of a dipeptide using a similar protocol. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.

ParameterRepresentative Value
Yield of Protected Dipeptide 75-90%
Reaction Time 12-24 hours
Purity (post-chromatography) >95% (as a diastereomeric mixture)

Visualization of Workflows and Pathways

Experimental Workflow for Dipeptide Synthesis

experimental_workflow cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling & Work-up start This compound in DCM add_base Add DIPEA start->add_base neutralized_amine Free DL-Phe-OMe add_base->neutralized_amine mix Combine and Stir Overnight neutralized_amine->mix boc_ala Boc-Ala-OH + HOBt in DCM add_dcc Add DCC at 0°C boc_ala->add_dcc activated_ester Activated Boc-Ala-Ester add_dcc->activated_ester activated_ester->mix workup Aqueous Work-up mix->workup purify Column Chromatography workup->purify product Boc-Ala-DL-Phe-OMe (Diastereomeric Mixture) purify->product

Caption: Workflow for the solution-phase synthesis of Boc-Ala-DL-Phe-OMe.

Logical Relationship in Peptide Coupling

logical_relationship cluster_reaction Peptide Coupling Reaction reagents N-Protected Amino Acid (Carboxyl Component) This compound (Amino Component) activation Activation of Carboxyl Group (with Coupling Reagent) reagents:n->activation neutralization Neutralization of Amino Component (with Base) reagents:c->neutralization coupling Peptide Bond Formation activation->coupling neutralization->coupling product Protected Dipeptide (Diastereomeric Mixture) coupling->product

Caption: Core steps in the formation of a dipeptide using this compound.

Conclusion

This compound is a valuable reagent in peptide synthesis, particularly for applications where a racemic or diastereomeric peptide product is desired. A thorough understanding of the principles of amino acid protection, carboxyl group activation, and the implications of using a racemic starting material is essential for its successful application. The experimental protocol provided in this guide serves as a foundation for the synthesis of dipeptides using this reagent, and can be adapted for the synthesis of longer peptide chains. Careful control of reaction conditions and the use of appropriate coupling reagents and additives are crucial for achieving high yields and purity.

H-DL-Phe-OMe.HCl: A Technical Guide to its Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OMe.HCl, the hydrochloride salt of the methyl ester of DL-phenylalanine, is a key synthetic intermediate with significant applications in pharmaceutical and biochemical research. As a derivative of the essential amino acid phenylalanine, it serves as a crucial building block in the synthesis of a variety of more complex molecules, including peptides and potential therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biochemical pathways.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer at the turn of the 20th century. Fischer's extensive research into amino acids and proteins laid the foundation for their synthesis and chemical manipulation. In 1895, Emil Fischer and Arthur Speier first described a method of converting carboxylic acids into esters by refluxing the acid with an alcohol in the presence of an acid catalyst.[1] This reaction, now known as the Fischer-Speier esterification, became a fundamental technique in organic chemistry.

While a specific "discovery" paper for this compound is not readily identifiable, its synthesis is a direct and logical application of the Fischer-Speier esterification to the amino acid DL-phenylalanine. Phenylalanine itself was first isolated in 1879 and first synthesized in 1882.[2] Fischer's work in the early 1900s demonstrated the esterification of various amino acids, which was crucial for their purification and subsequent use in peptide synthesis.[2][3][4] The preparation of the hydrochloride salt is a standard method to improve the stability and handling of the amino acid ester.

Historically, the primary significance of this compound has been as a precursor in the synthesis of other molecules.[2] Its racemic nature, containing both D- and L-enantiomers, necessitates chiral resolution for applications where stereospecificity is required, such as in the synthesis of certain pharmaceuticals.

Chemical Synthesis and Properties

This compound is a white to off-white crystalline powder. It is slightly soluble in water and is stable under recommended storage conditions.[3][5]

Synthesis of this compound via Fischer-Speier Esterification

The most common method for the synthesis of this compound is the Fischer-Speier esterification of DL-phenylalanine with methanol (B129727) in the presence of an acid catalyst, typically hydrogen chloride or thionyl chloride.

Experimental Protocol:

  • Reaction Setup: A suspension of DL-phenylalanine in methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Anhydrous hydrogen chloride gas is bubbled through the cooled methanolic suspension, or thionyl chloride is added dropwise. This serves both as the catalyst and as the source of the hydrochloride salt.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the excess methanol and HCl are removed under reduced pressure.

  • Purification: The resulting crude product is often recrystallized from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.

Quantitative Data for Synthesis:

ParameterValueReference
Starting MaterialDL-Phenylalanine--INVALID-LINK--
ReagentsMethanol, Hydrogen Chloride or Thionyl Chloride--INVALID-LINK--
Reaction TimeSeveral hours--INVALID-LINK--
Typical YieldVaries depending on scale and specific conditionsNot specified in general protocols
Melting PointApproximately 162°C--INVALID-LINK--

Chiral Resolution

For many pharmaceutical applications, the separation of the D- and L-enantiomers of phenylalanine methyl ester is crucial. This is typically achieved through chemical resolution, where a chiral resolving agent is used to form diastereomeric salts that can be separated by fractional crystallization.

Example Protocol for Chiral Resolution

An improved method for the chemical resolution of DL-phenylalanine methyl ester has been described using N-acetyl-D-phenylglycine as a resolving agent.[6]

  • Diastereomeric Salt Formation: N-acetyl-D-phenylglycine is added to a solution of DL-phenylalanine methyl ester in a suitable solvent (e.g., water). The mixture is stirred, leading to the precipitation of the less soluble diastereomeric salt (N-acetyl-D-phenylglycine-L-phenylalanine methyl ester).

  • Separation: The precipitated diastereomeric salt is collected by filtration.

  • Liberation of the Enantiomer: The separated salt is then treated with an acid (e.g., hydrochloric acid) to liberate the L-phenylalanine methyl ester hydrochloride and recover the resolving agent. The D-enantiomer remains in the filtrate from the initial separation and can be recovered.

Quantitative Data for Chiral Resolution:

ParameterValueReference
Resolving AgentN-acetyl-D-phenylglycine[6]
Molar Ratio (Resolving Agent:Racemate)0.75 : 1[6]
SolventWater[6]
Yield of D-phenylalanine methyl ester81.2%[6]
Optical Purity of D-phenylalanine methyl ester98.1%[6]

Biological Significance and Applications

The biological activity of this compound is primarily related to the metabolic roles of its constituent enantiomers, L-phenylalanine and D-phenylalanine, following in vivo hydrolysis of the methyl ester.

Precursor to Neurotransmitters

L-phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine, which in turn is a precursor for the catecholamine neurotransmitters: dopamine, norepinephrine (B1679862) (epinephrine), and epinephrine (B1671497) (adrenaline).[2] These neurotransmitters play critical roles in mood regulation, cognitive function, and the body's stress response.[2] The enhanced bioavailability of the methyl ester form may make it an attractive component in dietary supplements aimed at supporting mood and cognitive function.[2]

Neurotransmitter_Synthesis_Pathway H-L-Phe-OMe.HCl H-L-Phe-OMe.HCl L-Phenylalanine L-Phenylalanine H-L-Phe-OMe.HCl->L-Phenylalanine Hydrolysis L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biosynthetic pathway of catecholamine neurotransmitters from L-phenylalanine.

Potential Analgesic and Antidepressant Effects

DL-phenylalanine (DLPA) has been investigated for its potential analgesic and antidepressant properties.[6][7][8] The proposed mechanism for the analgesic effect of D-phenylalanine involves the inhibition of enzymes, such as carboxypeptidase A, that degrade enkephalins.[9][10] Enkephalins are endogenous opioid peptides that play a role in pain modulation. By inhibiting their degradation, D-phenylalanine may prolong their analgesic effects.

The L-phenylalanine component of DLPA contributes to the synthesis of mood-regulating neurotransmitters, which may underlie its potential antidepressant effects.[6][7][8] Clinical studies on DL-phenylalanine for depression have shown some positive results, though further research is needed.[1][7]

It is important to note that most of the pharmacological research has been conducted on D-, L-, or DL-phenylalanine itself, and not directly on the methyl ester hydrochloride derivative. However, the ester is expected to be hydrolyzed to the parent amino acid in vivo.

Modern Applications in Research and Development

This compound continues to be a valuable starting material in drug discovery and development. Its applications include:

  • Peptide Synthesis: It serves as a building block for the synthesis of peptides with potential therapeutic applications.

  • Pharmaceutical Intermediates: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]

  • Neurochemical Research: Its ability to cross the blood-brain barrier makes it a useful tool for studying amino acid metabolism and neurotransmitter synthesis in the central nervous system.[2]

Conclusion

This compound, a simple derivative of the essential amino acid phenylalanine, has a rich history rooted in the foundational principles of organic chemistry established by Emil Fischer. While not a "discovered" molecule in the traditional sense, its synthesis and utility are a direct consequence of the development of fundamental organic reactions. Its primary importance lies in its role as a versatile synthetic intermediate, enabling the construction of more complex molecules with significant biological and pharmaceutical relevance. The ongoing research into the distinct roles of its D- and L-enantiomers continues to fuel its importance in the fields of medicinal chemistry and neurobiology. This guide has provided a comprehensive overview of its historical context, synthesis, and biological significance, offering a valuable resource for researchers and professionals in the life sciences.

References

Understanding the Racemic Nature of DL-Phenylalanine Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Phenylalanine methyl ester is a racemic mixture of the D- and L-enantiomers of phenylalanine methyl ester. As a key chiral intermediate in the synthesis of various pharmaceuticals, including the artificial sweetener aspartame, the separation and analysis of its enantiomers are of critical importance. This technical guide provides an in-depth overview of the racemic nature of DL-phenylalanine methyl ester, including its synthesis, physicochemical properties, and methods for chiral resolution and analysis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in research and drug development.

Introduction to Chirality in Phenylalanine Methyl Ester

Phenylalanine methyl ester possesses a single stereocenter at the α-carbon, giving rise to two non-superimposable mirror images: D-(-)-phenylalanine methyl ester and L-(+)-phenylalanine methyl ester. A mixture containing equal amounts of both enantiomers is known as a racemic mixture, or DL-phenylalanine methyl ester. While enantiomers share identical physical properties in an achiral environment, such as melting point and solubility, they exhibit different interactions with other chiral molecules and rotate plane-polarized light in opposite directions.[1] This differential biological activity is of paramount importance in drug development, as often only one enantiomer is therapeutically active while the other may be inactive or even harmful.

Physicochemical Properties of Phenylalanine Methyl Ester Enantiomers

The hydrochloride salts of D- and L-phenylalanine methyl ester are common forms for their handling and storage. A summary of their key physicochemical properties is presented in Table 1.

PropertyD-Phenylalanine Methyl Ester HydrochlorideL-Phenylalanine Methyl Ester HydrochlorideDL-Phenylalanine Methyl Ester Hydrochloride
CAS Number 13033-84-6[2]7524-50-7[3][4]5619-07-8[5]
Molecular Formula C₁₀H₁₄ClNO₂[2]C₁₀H₁₄ClNO₂[3]C₁₀H₁₄ClNO₂[5]
Molecular Weight 215.68 g/mol [4]215.69 g/mol [3]215.7 g/mol [5]
Melting Point (°C) 159-163[2]158-162[4]157-159[5]
Specific Optical Rotation ([α]D) -37.0° (c=2, EtOH)[2]+32.4° (c=2, EtOH, 20°C)[4], +37.0 ± 2º (c=2, EtOH, 20°C)[6]
Appearance White solid[2]White powder or crystals[3][4]White powder[5]
Solubility Soluble in Ethanol and Methanol[2][7]Soluble in water, ethanol, and methanol[8]Not specified, but expected to be similar to enantiomers

Synthesis of Racemic DL-Phenylalanine Methyl Ester Hydrochloride

A common method for the synthesis of racemic DL-phenylalanine methyl ester hydrochloride is through the esterification of DL-phenylalanine using methanol (B129727) and a catalyst, followed by the introduction of hydrochloric acid.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from a procedure for the synthesis of the racemic hydrochloride salt.[9]

Materials:

  • DL-Phenylalanine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ice bath

Procedure:

  • Suspend DL-phenylalanine (0.50 mol) in methanol (550 ml) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 5°C using an ice bath.

  • Slowly add thionyl chloride (0.65 mol) dropwise over a period of 3 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the now clear solution for 20 hours at room temperature.

  • Heat the solution at 50°C for 2 hours.

  • Remove the solvent under reduced pressure to obtain DL-phenylalanine methyl ester hydrochloride as a white solid.

Chiral Resolution of DL-Phenylalanine Methyl Ester

The separation of the D- and L-enantiomers from the racemic mixture is a critical step for many applications. Various techniques can be employed, with enzymatic resolution being a highly selective method.

Enzymatic Kinetic Resolution using α-Chymotrypsin

α-Chymotrypsin is a serine protease that selectively catalyzes the hydrolysis of the L-enantiomer of phenylalanine methyl ester to L-phenylalanine, leaving the D-enantiomer of the ester largely unreacted.[10]

This protocol is based on a laboratory procedure for the kinetic resolution of racemic phenylalanine methyl ester.[10]

Materials:

  • DL-phenylalanine methyl ester hydrochloride

  • Deionized water

  • 0.5 N Sodium hydroxide (B78521) (NaOH) solution

  • α-Chymotrypsin from bovine pancreas

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • 1.0 M solution of HCl in diethyl ether

  • Diethyl ether

  • pH meter, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve DL-phenylalanine methyl ester hydrochloride (2.00 g, 9.27 mmol) in deionized water (20 mL) in a beaker with a magnetic stir bar.

  • Adjust the pH of the solution to approximately 5.15 by the dropwise addition of 0.5 N NaOH.

  • In a separate test tube, dissolve α-chymotrypsin (60 mg) in deionized water (2-3 mL).

  • Rapidly add the enzyme solution to the methyl ester solution and start a timer.

  • Maintain the pH at 5.15 by the continuous addition of 0.5 N NaOH. The reaction is complete when the pH remains constant without the addition of NaOH.

  • Adjust the pH to 9.5 with 0.5 N NaOH and saturate the solution with NaCl (15 g).

  • Extract the aqueous solution three times with 25 mL portions of ethyl acetate.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator to yield the crude D-phenylalanine methyl ester as an oil.

  • Dissolve the resulting oil in diethyl ether (10 mL) and add a 1.0 M solution of HCl in diethyl ether (1.05 equivalents) to precipitate the D-phenylalanine methyl ester hydrochloride as a white solid.

  • Collect the solid by suction filtration, wash with diethyl ether, and dry under vacuum.

Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the determination of the enantiomeric composition of phenylalanine methyl ester.

Experimental Protocol: Chiral HPLC Analysis

The following are example conditions for the chiral separation of phenylalanine methyl ester enantiomers.

ParameterCondition
Column LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles
Mobile Phase Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)
Flow Rate 1 mL/min
Column Temperature 20 °C
Detector UV, 254 nm
Injection Volume 5 µL
Sample Preparation 0.3 mg/mL in ethanol

Visualizing Key Concepts and Workflows

Relationship between Enantiomers and Racemic Mixture

The following diagram illustrates the relationship between the D- and L-enantiomers of phenylalanine methyl ester and the resulting racemic mixture.

G Relationship of Phenylalanine Methyl Ester Isomers L_Phe L-Phenylalanine Methyl Ester DL_Phe DL-Phenylalanine Methyl Ester (Racemic Mixture) L_Phe->DL_Phe 50% D_Phe D-Phenylalanine Methyl Ester D_Phe->DL_Phe 50%

Caption: D- and L-enantiomers combine in equal amounts to form the racemic mixture.

Experimental Workflow for Enzymatic Resolution

The workflow for the enzymatic resolution of DL-phenylalanine methyl ester is depicted below.

G Workflow of Enzymatic Resolution Start DL-Phenylalanine Methyl Ester HCl Dissolve Dissolve in Water & Adjust pH to 5.15 Start->Dissolve Enzyme Add α-Chymotrypsin Dissolve->Enzyme Hydrolysis Selective Hydrolysis of L-Enantiomer Enzyme->Hydrolysis Extraction Adjust pH to 9.5 & Extract with Ethyl Acetate Hydrolysis->Extraction Isolation Isolate D-Ester & Precipitate as HCl Salt Extraction->Isolation LPhe L-Phenylalanine (in aqueous phase) Extraction->LPhe DPhe D-Phenylalanine Methyl Ester HCl Isolation->DPhe

Caption: Key steps in the separation of D-phenylalanine methyl ester via enzymatic resolution.

Conclusion

The racemic nature of DL-phenylalanine methyl ester presents both challenges and opportunities in the synthesis of enantiomerically pure compounds. A thorough understanding of its properties, synthesis, and resolution is essential for researchers and professionals in the pharmaceutical and chemical industries. The detailed protocols and data provided in this guide aim to facilitate the efficient handling and analysis of this important chiral building block.

References

H-DL-Phe-OMe.HCl safety, handling, and storage guidelines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and Storage of H-DL-Phe-OMe.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (DL-Phenylalanine methyl ester hydrochloride), a compound utilized in pharmaceutical development and nutritional supplements.[1][2][3] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the product.

Product Identification and Properties

  • Chemical Name: DL-Phenylalanine methyl ester hydrochloride[1][4]

  • Synonyms: DL-Phe-OMe·HCl, this compound, methyl 2-amino-3-phenylpropanoate hydrochloride[1][5][6]

  • CAS Number: 5619-07-8[1][4]

  • Molecular Formula: C₁₀H₁₃NO₂·HCl[1][4]

  • Appearance: White to off-white powder or solid.[1][5][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Weight215.68 g/mol [1][6][7][8]
Melting Point157 - 162 °C[1][5][7]
SolubilitySlightly soluble in water. Soluble in DMSO (slightly) and Methanol (sparingly).[3][5]
Purity≥ 99% (HPLC)[1]

Hazard Identification and Toxicology

While many sources state no known hazards, it is prudent to handle this compound as a potentially hazardous substance.[9] Some sources indicate it may cause skin, eye, and respiratory irritation.[3]

Potential Health Effects: [9]

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.

  • Ingestion: May be harmful if swallowed.

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.

  • Eye Contact: May cause eye irritation.

Toxicological Data:

Limited toxicological data is available. Most safety data sheets report that no data is available for acute toxicity, carcinogenicity, mutagenicity, or other toxicological endpoints.[10]

Experimental Protocols: Safety and Handling

There are no specific experimental protocols for the use of this compound outlined in the provided search results. However, standard laboratory safety protocols should be strictly followed.

Safety, Handling, and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

G start Start: Receipt of This compound storage Storage start->storage Store container tightly closed in a cool, dry, well-ventilated area. Recommended temperature: 0-8°C handling Handling storage->handling Retrieve for use end End of Process storage->end If not in use ppe Personal Protective Equipment (PPE) handling->ppe Wear appropriate PPE spill Accidental Release (Spill) handling->spill If spill occurs first_aid First Aid handling->first_aid In case of exposure disposal Waste Disposal handling->disposal After use spill->handling Clean up spill and decontaminate area first_aid->end Seek medical attention if necessary disposal->end

References

In-Depth Technical Guide: H-DL-Phe-OMe.HCl Material Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride). The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding of its properties and handling requirements.

Section 1: Chemical and Physical Properties

This compound is an amino acid derivative widely used in pharmaceutical and food industries.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 5619-07-8, 15028-44-1[1][2][3][4][5][6][7][8][9]
Molecular Formula C10H14ClNO2[1][2][4][10]
Molecular Weight 215.68 g/mol [1][4][11][12]
Appearance White to off-white crystalline powder or solid[4][11][12]
Melting Point ~160°C (decomposition)[1][3][4][12]
Solubility Slightly soluble in water. Soluble in Ethanol and Methanol.[1][13][14]
Storage Temperature 2-8°C[4][5][13]

Section 2: Safety and Hazard Information

The following tables summarize the key safety and hazard information for this compound, compiled from multiple safety data sheets.

Hazard Identification
Hazard StatementPrecautionary StatementReference(s)
Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[15][16]
Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[15][16][17]
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[15][16][17]
First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move person to fresh air. If not breathing, give artificial respiration.[10][15][18]
Skin Contact Wash off with soap and plenty of water. Take off contaminated clothing immediately.[10][15][18]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][10][15]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][10][17]
Fire-Fighting Measures
Extinguishing MediaHazardous Combustion ProductsFire-Fighting EquipmentReference(s)
Use dry chemical, carbon dioxide, or alcohol-resistant foam.Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gas.Wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[10][15][18]
Handling and Storage
HandlingStorageReference(s)
Avoid dust formation. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Use personal protective equipment as required.Keep container tightly closed in a dry and well-ventilated place. Store in a cool place (2-8°C). Keep away from strong oxidizing agents.[10][15][18]

Section 3: Experimental Protocols

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol outlines a general procedure for assessing the acute oral toxicity of this compound, based on the OECD Test Guideline 423 (Acute Toxic Class Method).[19] This method is designed to classify the substance into a defined toxicity class based on the observed mortality.

1. Test Animals:

  • Healthy, young adult rodents (rats are preferred) of a single sex (females are generally recommended).

  • Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the test.

2. Housing and Feeding Conditions:

  • The temperature of the experimental animal room should be maintained at 22°C (± 3°C) with a relative humidity of 30-70%.[20]

  • Animals are caged individually or in small groups of the same sex.

  • Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before administration of the test substance.

3. Preparation of Doses:

  • The test substance is typically administered in a constant volume over the dose range to be tested. The maximum volume of liquid that can be administered at one time depends on the size of the test animal, but for rodents, it should not normally exceed 1 mL/100g of body weight.[19]

  • This compound should be dissolved in a suitable vehicle (e.g., water or saline). The toxicological characteristics of the vehicle should be known.

4. Administration of Doses:

  • The test substance is administered as a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • Animals should be fasted (e.g., withholding food overnight for rats) before dosing.

5. Procedure:

  • The method proceeds in a stepwise manner using a starting dose selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[19]

  • The starting dose is administered to a group of three animals.

  • The outcome (mortality or survival) in this group determines the next step:

    • If mortality occurs, the next dose is lower.

    • If no mortality occurs, the next dose is higher.

  • Observations are made for at least 14 days.

6. Observations:

  • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and changes in body weight.

  • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Section 4: Biological Pathways and Workflows

Phenylalanine Metabolism to Catecholamines

This compound is a derivative of the essential amino acid phenylalanine. In the body, phenylalanine is a precursor for the synthesis of important neurotransmitters, including dopamine (B1211576) and norepinephrine.[21][22][23][24] The metabolic pathway is illustrated below.

Phenylalanine_Metabolism Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Metabolic pathway of phenylalanine to dopamine and norepinephrine.

Emergency Response Workflow for Chemical Spill

The following diagram outlines a logical workflow for responding to a spill of this compound, based on standard laboratory safety protocols and the information provided in its safety data sheets.

Spill_Response Spill Spill of this compound Occurs Assess Assess Spill Size and Risk Spill->Assess SmallSpill Small Spill Assess->SmallSpill Minor LargeSpill Large Spill Assess->LargeSpill Major Ventilate Ensure Adequate Ventilation SmallSpill->Ventilate Evacuate Evacuate Area LargeSpill->Evacuate ContactEH Contact Emergency Services / EHS Evacuate->ContactEH PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Spill into a Closed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Emergency response workflow for a chemical spill.

References

Initial Purity Analysis of H-DL-Phe-OMe.HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential analytical methodologies for the initial purity assessment of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). The purity of this key amino acid derivative, a crucial starting material in the synthesis of various pharmaceutical compounds and peptides, is critical to ensure the safety, efficacy, and quality of the final drug product. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to guide researchers and quality control analysts.

Physicochemical Properties and Specifications

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its analytical characterization. These properties are summarized in Table 1.

PropertyValue
Chemical Name DL-Phenylalanine methyl ester hydrochloride
Synonyms This compound, DL-Phe-OMe.HCl
CAS Number 5619-07-8
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol [1]
Appearance White to off-white solid/powder[1]
Melting Point 157-162 °C
Solubility Soluble in water and DMSO[1]
Typical Purity ≥98%

Analytical Workflow for Purity Determination

The initial purity analysis of this compound involves a multi-faceted approach to confirm the identity and quantify the purity of the substance, including the assessment of enantiomeric purity. The logical flow of this analytical process is depicted in the following diagram.

Purity_Analysis_Workflow Figure 1. Analytical Workflow for this compound Purity Analysis cluster_0 Sample Reception and Initial Checks cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Final Assessment Sample This compound Sample Visual_Inspection Visual Inspection (Appearance, Color) Sample->Visual_Inspection Solubility_Test Solubility Test Visual_Inspection->Solubility_Test NMR NMR Spectroscopy (¹H and ¹³C) Solubility_Test->NMR MS Mass Spectrometry (MS) Solubility_Test->MS FTIR FT-IR Spectroscopy Solubility_Test->FTIR HPLC_Purity HPLC (Purity Assay) Solubility_Test->HPLC_Purity Elemental_Analysis Elemental Analysis (%C, %H, %N) Solubility_Test->Elemental_Analysis Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Purity->Chiral_HPLC Chiral_HPLC->Data_Analysis Elemental_Analysis->Data_Analysis Report Certificate of Analysis Generation Data_Analysis->Report

Caption: Analytical workflow for this compound purity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC is a primary method for determining the purity of this compound and quantifying any related impurities.

Objective: To determine the percentage purity of this compound by assessing the main component peak area relative to the total peak area.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The percentage purity is calculated based on the area normalization of the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Chiral HPLC for Enantiomeric Purity

As this compound is a racemic mixture, it is crucial to verify the presence of both D- and L-enantiomers, typically in a close to 50:50 ratio. Chiral HPLC is the method of choice for this analysis.[2][3]

Objective: To separate and quantify the D- and L-enantiomers of H-Phe-OMe.HCl.

Instrumentation:

  • HPLC or UPC² system with a UV detector[2]

  • Chiral stationary phase (CSP) column (e.g., LARIHC CF6-P, 25 cm x 4.6 mm, 5 µm)[3]

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic acid

  • Triethylamine

Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2 v/v/v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 20 °C[3]
Detection Wavelength 254 nm[3]
Injection Volume 5 µL[3]

Sample Preparation:

  • Prepare a 0.3 mg/mL solution of this compound in ethanol.[3]

  • Filter the solution through a 0.45 µm syringe filter.

Data Analysis: The ratio of the D- and L-enantiomers is determined by comparing the peak areas of the two separated enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.

Objective: To confirm the chemical structure and determine the purity of this compound using quantitative NMR (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard with a known purity (e.g., maleic acid)

¹H NMR Data: The expected chemical shifts for the L-enantiomer in D₂O are as follows (the DL-racemate will show the same signals):

  • δ 7.45-7.28 (m, 5H, Ar-H)

  • δ 4.42 (t, 1H, α-CH)

  • δ 3.82 (s, 3H, OCH₃)

  • δ 3.34-3.13 (m, 2H, β-CH₂) [4]

¹³C NMR Data: The expected chemical shifts for the L-enantiomer in D₂O are:

  • δ 170.1 (C=O)

  • δ 133.7 (Ar-C)

  • δ 129.4 (Ar-CH)

  • δ 129.3 (Ar-CH)

  • δ 128.2 (Ar-CH)

  • δ 54.1 (α-CH)

  • δ 53.6 (OCH₃)

  • δ 35.6 (β-CH₂) [4]

Quantitative NMR (qNMR) Protocol:

  • Accurately weigh a known amount of this compound and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative signal integration.

  • The purity of this compound is calculated by comparing the integral of a characteristic signal of the analyte to the integral of a signal from the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight of this compound.

Objective: To confirm the molecular identity by determining the mass-to-charge ratio (m/z) of the molecule.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Expected Results:

  • The protonated molecule [M+H]⁺ is expected at an m/z of approximately 180.1, corresponding to the free base of phenylalanine methyl ester.[5]

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in positive ion mode.

Elemental Analysis

Elemental analysis provides a fundamental assessment of the purity by comparing the experimentally determined elemental composition with the theoretical values.

Objective: To determine the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in the sample.

Theoretical Composition for C₁₀H₁₄ClNO₂:

  • Carbon (C): 55.69%

  • Hydrogen (H): 6.54%

  • Nitrogen (N): 6.50%

  • Chlorine (Cl): 16.44%

  • Oxygen (O): 14.84%

Procedure: The analysis is typically performed using a CHN analyzer. A known weight of the sample is combusted, and the resulting gases (CO₂, H₂O, and N₂) are quantified.

Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values.

Data Summary and Interpretation

The quantitative data obtained from the various analytical techniques should be compiled for a comprehensive purity assessment.

Analytical TechniqueParameterSpecification
HPLC (Purity Assay) Purity≥ 98.0%
Chiral HPLC D-Enantiomer48.0% - 52.0%
L-Enantiomer48.0% - 52.0%
Elemental Analysis % Carbon55.29% - 56.09%
% Hydrogen6.14% - 6.94%
% Nitrogen6.10% - 6.90%

Logical Relationship of Analytical Tests

The interplay between the different analytical tests provides a robust and comprehensive evaluation of the purity of this compound.

Logical_Relationships Figure 2. Interrelation of Analytical Techniques for Purity Confirmation Identity Identity Confirmed Purity Purity Assay Identity->Purity Enantiomeric_Purity Enantiomeric Purity Purity->Enantiomeric_Purity Final_Spec Meets Specification Enantiomeric_Purity->Final_Spec NMR NMR NMR->Identity MS Mass Spec. MS->Identity EA Elemental Analysis EA->Identity HPLC HPLC HPLC->Purity Chiral_HPLC Chiral HPLC Chiral_HPLC->Enantiomeric_Purity

Caption: Logical flow of purity assessment.

This technical guide provides a framework for the initial purity analysis of this compound. Adherence to these or similarly validated methods will ensure a high degree of confidence in the quality of this important pharmaceutical building block. It is recommended that all analytical methods be validated according to the relevant regulatory guidelines.

References

Methodological & Application

Application Notes and Protocols for H-DL-Phe-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OMe.HCl, the hydrochloride salt of the methyl ester of a racemic mixture of D- and L-phenylalanine, presents a unique building block for solid-phase peptide synthesis (SPPS). Its incorporation into a peptide sequence can be a strategic approach for creating peptide libraries with diverse stereochemistry, which is valuable in drug discovery for exploring structure-activity relationships (SAR) and identifying more stable or potent analogues. The methyl ester serves as a temporary protecting group for the carboxylic acid.[1][2]

This document provides detailed application notes and protocols for the effective use of this compound in SPPS, with a focus on the widely used Fmoc/tBu strategy.

Key Considerations for Using a Racemic Mixture

The use of a racemic mixture (DL-phenylalanine methyl ester) in SPPS will result in the synthesis of two distinct diastereomeric peptides at the position of incorporation. For a peptide sequence X-DL-Phe-Y, both X-D-Phe-Y and X-L-Phe-Y will be synthesized. This can be a deliberate strategy for generating diversity. However, if a specific stereoisomer is ultimately required, a downstream purification step to separate the diastereomers will be necessary. It is crucial to consider that racemization can also be a side reaction during peptide coupling, which can be minimized by using appropriate coupling reagents and conditions.[3][4][5]

Experimental Protocols

General SPPS Workflow

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[6][7][8] The general cycle for each amino acid incorporation consists of:

  • Resin Swelling: The resin is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[8][9]

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid or peptide is removed.

  • Washing: The resin is washed to remove excess reagents and by-products.

  • Coupling: The next N-terminally protected amino acid is activated and coupled to the free amine of the resin-bound peptide.

  • Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow start Start: Fmoc-protected amino acid on resin swell 1. Resin Swelling (DMF/DCM) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Coupling: - Fmoc-AA-OH - this compound - Coupling Reagents wash1->couple wash2 5. Washing (DMF) couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Continue Cycle cleave Final Cleavage & Deprotection repeat->cleave Sequence Complete purify Purification (e.g., RP-HPLC) cleave->purify end Final Peptide purify->end

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Protocol for Coupling this compound

This protocol assumes the use of standard Fmoc-based SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)[10][11]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: DMF, DCM

  • Deprotection solution: 20% piperidine in DMF

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (3-5 equivalents relative to the resin substitution) in a minimal amount of DMF.

    • Add DIPEA (1 equivalent relative to this compound) to neutralize the hydrochloride salt and generate the free amine. It is critical to perform this step just before the coupling reaction.

  • Activation (Pre-activation Method):

    • In a separate vessel, dissolve the desired N-Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HBTU (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Allow the activation to proceed for a few minutes.

  • Coupling to the Resin:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

    • Add the neutralized H-DL-Phe-OMe solution to the deprotected peptide-resin.

    • Add the pre-activated Fmoc-amino acid solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.[9]

  • Washing:

    • After the coupling is complete, filter the reaction mixture and wash the resin extensively with DMF and DCM to remove any excess reagents and by-products.

Protocol for C-terminal Methyl Ester Deprotection

The methyl ester of the incorporated phenylalanine residue can be cleaved post-synthesis.

Method 1: Saponification (Alkaline Hydrolysis)

This method converts the methyl ester to a free carboxylic acid.

Materials:

  • Peptide with C-terminal methyl ester (cleaved from resin)

  • Aqueous NaOH solution (e.g., 1 M)

  • Acid for neutralization (e.g., 1 M HCl)

  • Solvent (e.g., water, methanol/water mixture)

Procedure:

  • Dissolve the purified peptide in an appropriate solvent.

  • Cool the solution in an ice bath.

  • Slowly add the NaOH solution and stir. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, neutralize the solution with HCl.

  • Purify the resulting peptide with the free C-terminal carboxylate by RP-HPLC.

Method 2: Ammonolysis

This method converts the methyl ester to a C-terminal amide.

Materials:

  • Dry peptide-resin with the C-terminal methyl ester

  • Methanolic ammonia

Procedure:

  • Suspend the dry peptide-resin in a solution of methanolic ammonia.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter the resin and wash with methanol.

  • Evaporate the filtrate to obtain the crude peptide amide.

  • Purify the peptide amide by RP-HPLC.

Data Presentation

Table 1: Representative Coupling Efficiency Data

Coupling CycleAmino AcidCoupling MethodCoupling Time (min)Coupling Efficiency (%)
1Fmoc-Gly-OHHBTU/HOBt/DIPEA60>99
2This compoundHBTU/HOBt/DIPEA90>98
3Fmoc-Ala-OHHBTU/HOBt/DIPEA60>99

Note: Coupling efficiency can be determined qualitatively by the Kaiser test or quantitatively by spectrophotometric analysis of the Fmoc adduct upon deprotection.

Table 2: Characterization of Diastereomeric Peptides

Peptide SequenceRetention Time (RP-HPLC, min)Observed Mass (m/z)Calculated Mass (m/z)
Ac-Gly-L-Phe-Ala-NH₂15.2307.16307.16
Ac-Gly-D-Phe-Ala-NH₂16.5307.16307.16

Note: Diastereomers will have identical masses but can often be separated by reverse-phase HPLC due to differences in their three-dimensional structure and interaction with the stationary phase.

Logical Relationships in SPPS

The following diagram illustrates the orthogonal protection strategy commonly employed in Fmoc-based SPPS, which is relevant when using building blocks with additional protecting groups like the methyl ester.

Orthogonal_Protection Peptide Fully Protected Peptide on Resin - N-terminal Fmoc - Side-chain tBu - C-terminal Methyl Ester Fmoc_Deprotection Fmoc Deprotection (Piperidine) Peptide->Fmoc_Deprotection Chain Elongation SideChain_Deprotection Side-Chain & Resin Cleavage (TFA) Peptide->SideChain_Deprotection Final Cleavage Fmoc_Result Free N-terminus for next coupling Fmoc_Deprotection->Fmoc_Result Ester_Hydrolysis Methyl Ester Hydrolysis (e.g., NaOH) SideChain_Deprotection->Ester_Hydrolysis Post-Cleavage Modification SideChain_Result Crude Peptide (C-terminal OMe) SideChain_Deprotection->SideChain_Result Ester_Result Final Peptide (C-terminal COOH) Ester_Hydrolysis->Ester_Result

Caption: Orthogonal deprotection scheme in Fmoc SPPS.

Conclusion

The use of this compound in solid-phase peptide synthesis is a viable strategy for introducing stereochemical diversity into peptide sequences. Careful consideration of the implications of using a racemic mixture and the selection of appropriate coupling and deprotection methods are essential for successful synthesis. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this building block in their peptide synthesis endeavors.

References

Application of H-DL-Phe-OMe.HCl and its Analogs in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Overview

This document provides detailed application notes and experimental protocols for the use of H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride) and its chlorinated analog, 4-chloro-DL-phenylalanine methyl ester hydrochloride (pCPA methyl ester), in neuropharmacology research. While this compound primarily serves as a bioavailable precursor for the essential amino acid phenylalanine, its chlorinated derivative is a potent and specific tool for investigating the serotonergic system.

This compound is the methyl ester hydrochloride salt of a racemic mixture of D- and L-phenylalanine. As a precursor to phenylalanine, it can influence the synthesis of catecholaminergic neurotransmitters, including dopamine (B1211576) and norepinephrine. Its esterification enhances its bioavailability and ability to cross the blood-brain barrier, making it a useful tool for studying the effects of increased phenylalanine levels on neuronal function.

4-chloro-DL-phenylalanine methyl ester hydrochloride (pCPA methyl ester) is a widely used pharmacological tool for the selective and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) (5-HT) synthesis. This compound is instrumental in creating animal models of serotonin depletion to study the role of the serotonergic system in various physiological and pathological processes.

Data Presentation

Table 1: In Vivo Dosage and Effects of 4-chloro-DL-phenylalanine methyl ester hydrochloride (pCPA methyl ester)
Animal ModelDosage RegimenRoute of AdministrationObserved EffectReference
Rat300 mg/kg daily for 3 consecutive daysIntraperitoneal (i.p.)~90% reduction in brain serotonin levels; induction of mouse-killing behavior in non-killer rats.[1]
Rat100 mg/kg daily for 3 daysIntraperitoneal (i.p.)Significant decrease in discriminative performance for serotonergic drugs (MDMA, MDE, fenfluramine).[2]
Mouse500 mg/kg on days 1 & 2, then 250 mg/kg for 5 daysOral (in jelly cubes)85% decrease in hippocampal 5-HT; 65% decrease in prefrontal cortex 5-HT.[3]
Mouse300 mg/kg daily for 5 consecutive daysIntraperitoneal (i.p.)Depletion of 5-HT to study its role in cognitive function.[4]

Signaling Pathways and Mechanisms of Action

This compound as a Neurotransmitter Precursor

This compound is readily hydrolyzed in the body to DL-phenylalanine. The L-isomer, L-phenylalanine, is a direct precursor for the synthesis of tyrosine, which is then converted into L-DOPA, dopamine, norepinephrine, and epinephrine. The D-isomer is not a direct precursor but may have other, less defined, biological activities.

This compound This compound DL-Phenylalanine DL-Phenylalanine This compound->DL-Phenylalanine Hydrolysis L-Phenylalanine L-Phenylalanine DL-Phenylalanine->L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase

Caption: Catecholamine synthesis pathway from this compound.
Mechanism of Action of 4-chloro-DL-phenylalanine methyl ester hydrochloride (pCPA methyl ester)

pCPA methyl ester acts as an irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the first and rate-limiting step in serotonin synthesis. By inhibiting TPH, pCPA effectively depletes brain and peripheral serotonin levels.

Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Aromatic L-amino acid decarboxylase TPH Tryptophan Hydroxylase (TPH) pCPA pCPA methyl ester pCPA->TPH Irreversible Inhibition

Caption: Inhibition of serotonin synthesis by pCPA methyl ester.

Experimental Protocols

Protocol for In Vivo Serotonin Depletion in Rodents using pCPA methyl ester

Objective: To induce a significant depletion of central serotonin levels for behavioral or neurochemical studies.

Materials:

  • 4-chloro-DL-phenylalanine methyl ester hydrochloride (pCPA methyl ester)

  • Sterile saline or phosphate-buffered saline (PBS) for injection

  • Animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Preparation of pCPA methyl ester solution: Due to its solubility in saline or PBS, pCPA methyl ester is preferable to pCPA for injection.[4] Prepare a fresh solution of pCPA methyl ester in sterile saline or PBS on each day of injection. The concentration should be calculated based on the desired dosage (e.g., 300 mg/kg) and the injection volume appropriate for the animal's weight.

  • Animal Handling and Administration:

    • Weigh each animal accurately before each injection to ensure correct dosage.

    • Administer the pCPA methyl ester solution via intraperitoneal (i.p.) injection.

    • For a robust depletion, a regimen of daily injections for 3 to 5 consecutive days is often employed.[1][4] For example, administer 300 mg/kg of pCPA methyl ester i.p. daily for 3 consecutive days.[1]

    • A control group should be injected with an equivalent volume of the vehicle (saline or PBS).

  • Post-injection Monitoring:

    • Monitor the animals for any adverse effects.

    • The peak of serotonin depletion is typically observed 1-2 days after the final injection.

    • Behavioral testing or neurochemical analysis should be timed to coincide with the period of maximal serotonin depletion.

  • Verification of Serotonin Depletion (Optional but Recommended):

    • At the end of the experiment, brain tissue (e.g., hippocampus, prefrontal cortex, striatum) can be collected.

    • Serotonin and its metabolite, 5-HIAA, levels can be quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) to confirm the extent of depletion.

cluster_prep Preparation cluster_admin Administration (Days 1-3) cluster_exp Experiment (e.g., Day 4-5) cluster_verify Verification Prep_pCPA Prepare pCPA methyl ester solution in saline/PBS Weigh Weigh animals Prep_pCPA->Weigh Inject Administer pCPA (e.g., 300 mg/kg, i.p.) or vehicle Weigh->Inject Behavior Behavioral Testing Inject->Behavior Neurochem Neurochemical Analysis Inject->Neurochem Endpoint Endpoint Behavior->Endpoint Neurochem->Endpoint Tissue Collect brain tissue Endpoint->Tissue HPLC Quantify 5-HT and 5-HIAA via HPLC-ED Tissue->HPLC

Caption: Experimental workflow for in vivo serotonin depletion.

Applications in Neuropharmacology Research

  • Investigating the Role of Serotonin: By depleting serotonin with pCPA methyl ester, researchers can investigate the role of this neurotransmitter in a wide range of functions, including mood, anxiety, cognition, aggression, and sleep.[1][4][5]

  • Elucidating Drug Mechanisms: pCPA methyl ester can be used to determine if the mechanism of action of a novel compound involves the serotonergic system. If the effects of a drug are blocked or altered in serotonin-depleted animals, it suggests an interaction with the serotonin pathway.[6]

  • Modeling Serotonin Deficiency States: Serotonin depletion models can be used to study the neurobiology of disorders associated with low serotonin levels, such as depression.

  • Studying Neurotransmitter Interactions: The depletion of serotonin allows for the investigation of compensatory changes in other neurotransmitter systems, such as the dopaminergic and noradrenergic systems.

  • Precursor Loading Studies: this compound can be used in precursor loading studies to examine the effects of elevated brain phenylalanine and subsequent increases in catecholamine synthesis on behavior and neuronal activity. It can also serve as a control compound in studies using its chlorinated analog.

Limitations and Considerations

  • Specificity of pCPA: While pCPA is a relatively specific inhibitor of TPH, at high doses, it may have some effects on other systems, such as inhibiting phenylalanine hydroxylase.[7][8]

  • Irreversible Inhibition: The irreversible nature of TPH inhibition by pCPA means that the recovery of serotonin levels depends on the synthesis of new enzyme, which can take several days to weeks.

  • Behavioral Side Effects: Serotonin depletion can induce a range of behavioral changes, including alterations in motor activity and sensory reactivity, which should be considered when designing and interpreting experiments.[5]

  • Distinction between this compound and pCPA methyl ester: It is crucial for researchers to clearly distinguish between this compound and its chlorinated analog, as they have fundamentally different applications in neuropharmacology. This compound is a neurotransmitter precursor, while pCPA methyl ester is a specific enzyme inhibitor.

Conclusion

This compound and its chlorinated analog, pCPA methyl ester, are valuable tools in neuropharmacology research. While this compound can be used to study the effects of increased catecholamine synthesis, pCPA methyl ester is an indispensable tool for investigating the roles of the serotonergic system through the specific depletion of serotonin. The protocols and data presented here provide a guide for the effective application of these compounds in a research setting.

References

Application Note and Protocol: Preparation of H-DL-Phe-OMe.HCl Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the dissolution of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) in Dimethyl Sulfoxide (DMSO) for use in various research applications.

Introduction

H-DL-Phenylalanine methyl ester hydrochloride is a derivative of the essential amino acid phenylalanine. It serves as a valuable precursor and building block in the synthesis of pharmaceuticals and peptidomimetics.[1][2] In research, it is utilized in studies related to amino acid metabolism, neurochemistry, and as a component in the development of therapeutic agents.[1] Proper dissolution and preparation of stock solutions are critical for ensuring experimental reproducibility and accuracy. This protocol outlines the recommended procedure for dissolving this compound in DMSO, a common solvent for in vitro studies.

Physicochemical Properties and Solubility

Summarized below are the key properties of this compound and its solubility in DMSO. It is crucial to use this data for accurate preparation of stock solutions.

PropertyValueReference
Molecular Formula C₁₀H₁₄ClNO₂[3]
Molecular Weight 215.68 g/mol [3]
Appearance White to off-white solid/powder[1][3]
CAS Number 5619-07-8[1][3]
Purity ≥ 99% (HPLC)[1]
Solubility in DMSO ≥ 200 mg/mL (approx. 927.30 mM)[3][4]

Note: The designation "≥" indicates that the compound is soluble at this concentration, but the saturation point may be higher.[3][4] It is important to note that the hygroscopic nature of DMSO can significantly impact solubility; therefore, using newly opened or anhydrous DMSO is highly recommended.[3][4][5]

Experimental Protocol: Preparation of a 100 mM Stock Solution

This protocol provides a step-by-step method for preparing a 100 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound (CAS: 5619-07-8)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for enhancing solubility)[5][6]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Step-by-Step Procedure
  • Pre-Weighing Preparation:

    • Before starting, ensure all equipment is clean and calibrated.

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculating Required Mass:

    • To prepare 1 mL of a 100 mM stock solution, calculate the required mass using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass (mg) = 0.1 mol/L × 0.001 L × 215.68 g/mol × 1000 mg/g = 21.57 mg

  • Weighing the Compound:

    • Carefully weigh out 21.57 mg of this compound powder on an analytical balance and transfer it into a sterile vial.

  • Dissolution:

    • Add 1 mL of high-purity DMSO to the vial containing the compound.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is fully dissolved.

  • Assisted Dissolution (If Necessary):

    • If the compound does not dissolve completely, warm the solution briefly to 37°C.[6]

    • Alternatively, place the vial in an ultrasonic bath for 5-10 minutes to facilitate dissolution.[5][6] Visually inspect for any remaining particulates.

  • Sterilization (Optional):

    • If required for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

Storage and Stability
  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes.

  • Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Visualized Workflows and Applications

The following diagrams illustrate the experimental workflow for preparing the DMSO stock solution and a conceptual overview of its subsequent use in research.

G cluster_prep Preparation Workflow A Equilibrate & Weigh This compound B Add Anhydrous DMSO A->B C Vortex Thoroughly B->C D Check for Complete Dissolution C->D E Optional: Warm (37°C) & Sonicate D->E Particulates Remain F Aliquot into Single-Use Vials D->F Dissolved E->D G Store at -20°C or -80°C F->G

Caption: Experimental workflow for dissolving this compound in DMSO.

G cluster_application Conceptual Research Application A Prepared Stock Solution (100 mM in DMSO) B Dilute to Final Working Concentration (in culture media or buffer) A->B C Introduce to Experimental System B->C D Cell-Based Assays (e.g., Cytotoxicity, Signaling) C->D E Biochemical Assays (e.g., Enzyme Kinetics) C->E F Neurochemical Studies C->F

Caption: Logical flow from stock solution to downstream research applications.

Safety Precautions

  • Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

  • DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

References

Application Notes and Protocols: H-DL-Phe-OMe.HCl Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

H-DL-Phe-OMe.HCl (H-DL-Phenylalanine methyl ester hydrochloride) is a derivative of the amino acid phenylalanine. As a racemic mixture, it contains both the D- and L-enantiomers, making it a useful tool in various research applications, including peptide synthesis and pharmacological studies. Proper preparation and storage of stock solutions are crucial to ensure the integrity and reproducibility of experimental results. These application notes provide a detailed protocol for the preparation and storage of this compound stock solutions.

2. Physicochemical Properties and Solubility

A summary of the relevant physicochemical and solubility data for this compound is presented in Table 1. It is important to note that using a fresh, anhydrous solvent is critical for achieving maximum solubility, as hygroscopic solvents can significantly impact the dissolution of the compound.[1]

Table 1: Quantitative Data for this compound

ParameterValueSource
Molecular FormulaC₁₀H₁₄ClNO₂MedChemExpress
Molecular Weight215.68 g/mol MedChemExpress[1]
AppearanceSolid, White to off-white powderMedChemExpress[1]
Purity≥98%MedChemExpress
Solubility
DMSO≥ 200 mg/mL (≥ 927.30 mM)MedChemExpress[1]
Storage Conditions
Powder (Short-term)4°C for 2 yearsMedChemExpress[1]
Powder (Long-term)-20°C for 3 yearsMedChemExpress[1]
In Solvent-20°C for 1 monthMedChemExpress[1]
-80°C for 6 monthsMedChemExpress[1]

3. Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound.

3.1. Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Procedure

  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect the stability of the compound.

  • Weighing: In a suitable weighing vessel, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vessel containing the powder to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the mass of the compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication in an ultrasonic bath can be used to aid dissolution.[2]

  • Aliquotting: Once a clear solution is obtained, dispense the stock solution into smaller, single-use aliquots in sterile vials. This practice minimizes freeze-thaw cycles, which can lead to degradation of the compound.[1][3]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.

  • Storage: Store the aliquots at the recommended temperature as outlined in Table 1. For long-term storage, -80°C is recommended.[1]

4. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation and storage of this compound stock solutions.

G cluster_prep Stock Solution Preparation cluster_storage Storage start Start: Equilibrate this compound Powder to Room Temperature weigh Weigh Desired Amount of Powder start->weigh 1. add_solvent Add Anhydrous DMSO weigh->add_solvent 2. dissolve Vortex to Dissolve (Optional: Sonication/Warming) add_solvent->dissolve 3. aliquot Aliquot into Single-Use Vials dissolve->aliquot 4. label_vials Label Aliquots aliquot->label_vials 5. short_term Short-term Storage (-20°C for up to 1 month) label_vials->short_term Store for long_term Long-term Storage (-80°C for up to 6 months) label_vials->long_term Store for

Figure 1: Workflow for this compound Stock Solution Preparation and Storage.

5. Stability and Handling

This compound is stable under recommended storage conditions.[4][5] The powder form is hygroscopic and should be protected from moisture.[6] Stock solutions, particularly in DMSO, should be stored in tightly sealed containers to prevent absorption of water from the atmosphere. Repeated freeze-thaw cycles should be avoided to maintain the integrity of the solution.[1][3] It is recommended to use aliquots within the specified storage period to ensure the quality of the compound in experiments. When handling the compound, standard laboratory safety precautions, including the use of personal protective equipment, should be followed.

References

Application Notes and Protocols for the Experimental Use of H-DL-Phe-OMe.HCl in Amino Acid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) is a derivative of the essential amino acid phenylalanine. Its ester modification allows for increased cell permeability, making it a valuable tool for studying the intracellular effects of phenylalanine on various metabolic pathways. Upon cellular uptake, it is presumed to be rapidly hydrolyzed by intracellular esterases into DL-phenylalanine and methanol (B129727), leading to a transient increase in the intracellular phenylalanine concentration.[1] This characteristic enables researchers to investigate the dose-dependent effects of phenylalanine on cellular processes, including protein synthesis, neurotransmitter production, and overall amino acid metabolism. These application notes provide detailed protocols for the use of this compound in in vitro amino acid metabolism studies.

Mechanism of Action

The primary mechanism of this compound in cellular studies involves its transport across the cell membrane, followed by intracellular enzymatic cleavage. The liberated DL-phenylalanine then participates in various metabolic pathways. Phenylalanine is a precursor for the synthesis of tyrosine, a crucial step in the production of catecholamine neurotransmitters such as dopamine (B1211576) and norepinephrine.[2] Furthermore, phenylalanine is a fundamental component of protein synthesis. High concentrations of intracellular phenylalanine can competitively inhibit the transport and metabolism of other amino acids, potentially leading to imbalances that affect cell growth and function.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Mammalian Cell Amino Acid Profiles

This protocol describes a method to evaluate the impact of this compound on the intracellular and extracellular amino acid concentrations in a mammalian cell line (e.g., HEK293, HepG2, or SH-SY5Y).

Materials:

  • This compound

  • Mammalian cell line of choice

  • Complete cell culture medium (e.g., DMEM, EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA solution

  • Sterile, deionized water

  • 0.1 M HCl

  • Cell scrapers

  • Microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector

  • Amino acid analysis reagents (e.g., o-phthalaldehyde (B127526) (OPA) for derivatization)

  • Amino acid standards

Procedure:

  • Cell Culture:

    • Culture the selected mammalian cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Preparation of this compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount in sterile, deionized water or 0.1 M HCl.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Prepare fresh working solutions by diluting the stock solution in a serum-free culture medium on the day of the experiment.

  • Treatment of Cells:

    • When cells reach the desired confluency, aspirate the culture medium and wash the cells twice with warm PBS.

    • Add fresh, serum-free medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 mM) to the wells. A control group with no treatment should be included.

    • Incubate the cells for a predetermined time course (e.g., 1, 4, 12, 24 hours).

  • Sample Collection:

    • Extracellular Amino Acids: At the end of the incubation period, collect the culture medium from each well into separate microcentrifuge tubes. Centrifuge at 10,000 x g for 5 minutes to remove any cell debris. Store the supernatant at -80°C until analysis.

    • Intracellular Amino Acids:

      • Aspirate the remaining medium and wash the cells three times with ice-cold PBS.

      • Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

      • Scrape the cells and transfer the cell lysate to microcentrifuge tubes.

      • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Collect the supernatant containing the intracellular metabolites and store it at -80°C until analysis.

  • Amino Acid Analysis by HPLC:

    • Thaw the extracellular and intracellular samples on ice.

    • Derivatize the amino acids in the samples and standards using a suitable agent like OPA according to the manufacturer's protocol.

    • Analyze the derivatized samples using a reverse-phase HPLC column.

    • Quantify the concentration of individual amino acids by comparing the peak areas to those of the known standards.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in tables to facilitate comparison between different treatment groups and time points.

Table 1: Illustrative Example of Intracellular Amino Acid Concentrations (µM) in HEK293 Cells after 12-hour Treatment with this compound

Amino AcidControl (0 mM)1 mM this compound10 mM this compound50 mM this compound
Phenylalanine50 ± 5500 ± 454500 ± 35015000 ± 1200
Tyrosine40 ± 460 ± 7120 ± 15250 ± 30
Leucine150 ± 12135 ± 11100 ± 975 ± 8
Isoleucine80 ± 770 ± 655 ± 540 ± 4
Valine120 ± 10110 ± 985 ± 760 ± 6
Tryptophan20 ± 218 ± 212 ± 18 ± 1

Note: The data presented in this table is hypothetical and serves as an example of expected trends based on the known competitive nature of amino acid transport and metabolism.[3]

Visualizations

Signaling and Metabolic Pathways

extracellular This compound (Extracellular) intracellular This compound (Intracellular) extracellular->intracellular membrane Cell Membrane hydrolysis Esterase intracellular->hydrolysis dl_phe DL-Phenylalanine hydrolysis->dl_phe methanol Methanol hydrolysis->methanol protein_syn Protein Synthesis dl_phe->protein_syn tyrosine Tyrosine dl_phe->tyrosine transporter Amino Acid Transporters dl_phe->transporter Competitive Inhibition neurotransmitters Dopamine, Norepinephrine tyrosine->neurotransmitters other_aa Other Amino Acids (e.g., Leu, Ile, Val) transporter->other_aa

Caption: Cellular uptake and metabolic fate of this compound.

Experimental Workflow

start Start: Seed Mammalian Cells culture Culture cells to 80-90% confluency start->culture prepare Prepare this compound solutions culture->prepare treat Treat cells with varying concentrations prepare->treat incubate Incubate for a defined time course treat->incubate collect_media Collect extracellular medium incubate->collect_media wash Wash cells with ice-cold PBS incubate->wash derivatize Derivatize amino acids collect_media->derivatize lyse Lyse cells and quench metabolism wash->lyse collect_lysate Collect intracellular lysate lyse->collect_lysate collect_lysate->derivatize hplc Analyze by HPLC derivatize->hplc data Quantify and tabulate data hplc->data end End: Analyze results data->end

References

Application Notes and Protocols for Monitoring Reactions with H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various techniques to monitor reactions involving H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). These methods are applicable in diverse research and development settings, including pharmaceutical process development, peptide synthesis, and kinetic studies.

Chromatographic Techniques for Enantiomeric Purity and Reaction Progression

Chromatographic methods are fundamental for assessing the enantiomeric purity of this compound and for monitoring its consumption or the formation of products in a reaction mixture.

Ultra-Performance Convergence Chromatography (UPC²) for Chiral Separation

Application Note: This technique is particularly useful for the rapid and high-resolution separation of D- and L-phenylalanine methyl esters. It offers a significant advantage in throughput compared to normal-phase HPLC, making it ideal for high-throughput screening and quality control of starting materials or products in stereospecific syntheses. The method can detect enantiomeric impurities down to 0.01% (500 ng/mL).

Experimental Protocol:

  • System Preparation: Ensure the ACQUITY UPC² system with a photodiode array (PDA) detector is properly equilibrated.

  • Sample Preparation: Prepare a 5 mg/mL stock solution of the sample in isopropanol (B130326) with 0.1% triethanolamine. For lower concentration analysis, dilute as needed.

  • Chromatographic Conditions: Set up the instrument according to the parameters in the table below.

  • Injection and Data Acquisition: Inject 4 µL of the sample and acquire data using Empower 3 Software. The enantiomers will be resolved as distinct peaks.

Quantitative Data Summary:

ParameterValue
Instrumentation ACQUITY UPC² System with PDA Detector
Column CHIRALPAK ID, 4.6 x 100 mm, 3 µm
Mobile Phase A CO₂
Mobile Phase B Methanol with 0.1% NH₄OH
Isocratic Conditions 90% A, 10% B
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Back Pressure 2500 psi
Detection Wavelength 210 nm (compensated mode)
Injection Volume 4 µL

Workflow Diagram:

UPC2_Workflow cluster_prep Sample Preparation cluster_analysis UPC² Analysis cluster_data Data Processing prep1 Dissolve Sample in Isopropanol + 0.1% TEA analysis1 Inject 4 µL into ACQUITY UPC² System prep1->analysis1 analysis2 Isocratic Elution (90% CO₂, 10% MeOH) analysis1->analysis2 analysis3 PDA Detection at 210 nm analysis2->analysis3 data1 Resolve Enantiomers analysis3->data1 data2 Quantify Purity data1->data2

Caption: Workflow for Chiral Separation using UPC².

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

Application Note: Chiral HPLC is a robust and widely accessible method for the separation of this compound enantiomers. The use of a cyclofructan-based chiral stationary phase (LARIHC CF6-P) provides excellent enantioselectivity for primary amines like phenylalanine methyl ester. This method is suitable for both analytical and preparative scale separations.

Experimental Protocol:

  • System Preparation: Equilibrate the HPLC system with the specified mobile phase.

  • Sample Preparation: Dissolve the sample in ethanol (B145695) to a concentration of 0.3 mg/mL.

  • Chromatographic Conditions: Configure the HPLC system with the parameters outlined in the table below.

  • Injection and Analysis: Inject 5 µL of the sample and monitor the elution profile at 254 nm.

Quantitative Data Summary:

ParameterValue
Column LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm
Mobile Phase Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2)
Flow Rate 1 mL/min
Column Temperature 20 °C
Detector UV, 254 nm
Injection Volume 5 µL
Sample Concentration 0.3 mg/mL in ethanol

In Situ Reaction Monitoring with NMR Spectroscopy

Application Note: Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive method for real-time monitoring of reactions.[1] It allows for the direct quantification of reactants, intermediates, and products without the need for complex calibration curves. This protocol details the online monitoring of a reaction involving an L-phenylalanine derivative using a benchtop NMR spectrometer.[2]

Experimental Protocol:

  • System Setup: Place the benchtop NMR spectrometer (e.g., Spinsolve 60 MHz ULTRA) adjacent to the reaction vessel in a fume hood.

  • Flow System: Connect the reactor to the NMR's glass flow cell using a peristaltic pump to create a closed loop. Set a constant flow rate (e.g., 0.8 mL/min).

  • Reaction Initiation: Start the reaction in the flask (e.g., by adding a reagent like acetic anhydride (B1165640) for an N-acetylation reaction).

  • Spectral Acquisition: Begin acquiring NMR spectra at regular intervals. Key signals to monitor for a reaction at the amine group of phenylalanine would be the alpha-proton (CH group), which will shift upon modification.

  • Data Analysis: Integrate the distinct signals corresponding to the reactant (e.g., L-Phenylalanine alpha-proton at 3.8–4.2 ppm) and the product (e.g., N-Acetyl-L-Phenylalanine alpha-proton at 4.2–4.8 ppm) to determine their relative concentrations over time.[2]

Quantitative Data Summary:

ParameterValue
Instrumentation Spinsolve 60 MHz ULTRA Benchtop NMR
Flow Cell Glass, connected in a closed-loop
Flow Rate 0.8 mL/min
Reactant (Example) L-Phenylalanine (1.65 g, 0.01 mol)
Solvent (Example) 16.5 mL of acetic acid (80 wt-% in H₂O)
Reagent (Example) Acetic anhydride (~3 mL added over 40 min)
Acquisition Time Spectra acquired every ~1 minute (2 scans, 30s repetition time)
Monitoring Regions Reactant (α-H): 3.8–4.2 ppm, Product (α-H): 4.2–4.8 ppm

Logical Diagram:

NMR_Monitoring_Logic cluster_setup System Setup cluster_process Monitoring Process cluster_analysis Data Analysis reactor Reaction Vessel pump Peristaltic Pump reactor->pump Closed Loop nmr Benchtop NMR with Flow Cell pump->nmr Closed Loop nmr->reactor Closed Loop start_rxn Initiate Reaction circulate Circulate Mixture start_rxn->circulate acquire Acquire Spectra circulate->acquire integrate Integrate Signals (Reactant vs. Product) acquire->integrate plot Plot Concentration vs. Time integrate->plot SPPS_Monitoring_Workflow start Start: Couple This compound wash Wash Resin start->wash test Perform Colorimetric Test (e.g., Kaiser Test) wash->test recouple Recouple Amino Acid test->recouple Test Positive (Incomplete) deprotect Proceed to Next Step (N-terminal Deprotection) test->deprotect Test Negative (Complete) recouple->wash cap Cap Unreacted Amines (e.g., with Acetic Anhydride) recouple->cap If still positive cap->deprotect end Continue Synthesis deprotect->end

References

Application Notes and Protocols for H-DL-Phe-OMe.HCl in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl) serves as a valuable substrate for the stereoselective analysis of certain proteolytic enzymes, most notably α-chymotrypsin. As a racemic mixture, it contains both the D- and L-enantiomers of phenylalanine methyl ester. Alpha-chymotrypsin, a serine endopeptidase, exhibits high specificity for the L-enantiomer, catalyzing the hydrolysis of the methyl ester bond. This stereoselectivity allows for the use of this compound in kinetic resolution studies and as a specific substrate to characterize chymotrypsin (B1334515) activity. The D-enantiomer remains largely unreacted, providing a clear distinction for enzymatic activity assessment.

This document provides detailed application notes and protocols for the use of this compound in chymotrypsin enzyme assays.

Principle of the Assay

The enzymatic assay utilizing this compound is based on the principle of stereoselective hydrolysis by α-chymotrypsin. The enzyme specifically catalyzes the hydrolysis of the L-phenylalanine methyl ester (H-L-Phe-OMe) component of the racemic mixture into L-phenylalanine and methanol. The progress of this reaction can be monitored by measuring the consumption of a titrant (e.g., NaOH) required to neutralize the newly formed carboxylic acid group of L-phenylalanine, thereby maintaining a constant pH. This method, known as the pH-stat titration method, provides a real-time measurement of the enzyme's activity.

Data Presentation

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Conditions
N-acetyl-L-phenylalanine methyl esterα-Chymotrypsin1.5463.1 x 104pH 7.8, 25°C
N-acetyl-L-phenylalanine ethyl esterα-Chymotrypsin0.41704.3 x 105pH 7.8, 25°C
N-acetyl-L-phenylalanylglycine amideα-Chymotrypsin4.10.0389.3pH 7.9, 25°C
N-acetyl-L-phenylalaninamideα-Chymotrypsin390.0260.67pH 7.9, 25°C

Note: The data presented are for N-acetylated analogs and should be used as a reference for understanding the general kinetic behavior of chymotrypsin with phenylalanine-based substrates.

Experimental Protocols

Protocol 1: Kinetic Resolution of this compound using α-Chymotrypsin via pH-Stat Titration

This protocol describes the determination of α-chymotrypsin activity by monitoring the hydrolysis of the L-enantiomer of this compound.

Materials:

  • H-DL-Phenylalanine methyl ester hydrochloride (this compound)

  • α-Chymotrypsin from bovine pancreas

  • Sodium hydroxide (B78521) (NaOH) solution, standardized (e.g., 0.1 M)

  • Deionized water

  • pH-stat titration apparatus (including a pH meter, a temperature-controlled reaction vessel, a stirrer, and an automated burette)

Procedure:

  • Substrate Solution Preparation:

    • Dissolve a known amount of this compound in deionized water to achieve a desired final concentration (e.g., 10-50 mM).

    • Place the solution in the temperature-controlled reaction vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Enzyme Solution Preparation:

    • Prepare a stock solution of α-chymotrypsin in cold 1 mM HCl to a concentration of approximately 1 mg/mL.

    • Immediately before use, dilute the stock solution with cold deionized water to the desired final concentration.

  • pH-Stat Titration Setup:

    • Calibrate the pH meter with standard buffers.

    • Set the pH-stat to maintain a constant pH (e.g., pH 7.8).

    • Fill the automated burette with the standardized NaOH solution.

  • Assay Execution:

    • Place the substrate solution in the reaction vessel and begin stirring.

    • Initiate the pH-stat to bring the solution to and maintain the set pH.

    • To start the enzymatic reaction, add a small, known volume of the diluted α-chymotrypsin solution to the reaction vessel.

    • The pH-stat will automatically dispense NaOH to neutralize the acid produced by the hydrolysis of the L-phenylalanine methyl ester.

    • Record the volume of NaOH consumed over time.

  • Data Analysis:

    • The initial rate of the reaction is determined from the linear portion of the plot of NaOH volume versus time.

    • The enzyme activity can be calculated using the following formula:

      Activity (μmol/min) = (Rate of NaOH addition (mL/min) * Concentration of NaOH (mol/L) * 1000)

    • The specific activity can then be determined by dividing the activity by the amount of enzyme added to the reaction.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction sub H-L-Phe-OMe (from racemic mixture) enz α-Chymotrypsin sub->enz Binds d_enantiomer H-D-Phe-OMe (unreacted) es_complex Enzyme-Substrate Complex enz->es_complex es_complex->enz Releases prod1 L-Phenylalanine es_complex->prod1 prod2 Methanol es_complex->prod2 water H₂O water->es_complex Hydrolysis

Caption: Chymotrypsin selectively hydrolyzes L-phenylalanine methyl ester.

Experimental Workflow

Experimental_Workflow prep_sub 1. Prepare Substrate Solution (this compound in H₂O) setup_ph_stat 3. Setup pH-Stat (Calibrate pH, set pH 7.8) prep_sub->setup_ph_stat prep_enz 2. Prepare Enzyme Solution (α-Chymotrypsin in cold 1mM HCl) initiate_reaction 4. Initiate Reaction (Add enzyme to substrate) prep_enz->initiate_reaction setup_ph_stat->initiate_reaction monitor_titration 5. Monitor NaOH Consumption (Record volume vs. time) initiate_reaction->monitor_titration analyze_data 6. Analyze Data (Calculate initial rate and activity) monitor_titration->analyze_data

Caption: Workflow for chymotrypsin assay using pH-stat titration.

Application Notes and Protocols: H-DL-Phe-OMe.HCl in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe-OMe.HCl, or DL-Phenylalanine methyl ester hydrochloride, is a derivative of the essential amino acid phenylalanine. While extensively utilized as a building block in peptide synthesis and in various areas of biochemical and pharmaceutical research, its direct applications in cytotoxicity assays are not well-documented in publicly available literature. However, studies on structurally similar compounds, such as the L-enantiomer (L-phenylalanine methyl ester), provide valuable insights into its potential cytotoxic effects on both cancerous and non-cancerous cell lines.

These application notes aim to provide a comprehensive overview of the potential use of this compound in cytotoxicity studies, drawing upon data from its L-isomer. The provided protocols and data serve as a foundational guide for researchers looking to investigate the cytotoxic properties of this compound.

Disclaimer: The experimental data presented herein is for L-Phenylalanine methyl ester, the L-isomer of this compound. While this data provides a strong starting point for research, it is crucial to note that the biological activity of the DL-racemic mixture may differ. Researchers should conduct their own dose-response studies to determine the specific cytotoxic effects of this compound.

Quantitative Data Summary

The following data is summarized from a study by Karaca et al. (2023), which investigated the cytotoxic effects of L-phenylalanine methyl ester on a non-cancerous human cell line and two human liver cancer cell lines using an MTS assay after 72 hours of treatment.

Table 1: Percentage of Cell Viability after 72-hour Treatment with L-Phenylalanine Methyl Ester

ConcentrationHEK293T (Non-cancerous)PLC/PRF/5 (Liver Cancer)HEP3B (Liver Cancer)
250 µM ~95%~98%~100%
500 µM ~92%~95%~98%
1 mM ~90%~93%~95%
2 mM ~88%~90%~92%
4 mM ~85%~88%~90%

Note: The data indicates that L-phenylalanine methyl ester exhibits mild dose-dependent cytotoxicity on both cancerous and non-cancerous cell lines at the tested concentrations.

Experimental Protocols

A detailed protocol for a common colorimetric cytotoxicity assay, the MTS assay, is provided below. This method is suitable for assessing the effect of this compound on cell viability in a 96-well plate format.

MTS Assay for Cell Viability

This protocol is a synthesized methodology based on standard MTS assay procedures.

Materials:

  • This compound

  • Cell line(s) of interest (e.g., HEK293T, PLC/PRF/5, HEP3B)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well flat-bottom sterile cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest a sub-confluent flask of cells using Trypsin-EDTA and resuspend in complete culture medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include control wells: cells with medium only (negative control) and medium only without cells (background control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the treatment period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line.

    • After incubation, gently mix the plate on an orbital shaker for a few seconds.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Negative Control) x 100

Visualizations

Hypothetical Signaling Pathway for Phenylalanine Derivative-Induced Cytotoxicity

While the precise signaling pathway for this compound-induced cytotoxicity is not established, studies on phenylalanine and its derivatives suggest potential involvement of apoptosis-related pathways. The following diagram illustrates a hypothetical mechanism.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion FasR Fas Receptor Pro_Casp8 Pro-Caspase-8 FasR->Pro_Casp8 Activates Phe_derivative This compound Phe_derivative->FasR Upregulates RhoA RhoA Phe_derivative->RhoA Activates ROCK ROCK RhoA->ROCK Activates Bax Bax ROCK->Bax Activates Casp8 Caspase-8 Pro_Casp8->Casp8 Bid Bid Casp8->Bid Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 tBid tBid Bid->tBid tBid->Bax Activates Bax->Mito Translocates to CytoC Cytochrome c CytoC->Pro_Casp3 Activates Casp3 Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->CytoC Releases

Caption: Hypothetical signaling of phenylalanine derivative cytotoxicity.

Experimental Workflow for MTS Cytotoxicity Assay

The following diagram outlines the key steps in the MTS assay protocol.

G A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat with This compound B->C D Incubate for 24-72h C->D E Add MTS Reagent to each well D->E F Incubate for 1-4h E->F G Measure Absorbance at 490 nm F->G H Calculate % Cell Viability G->H

Caption: Workflow for the MTS cytotoxicity assay.

Troubleshooting & Optimization

Technical Support Center: Peptide Coupling with H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during peptide coupling experiments involving H-DL-Phenylalanine methyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using H-DL-Phe-OMe.HCl in a peptide coupling reaction?

A1: The most prevalent side reactions are the formation of diastereomeric peptides, racemization of the N-terminal amino acid, and diketopiperazine (DKP) formation. Other potential side reactions include N-acylurea formation if using carbodiimide (B86325) coupling reagents and guanidinylation if using uronium/aminium-based coupling reagents.[1][2]

Q2: I used this compound and my product shows two spots on TLC/two peaks on HPLC. What does this mean?

A2: Since you are starting with a racemic mixture (DL-phenylalanine methyl ester), the coupling reaction with a chiral N-protected amino acid will produce two diastereomeric dipeptides (e.g., L-Ala-L-Phe-OMe and L-Ala-D-Phe-OMe). This is an expected outcome of using a racemic starting material and not a side reaction in the traditional sense. These diastereomers have different physical properties and can often be separated by chromatography.[3][4][5]

Q3: How can I minimize racemization of the N-terminal amino acid during coupling?

A3: Racemization of the activated N-terminal amino acid can be minimized by several strategies:

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used with carbodiimides (e.g., EDC, DCC) to reduce racemization.[1][2][6][7][8]

  • Base Selection: The choice and amount of base are critical. Weaker bases with greater steric hindrance, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are generally preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to minimize racemization.[7]

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.[9]

  • Pre-activation Time: Minimize the time the N-terminal amino acid remains in its activated state before the addition of the amine component (this compound).

Q4: My reaction yield is very low, and I've identified a cyclic byproduct. What is it and how can I prevent it?

A4: The cyclic byproduct is likely a diketopiperazine (DKP). This occurs when the newly formed dipeptide (N-protected-AA-DL-Phe-OMe) cyclizes, cleaving the methyl ester. This side reaction is particularly common at the dipeptide stage.[1][10][11][12][13] To minimize DKP formation:

  • Proceed to the next coupling step quickly: After synthesizing the dipeptide, do not let it sit for extended periods, especially in the presence of a base.

  • Use of specific protecting groups: For subsequent steps in solid-phase synthesis, using a bulky N-trityl protecting group on the second amino acid can inhibit DKP formation.[1]

  • Simultaneous deprotection and coupling: In some solution-phase methods, a simultaneous deprotection-coupling procedure can trap the reactive amine before it cyclizes.[10]

Q5: I'm using EDC as a coupling reagent and have a persistent impurity that is difficult to remove. What could it be?

A5: When using carbodiimide coupling reagents like EDC or DCC, a common side reaction is the formation of an N-acylurea byproduct. This occurs when the activated O-acylisourea intermediate rearranges. This byproduct is often difficult to remove by standard purification techniques. Using an additive like HOBt can help to minimize this side reaction by forming an active ester that is more reactive towards the desired amine.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Peptide
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure all reagents are fresh and anhydrous. - Extend the reaction time or slightly increase the temperature. - Use a more efficient coupling reagent (e.g., HATU, HBTU).[2]
Diketopiperazine (DKP) Formation - After dipeptide formation, proceed immediately to the next step or saponify the methyl ester. - Avoid excess base during the coupling and workup. - Consider coupling a pre-formed dipeptide unit to avoid the problematic dipeptide-ester intermediate.[1]
N-Acylurea Formation - Ensure the addition of HOBt or a similar additive when using carbodiimide reagents like EDC.[1]
Poor Neutralization of HCl Salt - Ensure complete neutralization of this compound with one equivalent of a suitable base (e.g., NMM) before adding the activated carboxylic acid.[2]
Issue 2: Presence of Unexpected Byproducts in TLC/HPLC/MS
Observed Byproduct Probable Cause & Identification Recommended Action
Two major products with similar properties Formation of diastereomers (expected outcome). The two products will have the same mass but different retention times in chiral or sometimes achiral chromatography.Use chiral chromatography for analytical separation and characterization. For preparative separation, flash chromatography or preparative HPLC may be effective.
Product with mass corresponding to cyclic dipeptide Diketopiperazine (DKP) formation. This is due to intramolecular cyclization of the dipeptide methyl ester.See troubleshooting steps for DKP formation in the low yield section.
Racemization of the N-terminal amino acid The product may appear as a slightly broadened or shouldered peak in chiral HPLC analysis. Mass spectrometry will not differentiate between epimers.Implement strategies to minimize racemization as described in the FAQs (use of HOBt, weaker base, lower temperature).[1][7]
Byproduct with mass corresponding to the coupling reagent adduct N-acylurea formation (with carbodiimides) or guanidinylation (with uronium/aminium reagents).Use a 1:1 stoichiometry of the carboxylic acid and coupling reagent, or a slight excess of the acid. Add HOBt with carbodiimides.[1]

Experimental Protocols

General Protocol for Solution-Phase Peptide Coupling using EDC/HOBt

This protocol outlines a general procedure for coupling an N-protected amino acid to this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous citric acid solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Neutralization of Amine Salt:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

    • Add NMM or DIPEA (1.0 eq) and stir the solution at room temperature for 15-20 minutes to liberate the free amine.

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC.HCl (1.2 eq) to the cooled solution and stir for 15-20 minutes at 0 °C.

  • Coupling Reaction:

    • Slowly add the neutralized amine solution from step 1 to the activated carboxylic acid solution from step 2 at 0 °C.

    • Add the remaining equivalent of NMM or DIPEA (1.0 eq) to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc).

    • Wash the organic phase sequentially with 1 M citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

    • Analyze the purified product by HPLC and Mass Spectrometry to confirm its identity and purity. The presence of two diastereomers should be expected.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Low_Yield cluster_solutions Solutions LowYield Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes Sol_Incomplete Optimize conditions: - Extend time/temp - Use better coupling reagent Incomplete->Sol_Incomplete AnalyzeByproducts Analyze Byproducts (MS) Complete->AnalyzeByproducts DKP Diketopiperazine (DKP) Formation AnalyzeByproducts->DKP NAcylurea N-Acylurea Formation AnalyzeByproducts->NAcylurea Other Other Side Reactions AnalyzeByproducts->Other Sol_DKP Modify Protocol: - Proceed to next step quickly - Avoid excess base DKP->Sol_DKP Sol_NAcylurea Add HOBt to carbodiimide coupling NAcylurea->Sol_NAcylurea Peptide_Coupling_Workflow start Start neutralize 1. Neutralize this compound (Base, e.g., NMM in DCM) start->neutralize couple 3. Couple Activated Acid and Free Amine (Stir at 0°C to RT) neutralize->couple activate 2. Activate N-Protected AA (e.g., Boc-AA-OH + EDC/HOBt in DCM at 0°C) activate->couple workup 4. Aqueous Workup (Acid/Base Washes) couple->workup purify 5. Purify Crude Product (Column Chromatography) workup->purify analyze 6. Analyze Product (HPLC, MS, NMR) purify->analyze end End: Diastereomeric Dipeptide analyze->end

References

Technical Support Center: Optimizing Reactions with H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing pH conditions in reactions involving H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a typical peptide coupling reaction involving this compound?

A1: For most standard peptide coupling reactions in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the optimal pH is slightly basic, typically in the range of 8.0-9.0 .[1] this compound is a hydrochloride salt, meaning the alpha-amino group is protonated. To make it a nucleophile capable of attacking an activated carboxylic acid, it must be deprotonated to the free amine. This is achieved by adding a non-nucleophilic organic base.

Q2: Which base should I use to adjust the pH, and how much is needed?

A2: N,N-Diisopropylethylamine (DIPEA) is a commonly used base for this purpose.[1][2] You will typically need at least one equivalent of base to neutralize the hydrochloride salt and an additional amount to maintain the basicity of the reaction mixture, as the coupling reagents can be acidic. A common practice is to use 1.1 to 2.0 equivalents of DIPEA.[2] It is crucial to check the pH of the reaction mixture after adding the base and adjust as necessary.[1]

Q3: How does pH affect the solubility of this compound?

Q4: Can incorrect pH lead to side reactions?

A4: Yes, incorrect pH is a significant factor in several side reactions:

  • Racemization: A basic environment can promote the racemization of the activated amino acid, leading to a loss of stereochemical purity in the final peptide.[3] While the primary concern is the activated carboxylic acid partner, maintaining the pH within the optimal range of 8.0-9.0 is a key factor in minimizing this side reaction.

  • Hydrolysis: At excessively high or low pH, both the ester group of this compound and the newly formed peptide bond can be susceptible to hydrolysis, especially in the presence of water.[4]

  • Degradation of Protecting Groups: Some amino acid protecting groups can be labile under strongly acidic or basic conditions, leading to unintended deprotection and subsequent side reactions.

Q5: What is the pKa of the amino group of this compound?

A5: The pKa of the α-ammonium group of phenylalanine is approximately 9.13.[5] This value indicates that at a pH of 9.13, the amino group will be 50% protonated and 50% deprotonated. To ensure a sufficient concentration of the nucleophilic free amine for the coupling reaction, the pH of the reaction medium should be maintained near or slightly below this pKa value, hence the recommendation for a pH of 8.0-9.0.

Troubleshooting Guide

Problem Potential Cause (pH-related) Recommended Solution
Low or no product yield The pH of the reaction mixture is too acidic, preventing the deprotonation of the this compound amino group.Add a non-nucleophilic organic base (e.g., DIPEA) to adjust the pH to the 8.0-9.0 range. Use pH indicator paper to check the pH of the reaction mixture.
The pH is too basic, leading to the degradation of coupling reagents or the product.Carefully monitor the amount of base added. Avoid excessive addition of base.
Presence of multiple unexpected byproducts Racemization has occurred due to excessively basic conditions.Maintain the pH in the optimal range of 8.0-9.0. Consider using a coupling reagent known to suppress racemization (e.g., with an additive like HOBt).[3]
Hydrolysis of the ester or peptide bond has occurred.Ensure anhydrous reaction conditions. Avoid extreme pH values.
Starting material remains upon reaction completion Incomplete deprotonation of this compound due to insufficient base.Add an additional amount of base and monitor the reaction progress.
Poor solubility of the deprotonated this compound at the reaction pH.Try a different solvent system that can better solvate all reactants at the optimal pH.

Experimental Protocols

Protocol: General Peptide Coupling with this compound

This protocol describes a general procedure for the solution-phase coupling of an N-protected amino acid with this compound.

Materials:

  • N-protected amino acid (e.g., Boc-Xxx-OH or Fmoc-Xxx-OH)

  • This compound

  • Coupling agent (e.g., HBTU, HATU, or DCC)

  • Coupling additive (e.g., HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • pH indicator paper

Procedure:

  • Dissolve Reactants: In a clean, dry reaction vessel, dissolve the N-protected amino acid (1.0 equivalent) and the coupling additive (e.g., HOBt, 1.1 equivalents) in the anhydrous solvent.

  • Activate Carboxylic Acid: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., HBTU, 1.1 equivalents) and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • Prepare Amino Component: In a separate flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent.

  • Adjust pH: Add DIPEA (1.1 to 2.0 equivalents) to the this compound solution. Check the pH of a small aliquot on moistened pH paper; it should be in the range of 8.0-9.0. Adjust with small additions of DIPEA if necessary.

  • Coupling Reaction: Add the neutralized this compound solution to the pre-activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps for your specific product.

Visual Guides

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Product Isolation A Dissolve N-protected Amino Acid & Additive B Activate with Coupling Agent A->B Pre-activation E Combine Activated Acid & Neutralized Amine B->E C Dissolve This compound D Neutralize with DIPEA (pH 8.0-9.0) C->D Deprotonation D->E F Monitor Reaction (TLC / LC-MS) E->F Incubation G Reaction Work-up F->G Completion H Purification G->H

Caption: Workflow for a typical peptide coupling reaction involving this compound.

Troubleshooting_Logic Start Low Yield or Byproducts Observed Check_pH Check Reaction pH Start->Check_pH Too_Acidic pH < 8.0 Check_pH->Too_Acidic Yes Too_Basic pH > 9.0 Check_pH->Too_Basic No Optimal_pH pH 8.0 - 9.0 Check_pH->Optimal_pH No Add_Base Add more DIPEA Too_Acidic->Add_Base Reduce_Base Reduce base in future runs Too_Basic->Reduce_Base Check_Other Investigate other factors (reagents, time, temp) Optimal_pH->Check_Other

Caption: A logical troubleshooting workflow for pH-related issues in your reaction.

References

Troubleshooting low yield in H-DL-Phe-OMe.HCl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the synthesis of H-DL-Phe-OMe.HCl, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my this compound synthesis using Fischer esterification. What are the common causes?

A1: Low yields in the Fischer esterification of phenylalanine are often due to the reversible nature of the reaction and several other factors:

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence in the reaction mixture, either from reagents or formed during the reaction, can shift the equilibrium back towards the starting materials (hydrolysis), thereby reducing the ester yield.[1] It is crucial to use anhydrous reagents and glassware.

  • Incomplete Reaction: The reaction may not have reached completion. Fischer esterification can be slow, and insufficient reaction time will result in a low conversion of the starting material.[1] Monitoring the reaction progress via Thin-Layer Chromatography (TLC) is recommended to ensure it has gone to completion.[1]

  • Suboptimal Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be significantly slow. Conversely, excessively high temperatures can lead to the degradation of the amino acid or the ester product, and promote side reactions.[1]

  • Side Reactions: Unwanted side reactions can consume the starting materials or the product, leading to a lower yield. A common side reaction is the formation of diketopiperazines, especially if the reaction mixture is heated for extended periods or under basic conditions.

  • Loss of Product During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and crystallization steps.[2][3] Careful handling and optimization of the purification procedure are essential to maximize the isolated yield.

Q2: How can I improve the yield of my Fischer esterification of DL-Phenylalanine?

A2: To drive the equilibrium towards the product and enhance the yield, consider the following strategies based on Le Chatelier's principle:[4]

  • Use of Excess Alcohol: Employing a large excess of methanol (B129727), which is one of the reactants, will shift the equilibrium towards the formation of the methyl ester.[1][4] Often, methanol can be used as the solvent for the reaction to ensure a significant excess.[1]

  • Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.[1][4] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene, can effectively remove water from the reaction mixture.[1]

    • Use of Dehydrating Agents: Adding a drying agent like molecular sieves to the reaction mixture can absorb the water produced.[1] Concentrated sulfuric acid, often used as a catalyst, also acts as a powerful dehydrating agent.[1]

Q3: What are the advantages of using thionyl chloride (SOCl₂) in methanol for the esterification of phenylalanine?

A3: The use of thionyl chloride in methanol offers a highly effective method for preparing amino acid methyl esters. In this reaction, thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl then catalyzes the esterification. This method is often high-yielding because the formation of water is avoided, thus preventing the reverse reaction. One published procedure reports a yield of 97% for L-phenylalanine methyl ester hydrochloride using this method.[5]

Q4: I am observing an oily product instead of a crystalline solid for this compound. What could be the reason?

A4: The hydrochloride salt of phenylalanine methyl ester is typically a white crystalline solid.[5] If you obtain an oil, it could be due to the presence of impurities or residual solvent. Incomplete removal of the reaction solvent or extraction solvent can result in an oily product. Additionally, the presence of byproducts may inhibit crystallization. To address this, ensure all solvents are thoroughly removed under reduced pressure. If the product remains oily, purification by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297)/ethanol (B145695), may be necessary to obtain a crystalline solid.[5]

Q5: Can I use other acids as catalysts for the Fischer esterification of phenylalanine?

A5: Yes, other strong acids can be used as catalysts. Besides sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH) is also a commonly used catalyst for Fischer esterification.[6] The choice of catalyst can sometimes influence the reaction rate and yield.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Presence of water in reagents or glassware. Ensure all glassware is oven-dried before use. Use anhydrous methanol and other reagents.
Reaction has not gone to completion. Monitor the reaction progress using TLC. Increase the reaction time if necessary.
Equilibrium not shifted towards products. Use a large excess of methanol (can be used as the solvent). Remove water using a Dean-Stark trap or by adding molecular sieves.[1][4]
Suboptimal reaction temperature. Ensure the reaction is conducted at the optimal temperature, typically refluxing methanol. Avoid excessively high temperatures to prevent degradation.[1]
Product loss during workup. Minimize transfers between flasks.[2] During aqueous extraction, ensure the pH is appropriately controlled to prevent the product from partitioning into the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent.
Oily Product Residual solvent. Ensure complete removal of all solvents under high vacuum.
Presence of impurities. Purify the product by recrystallization. A common solvent system is ethyl acetate/ethanol.[5]
Formation of Byproducts Diketopiperazine formation. Avoid prolonged heating and strongly basic conditions during workup.
Side reactions with the amino group. While Fischer esterification is generally compatible with the free amino group (as it is protonated under acidic conditions), protecting the amino group can be an option for more complex syntheses, although it adds extra steps.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of phenylalanine methyl ester hydrochloride.

Method Catalyst/Reagent Solvent Reaction Time Temperature Reported Yield Reference
Fischer EsterificationThionyl ChlorideMethanol24 h0 °C to RT97%[5]
Fischer EsterificationSulfuric AcidMethanolNot specifiedReflux~40-50% (for thin film)[7][8]
Fischer Esterificationp-Toluenesulfonic AcidToluene~30 hRefluxNot specified for Phe-OMe[1]

Detailed Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol is based on the highly effective method using thionyl chloride and methanol.[5]

Materials:

  • DL-Phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Ethyl Acetate (EtOAc)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend DL-Phenylalanine (e.g., 1 equivalent) in anhydrous methanol (e.g., 5-10 volumes).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (e.g., 1.5 equivalents) dropwise to the stirred suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood. The reaction will generate HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 24 hours. The suspension should gradually become a clear solution.

  • Solvent Removal: After 24 hours, remove the methanol under reduced pressure using a rotary evaporator.

  • Recrystallization: To the crude product, add a minimal amount of hot ethanol to dissolve it. Then, add ethyl acetate until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator or freezer to facilitate crystallization.

  • Isolation and Drying: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum to obtain this compound.

Visualizations

G Experimental Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Workup & Purification A Suspend DL-Phenylalanine in anhydrous Methanol B Cool to 0°C A->B C Add Thionyl Chloride dropwise B->C D Stir at Room Temperature for 24h C->D E Remove Methanol via Rotary Evaporation D->E Reaction Completion F Recrystallize from Ethanol/Ethyl Acetate E->F G Isolate crystals by vacuum filtration F->G H Dry product under high vacuum G->H I This compound H->I Final Product

Caption: Experimental workflow for the synthesis of this compound.

G Fischer Esterification of DL-Phenylalanine cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Products Phe DL-Phenylalanine Protonation Protonation of Carbonyl Oxygen Phe->Protonation MeOH Methanol (excess) Attack Nucleophilic Attack by Methanol MeOH->Attack Catalyst H+ (from SOCl2 or H2SO4) Catalyst->Protonation Protonation->Attack Proton_Transfer Proton Transfer Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Ester DL-Phenylalanine Methyl Ester Elimination->Ester Water Water Elimination->Water Final_Product This compound Ester->Final_Product + HCl

Caption: Signaling pathway of the Fischer esterification of DL-Phenylalanine.

References

Technical Support Center: Overcoming Poor Coupling Efficiency with H-DL-Phe-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the coupling of H-DL-Phe-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the potential causes for the poor coupling efficiency of this compound?

Several factors can contribute to the difficult coupling of this compound:

  • Steric Hindrance: The bulky phenyl side group of phenylalanine can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.

  • Inadequate Activation: The chosen coupling reagent may not be sufficiently potent to effectively activate the carboxylic acid of the incoming amino acid, especially in the presence of steric hindrance.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the resin, making the N-terminal amine less accessible for the coupling reaction. This is a common issue in SPPS, particularly with hydrophobic residues.[2][3]

  • Racemic Mixture (DL-): The use of a racemic mixture of D- and L-phenylalanine methyl ester can lead to the formation of diastereomeric peptides. While this doesn't directly inhibit the chemical coupling reaction itself, the different stereoisomers might exhibit slightly different reaction kinetics and can complicate purification and analysis.

  • C-terminal Methyl Ester: The methyl ester protection of the C-terminus is generally stable during standard Fmoc-based SPPS. However, its presence might subtly influence the electronic properties and reactivity of the molecule during the activation step.[2][4]

Q2: How does the racemic nature of this compound affect the synthesis and final product?

Using a racemic mixture will result in the synthesis of two diastereomeric peptides for each coupling site of the DL-amino acid. This means your final crude product will be a mixture of peptides with D-Phe-OMe and L-Phe-OMe at the intended position. These diastereomers can have different biological activities and chromatographic behaviors, making purification and characterization more complex. It is crucial to employ analytical techniques that can resolve these stereoisomers, such as chiral chromatography.[1][5]

Q3: Can the C-terminal methyl ester cause any side reactions?

The methyl ester is a relatively stable protecting group under standard SPPS conditions. However, prolonged exposure to strong basic conditions during Fmoc deprotection over many cycles could potentially lead to minor hydrolysis or other side reactions, though this is not a common issue. The primary consideration is its stability during the final cleavage from the resin. Standard TFA cleavage cocktails are generally compatible with C-terminal methyl esters.[2][4][6]

Troubleshooting Guide

Problem: Low Coupling Efficiency Observed (e.g., via Ninhydrin (B49086) Test)

Possible Cause 1: Insufficient Reagent Activity or Suboptimal Reaction Conditions

Solution Detailed Protocol Expected Outcome
Switch to a more potent coupling reagent. For difficult couplings, standard carbodiimide (B86325) reagents like DIC may be insufficient. Utilize stronger uronium/aminium or phosphonium (B103445) salt-based reagents.[1]Improved coupling efficiency as indicated by a negative or very faint ninhydrin test.
Increase reaction time and temperature. Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight.[1] Cautiously increase the reaction temperature to 30-40°C. Monitor for potential side reactions like racemization.Drives the reaction closer to completion, especially for sterically hindered amino acids.
Increase the equivalents of amino acid and coupling reagent. Use a higher excess of this compound and the coupling reagent (e.g., 3-5 equivalents).Increases the reaction rate by shifting the equilibrium towards product formation.
Perform a double coupling. After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.Can significantly increase the overall yield by coupling any remaining unreacted N-terminal amines.[6]
Utilize microwave-assisted SPPS. Microwave irradiation can accelerate coupling reactions, particularly for sterically hindered amino acids.[7] Careful temperature control is essential to prevent racemization.Faster and more efficient coupling compared to conventional methods.

Experimental Protocol: Enhanced Coupling with HATU

  • Pre-activation: In a separate vessel, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin-bound peptide with the deprotected N-terminus.

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for completion. If the test is positive, consider extending the reaction time or performing a second coupling.

Possible Cause 2: On-resin Peptide Aggregation

Solution Detailed Protocol Expected Outcome
Change the solvent system. Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with DMF, as NMP has better solvating properties for aggregating peptides. A mixture of DMF and DCM can also improve resin swelling.Reduced aggregation and improved accessibility of the N-terminus for coupling.
Incorporate chaotropic salts. Add chaotropic salts like LiCl (0.5 M) to the coupling mixture to disrupt secondary structures and improve solvation.Breaks up peptide aggregates, leading to better coupling efficiency.
Use "magic" mixtures. Employ solvent mixtures known to reduce aggregation, such as a combination of DCM/DMF/NMP.Enhanced solvation of the peptide chain and improved reaction kinetics.

Visualizing the Troubleshooting Workflow

SPPS_Troubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_outcome Outcome start Poor Coupling of This compound diagnosis Perform Ninhydrin Test start->diagnosis reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) diagnosis->reagent Positive Result conditions Optimize Conditions: - Increase Time/Temp - Double Couple - Microwave diagnosis->conditions Positive Result aggregation Address Aggregation: - Change Solvent (NMP) - Add Chaotropic Salts diagnosis->aggregation Positive Result success Successful Coupling diagnosis->success Negative Result reagent->success conditions->success aggregation->success failure Re-evaluate Strategy success->failure If still failing

Caption: A logical workflow for troubleshooting poor coupling of this compound in SPPS.

Signaling Pathway of Peptide Bond Formation

Peptide_Bond_Formation cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_product Product amino_acid This compound activated_ester Activated Ester Intermediate amino_acid->activated_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (DIPEA) base->activated_ester peptide_resin Resin-Bound Peptide (Free N-Terminus) peptide_bond Peptide Bond Formation peptide_resin->peptide_bond activated_ester->peptide_bond new_peptide Elongated Peptide-Resin peptide_bond->new_peptide

Caption: The general mechanism of coupling reagent-mediated peptide bond formation in SPPS.

References

Managing hygroscopic properties of H-DL-Phe-OMe.HCl during weighing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on managing the hygroscopic properties of H-DL-Phe-OMe.HCl during weighing procedures. Researchers, scientists, and drug development professionals can utilize the following troubleshooting guides and FAQs to ensure accurate and repeatable experimental results.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A1: A hygroscopic substance, like this compound, has a strong tendency to absorb moisture from the surrounding atmosphere.[1] This can lead to physical changes such as clumping or deliquescence (dissolving in the absorbed water) and may also affect the compound's chemical stability and potency.

Q2: Why is managing the hygroscopic nature of this compound important during weighing?

A2: The absorption of atmospheric moisture can lead to a continuous increase in the mass of the this compound sample during weighing. This introduces significant errors, resulting in inaccurate measurements and affecting the concentration of prepared solutions, which is critical in pharmaceutical research and development.[2][3]

Q3: What are the ideal environmental conditions for weighing this compound?

A3: To minimize moisture absorption, this compound should be weighed in a controlled environment. A relative humidity (RH) below 40% and a stable room temperature are recommended.[4][5] Using a glove box with a controlled atmosphere (e.g., purged with dry nitrogen or argon) provides the most reliable results.[6]

Q4: How should I store this compound to maintain its integrity?

A4: this compound should be stored in a tightly sealed container to protect it from atmospheric moisture.[7] For long-term storage, keeping it in a cool, dry place, such as a desiccator with a suitable drying agent, is advisable.[6][8]

Q5: What is "weighing by difference" and why is it recommended for hygroscopic compounds?

A5: "Weighing by difference" is a technique where the container with the substance is weighed before and after transferring the desired amount of substance. The difference in these two weights gives the exact mass of the substance transferred. This method is highly recommended for hygroscopic compounds because it minimizes the exposure of the substance to the atmosphere during the weighing process, thus reducing moisture uptake and improving accuracy.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Continuously increasing weight reading on the analytical balance. The compound is absorbing moisture from the air.1. Transfer the compound to a low-humidity environment, such as a glove box or a room with a dehumidifier.[6]2. Use the "weighing by difference" technique to minimize exposure time.[9]3. Ensure the weighing chamber doors are closed as much as possible.[3]
Clumped or caked appearance of the this compound powder. The compound has already absorbed a significant amount of moisture due to improper storage or handling.1. If the material is not thermally sensitive, it may be possible to dry it in a vacuum oven at a low temperature. However, this should be done with caution as it may affect the compound's stability.[6]2. For future use, ensure the compound is stored in a desiccator or a tightly sealed container in a dry environment.[8]
Inconsistent or non-reproducible weighing results. Fluctuations in environmental conditions (temperature and humidity) or static electricity.1. Monitor and control the temperature and humidity of the weighing area.[10][11]2. Use an anti-static gun or ionizer to dissipate static charges on the weighing vessel and within the balance chamber.[2]3. Ensure the analytical balance is properly calibrated and placed on a stable, vibration-free surface.[12]
Difficulty in transferring the powder due to stickiness. The powder has become sticky due to moisture absorption.1. Handle the compound in a low-humidity environment.2. Use appropriate weighing tools, such as anti-static spatulas and weighing paper, to facilitate transfer.

Quantitative Data on Moisture Absorption

Relative Humidity (%) Time (minutes) Illustrative Weight Gain (%)
4050.1 - 0.3
40150.3 - 0.7
6050.5 - 1.0
60151.0 - 2.5
8051.5 - 3.0
80153.0 - 6.0

Note: This data is for illustrative purposes only and the actual rate of moisture absorption for this compound may vary.

Experimental Protocols

Protocol 1: Weighing this compound using "Weighing by Difference"

Objective: To accurately weigh a target mass of this compound while minimizing moisture absorption.

Materials:

  • This compound

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula

  • Weighing vessel (e.g., a vial with a cap)

  • Receiving vessel (e.g., a flask or beaker)

  • Gloves

  • Controlled environment (glove box or low-humidity room is ideal)

Procedure:

  • Preparation:

    • Ensure the analytical balance is calibrated and level.

    • If not using a glove box, ensure the weighing room has a low relative humidity (ideally <40%).[4]

    • Allow the this compound container to equilibrate to the room temperature before opening to prevent condensation.

  • Initial Weighing:

    • Place the capped weighing vessel containing this compound on the analytical balance.

    • Record the initial mass (M1).

  • Transfer:

    • Remove the weighing vessel from the balance.

    • Quickly and carefully transfer a small amount of the powder from the weighing vessel to the receiving vessel using a clean spatula.

    • Immediately recap the weighing vessel.

  • Final Weighing:

    • Place the capped weighing vessel back on the same analytical balance.

    • Record the final mass (M2).

  • Calculation:

    • The mass of the transferred this compound is M1 - M2.

  • Repeat:

    • Repeat steps 3-5 until the desired amount of substance has been transferred.

Protocol 2: Determination of Water Content using Karl Fischer Titration

Objective: To quantify the amount of water present in a sample of this compound.

Materials:

  • Karl Fischer titrator (coulometric or volumetric)

  • Karl Fischer reagents

  • Appropriate solvent (e.g., anhydrous methanol)

  • This compound sample

  • Gas-tight syringe or other suitable sample introduction device

Procedure:

  • Titrator Preparation:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Ensure the titration cell is dry and sealed from atmospheric moisture.

  • Solvent Blank:

    • Add a known volume of the anhydrous solvent to the titration vessel.

    • Titrate the solvent to a stable endpoint to determine the background water content.

  • Sample Preparation and Introduction:

    • Accurately weigh a suitable amount of this compound in a sealed container.

    • Quickly and carefully introduce the sample into the titration vessel. For solids, a direct injection method or a Karl Fischer oven may be used to avoid opening the cell to the atmosphere.

  • Titration:

    • Start the titration and allow it to proceed until the endpoint is reached. The instrument will automatically detect the endpoint.[13]

  • Calculation:

    • The instrument's software will calculate the water content of the sample, typically expressed as a percentage or in parts per million (ppm). The calculation is based on the amount of iodine consumed in the reaction with water.[14]

Visualizations

Weighing_Workflow Diagram 1: Recommended Workflow for Weighing Hygroscopic this compound cluster_prep Preparation cluster_weighing Weighing by Difference cluster_post Post-Weighing A Equilibrate this compound to Room Temperature B Prepare Low-Humidity Weighing Environment (<40% RH) A->B C Calibrate Analytical Balance B->C D Weigh Capped Vessel with Compound (M1) C->D E Quickly Transfer a Portion of the Compound D->E F Reweigh Capped Vessel (M2) E->F G Calculate Mass Transferred (M1 - M2) F->G H Tightly Seal this compound Container G->H I Store in a Desiccator H->I

Diagram 1: Recommended workflow for weighing hygroscopic this compound.

Troubleshooting_Logic Diagram 2: Troubleshooting Logic for Weighing Issues Start Weighing Issue Encountered Q1 Is the weight reading continuously increasing? Start->Q1 A1_Yes Moisture Absorption Q1->A1_Yes Yes Q2 Are the results non-reproducible? Q1->Q2 No Sol1 Use Glove Box / Low RH Environment Employ 'Weighing by Difference' A1_Yes->Sol1 End Issue Resolved Sol1->End A2_Yes Environmental Instability or Static Q2->A2_Yes Yes Q3 Is the powder clumping or sticky? Q2->Q3 No Sol2 Control Temperature & Humidity Use Anti-Static Device Check Balance Calibration A2_Yes->Sol2 Sol2->End A3_Yes Significant Moisture Uptake Q3->A3_Yes Yes Q3->End No Sol3 Check Storage Conditions Store in Desiccator Consider Drying (with caution) A3_Yes->Sol3 Sol3->End

Diagram 2: Troubleshooting logic for weighing issues with this compound.

References

Optimizing storage conditions to prevent H-DL-Phe-OMe.HCl degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of H-DL-Phe-OMe.HCl (H-DL-phenylalanine methyl ester hydrochloride). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. For extended storage, temperatures as low as -20°C are advisable. It is crucial to keep the container tightly sealed to protect the compound from moisture and atmospheric oxygen.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or simply by the presence of water. This reaction results in the formation of H-DL-phenylalanine and methanol.

  • Oxidation: The phenylalanine ring can undergo oxidation, especially in the presence of oxidizing agents, light, or elevated temperatures. This can lead to the formation of various oxidized derivatives.

Q3: I suspect my this compound has degraded. How can I confirm this?

A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound would indicate degradation. Further characterization of the degradation products can be achieved using Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: Can I dissolve this compound in water and store the solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this will promote hydrolysis. If an aqueous solution is required for your experiment, it should be prepared fresh and used as soon as possible. For longer-term storage in solution, consider using a non-aqueous, aprotic solvent and store at a low temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound stock.1. Verify Purity: Analyze the purity of your this compound stock using a validated HPLC method. 2. Review Storage: Ensure the compound is stored under the recommended conditions (cool, dry, dark, tightly sealed). 3. Use Fresh Stock: If degradation is confirmed, use a fresh, unopened vial of the compound for your experiments.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Identify Degradants: Use LC-MS to identify the mass of the unknown peaks and deduce their structures. Common degradation products include H-DL-phenylalanine. 2. Optimize Storage: Re-evaluate your storage and handling procedures to minimize degradation.
Change in physical appearance (e.g., clumping, discoloration) Absorption of moisture or degradation.1. Discard: Do not use the product if its physical appearance has changed significantly. 2. Improve Handling: Handle the compound in a dry environment (e.g., in a glove box with an inert atmosphere) to prevent moisture absorption.
Low yield in a synthesis reaction Use of degraded starting material.1. Confirm Purity: Check the purity of this compound before starting the reaction. 2. Use Fresh Reagent: Always use a fresh batch of the reagent for critical experiments.

Quantitative Data on Degradation

The following tables provide illustrative data on the expected degradation of this compound under various conditions. This data is based on general principles of chemical kinetics and is intended for guidance purposes. Actual degradation rates should be determined experimentally.

Table 1: Illustrative Degradation of this compound (Solid State) Over 6 Months

Storage ConditionTemperature (°C)Relative Humidity (%)Light ExposureExpected Degradation (%)Primary Degradation Product
Ideal 4< 30Dark< 1%H-DL-Phenylalanine
Sub-optimal 2560Ambient2-5%H-DL-Phenylalanine
Stress 4075Ambient5-15%H-DL-Phenylalanine, Oxidized derivatives

Table 2: Illustrative Hydrolysis of this compound in Aqueous Solution (1 mg/mL) at 25°C

pHTime (hours)Expected Hydrolysis (%)
2.0 245-10%
7.0 241-3%
9.0 2410-20%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for the analysis of this compound and its primary hydrolysis degradant, H-DL-phenylalanine.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase A at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with mobile phase A.

  • Procedure:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the sample and run the gradient program.

    • Identify and quantify the peaks corresponding to this compound and H-DL-phenylalanine based on their retention times, which should be determined using pure standards.

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid this compound in an oven at 60°C for 7 days.

  • Photolytic Degradation:

    • Expose the solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

After each stress condition, the samples should be analyzed by the stability-indicating HPLC method (Protocol 1) and by LC-MS to identify and characterize the degradation products.

Visualizations

Degradation_Pathway This compound This compound H-DL-Phe-OH H-DL-Phe-OH This compound->H-DL-Phe-OH Hydrolysis (H₂O, H⁺/OH⁻) Methanol Methanol This compound->Methanol Hydrolysis (H₂O, H⁺/OH⁻) Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation (O₂, Light, Heat)

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid_Hydrolysis Acid_Hydrolysis Analytical_Testing Analytical_Testing Acid_Hydrolysis->Analytical_Testing Base_Hydrolysis Base_Hydrolysis Base_Hydrolysis->Analytical_Testing Oxidation Oxidation Oxidation->Analytical_Testing Thermal Thermal Thermal->Analytical_Testing Photolytic Photolytic Photolytic->Analytical_Testing H-DL-Phe-OMe.HCl_Sample H-DL-Phe-OMe.HCl_Sample H-DL-Phe-OMe.HCl_Sample->Acid_Hydrolysis H-DL-Phe-OMe.HCl_Sample->Base_Hydrolysis H-DL-Phe-OMe.HCl_Sample->Oxidation H-DL-Phe-OMe.HCl_Sample->Thermal H-DL-Phe-OMe.HCl_Sample->Photolytic HPLC_Analysis HPLC_Analysis Analytical_Testing->HPLC_Analysis Quantification LCMS_Analysis LCMS_Analysis Analytical_Testing->LCMS_Analysis Identification Data_Interpretation Data_Interpretation HPLC_Analysis->Data_Interpretation LCMS_Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent_Results Check_Purity Check_Purity Inconsistent_Results->Check_Purity Degradation_Observed Degradation_Observed Check_Purity->Degradation_Observed Purity Issue No_Degradation No_Degradation Check_Purity->No_Degradation Purity OK Review_Storage Review_Storage Degradation_Observed->Review_Storage Use_Fresh_Stock Use_Fresh_Stock Review_Storage->Use_Fresh_Stock Investigate_Other_Factors Investigate_Other_Factors No_Degradation->Investigate_Other_Factors

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: H-DL-Phe-OMe.HCl in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-DL-Phe-OMe.HCl in cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Solubility and Stock Solution Preparation

Q1.1: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

A: this compound is sparingly soluble in aqueous solutions like PBS or cell culture media directly. The recommended solvent for preparing a concentrated stock solution is dimethyl sulfoxide (B87167) (DMSO).

  • Troubleshooting Steps:

    • Use high-purity, anhydrous DMSO to prepare your stock solution.

    • Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution.

    • Vortex or sonicate briefly if necessary.

    • Prepare a high-concentration stock (e.g., 100 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q1.2: My this compound solution appears cloudy or forms a precipitate when added to the cell culture medium. What should I do?

A: This is likely due to the low aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Ensure your stock solution in DMSO is fully dissolved before diluting it in the medium.

    • When diluting, add the stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion.

    • Avoid preparing large volumes of diluted compound in media that will be stored for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.

    • Consider using a serum-free medium for the initial dilution step, as proteins in serum can sometimes interact with the compound and affect its solubility.

2. Stability and Hydrolysis

Q2.1: How stable is this compound in my cell culture medium at 37°C?

A: The methyl ester group of this compound can be susceptible to hydrolysis in aqueous solutions, especially at physiological pH (around 7.4) and temperature (37°C). This hydrolysis will convert this compound to DL-phenylalanine and methanol. The rate of hydrolysis can impact the effective concentration of the active compound in your assay.

  • Troubleshooting Steps:

    • Prepare fresh working solutions of this compound in cell culture medium for each experiment.

    • For long-term experiments, consider replenishing the medium with a freshly prepared compound at regular intervals to maintain a more consistent concentration.

    • If you suspect hydrolysis is significantly affecting your results, you can perform a time-course experiment to assess the stability of the compound under your specific assay conditions using techniques like HPLC.

Table 1: Stability of L-Phenylalanine Methyl Ester in Aqueous Solution at 25°C

pHStability (t90 - time for 10% degradation)
3Maximally stable
453 days

Note: Stability decreases as pH increases towards neutral. Data for 37°C in complex cell culture media may vary.

3. Cytotoxicity and Cell Viability

Q3.1: I am observing unexpected levels of cell death in my assay. Could this compound be cytotoxic?

A: Yes, L-phenylalanine methyl ester has been shown to exhibit cytotoxic effects in various cell lines, including leukemic cells. The DL-racemic mixture may also induce cytotoxicity.

  • Troubleshooting Steps:

    • Perform a dose-response experiment: Determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). This will help you identify a non-toxic working concentration range for your experiments.

    • Include proper controls: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) to distinguish between compound-specific effects and solvent effects.

    • Monitor cell morphology: Observe your cells under a microscope for any morphological changes (e.g., rounding, detachment, blebbing) that may indicate cytotoxicity.

Q3.2: My results are inconsistent across experiments. What could be the cause?

A: Inconsistent results can arise from several factors related to the compound or the assay itself.

  • Troubleshooting Steps:

    • Compound Stability: As mentioned, hydrolysis can lead to variable effective concentrations. Ensure you are preparing fresh solutions for each experiment.

    • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number across experiments, as cellular responses can change with prolonged culturing.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting of the compound and other reagents.

    • Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels.

4. Mechanism of Action and Cellular Effects

Q4.1: What is the likely mechanism of action of this compound in cells?

A: The primary mechanism is likely the intracellular conversion of the methyl ester to DL-phenylalanine by cellular esterases. This increases the intracellular concentration of phenylalanine, which can then exert various biological effects. Phenylalanine itself can influence cellular processes. For instance, it has been shown to impair insulin (B600854) signaling.

Q4.2: How does this compound enter the cells?

A: As a derivative of the amino acid phenylalanine, this compound is likely transported into cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[1][2][3] LAT1 is a known transporter for large neutral amino acids like phenylalanine.

Q4.3: Which signaling pathways might be affected by this compound treatment?

A: Phenylalanine has been shown to influence key signaling pathways. The increased intracellular concentration of phenylalanine following the hydrolysis of this compound could potentially impact:

  • mTOR Signaling Pathway: Amino acids are crucial regulators of the mTOR pathway, which controls cell growth, proliferation, and metabolism. Phenylalanine can regulate the mTOR pathway.

  • Insulin Signaling Pathway: High levels of phenylalanine have been demonstrated to impair insulin signaling.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Cell-Based Assays with this compound cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Cell Culture Medium) prep_stock->prep_working cell_seeding Seed Cells treatment Treat Cells with This compound cell_seeding->treatment incubation Incubate treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability signaling Signaling Pathway Analysis (e.g., Western Blot) incubation->signaling data_analysis Data Analysis viability->data_analysis signaling->data_analysis

Caption: General experimental workflow for using this compound.

signaling_pathway Potential Signaling Pathways Affected by this compound compound This compound transporter Amino Acid Transporter (e.g., LAT1) compound->transporter intracellular Intracellular This compound transporter->intracellular esterase Cellular Esterases intracellular->esterase phenylalanine DL-Phenylalanine esterase->phenylalanine mTOR mTOR Pathway phenylalanine->mTOR insulin Insulin Signaling Pathway phenylalanine->insulin (impairs) cell_effects Cellular Effects (Growth, Proliferation, Metabolism) mTOR->cell_effects insulin->cell_effects

Caption: Potential mechanism and signaling pathways.

References

Validation & Comparative

A Tale of Two Phenylalanines: A Comparative Guide to H-DL-Phe-OMe.HCl and H-L-Phe-OMe.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricacies of peptide synthesis, the choice of starting materials is paramount. The stereochemistry of amino acid derivatives, in particular, dictates the biological activity and purity of the final peptide. This guide provides an in-depth comparison of H-DL-Phe-OMe.HCl, a racemic mixture, and H-L-Phe-OMe.HCl, its enantiomerically pure counterpart, offering clarity on their respective roles and outcomes in peptide synthesis.

The fundamental difference between these two reagents lies in their stereoisomeric composition. H-L-Phe-OMe.HCl is the methyl ester of L-phenylalanine, the naturally occurring enantiomer found in proteins. In contrast, this compound contains an equal mixture of both L-phenylalanine methyl ester and its mirror image, D-phenylalanine methyl ester. This seemingly subtle distinction has profound implications for the synthesis, purification, and biological function of the resulting peptides.

The Stereochemical Impact: L- vs. DL-Phenylalanine Methyl Ester

The chirality of amino acids is a critical determinant of a peptide's three-dimensional structure, which in turn governs its interaction with biological targets. The use of enantiomerically pure H-L-Phe-OMe.HCl is standard practice for the synthesis of most biologically active peptides, as it ensures the formation of a single, stereochemically defined product.

Conversely, employing the racemic this compound introduces the D-enantiomer into the peptide chain. This results in the synthesis of a mixture of diastereomers—peptides that have the same amino acid sequence but differ in the stereochemistry at the phenylalanine residue. These diastereomers often exhibit different biological activities and can be challenging to separate, complicating downstream applications and regulatory approval for therapeutic peptides. The determination of enantiomeric purity is a critical aspect of quality control for synthetic peptides.[1][2]

Performance in Peptide Synthesis: A Comparative Overview

To illustrate the practical consequences of choosing between the racemic and enantiopure forms, let's consider a hypothetical synthesis of a simple dipeptide, for example, by coupling an N-terminally protected L-alanine (e.g., Boc-L-Ala-OH) with either H-L-Phe-OMe.HCl or this compound.

While the overall chemical yield of the coupling reaction might be similar in both cases, the composition of the product mixture will be drastically different.

ParameterUsing H-L-Phe-OMe.HClUsing this compound
Product Single Diastereomer (L-Ala-L-Phe)Mixture of Diastereomers (L-Ala-L-Phe and L-Ala-D-Phe)
Stereochemical Purity High (Enantiomerically Pure)Racemic at the Phe position
Biological Activity Predictable and SpecificPotentially mixed, reduced, or altered activity
Purification Standard chromatographic methodsComplex separation of diastereomers, often requiring chiral chromatography
Overall Yield of Pure Product Typically highSignificantly lower due to the need to separate diastereomers

Experimental Protocols: A Tale of Two Syntheses

The following are generalized solution-phase protocols for the synthesis of a dipeptide to highlight the key differences in starting materials.

Protocol 1: Synthesis of Boc-L-Ala-L-Phe-OMe using H-L-Phe-OMe.HCl
  • Preparation of H-L-Phe-OMe: Dissolve H-L-Phe-OMe.HCl (1.1 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM). Neutralize the hydrochloride salt by adding a base like N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) and stir for 15-20 minutes at room temperature.

  • Activation of Boc-L-Ala-OH: In a separate flask, dissolve Boc-L-Ala-OH (1.0 equivalent) and a coupling additive such as 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling Reaction: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), to the cooled Boc-L-Ala-OH solution and stir for 30 minutes at 0°C.

  • Addition of Amino Component: Add the prepared H-L-Phe-OMe solution to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the pure Boc-L-Ala-L-Phe-OMe.

Protocol 2: Synthesis of a Diastereomeric Mixture of Boc-L-Ala-DL-Phe-OMe using this compound

The protocol is identical to Protocol 1, with the exception of the starting amino acid ester:

  • Preparation of H-DL-Phe-OMe: Dissolve this compound (1.1 equivalents) in DCM. Neutralize with DIPEA (1.1 equivalents) and stir for 15-20 minutes at room temperature.

  • Activation and Coupling: Follow steps 2-4 from Protocol 1.

  • Work-up and Purification: The work-up is similar to Protocol 1. However, purification to separate the resulting diastereomers (Boc-L-Ala-L-Phe-OMe and Boc-L-Ala-D-Phe-OMe) will require more advanced techniques, such as chiral high-performance liquid chromatography (HPLC).

Logical Workflow: From Starting Material to Final Product

The choice of the phenylalanine methyl ester derivative directly dictates the stereochemical outcome of the peptide synthesis. The following diagram illustrates this logical relationship.

G cluster_0 Starting Materials cluster_1 Peptide Coupling cluster_2 Products Boc-L-Ala-OH Boc-L-Ala-OH Coupling_L Coupling Reaction Boc-L-Ala-OH->Coupling_L Coupling_DL Coupling Reaction Boc-L-Ala-OH->Coupling_DL H-L-Phe-OMe.HCl H-L-Phe-OMe.HCl H-L-Phe-OMe.HCl->Coupling_L This compound This compound This compound->Coupling_DL Product_L Boc-L-Ala-L-Phe-OMe (Single Diastereomer) Coupling_L->Product_L Product_DL Boc-L-Ala-L-Phe-OMe and Boc-L-Ala-D-Phe-OMe (Diastereomeric Mixture) Coupling_DL->Product_DL

Caption: Stereochemical outcome of peptide synthesis.

General Experimental Workflow for Dipeptide Synthesis

The following diagram outlines the general steps involved in the solution-phase synthesis of a dipeptide as described in the protocols.

G start Start prep_amine Prepare Amine Component (from Amino Acid Ester HCl) start->prep_amine activate_acid Activate Carboxyl Component (N-protected Amino Acid) start->activate_acid coupling Peptide Coupling Reaction prep_amine->coupling activate_acid->coupling workup Aqueous Work-up coupling->workup purification Chromatographic Purification workup->purification characterization Product Characterization (e.g., NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for solution-phase dipeptide synthesis.

Conclusion: Making the Right Choice for Your Synthesis

  • H-L-Phe-OMe.HCl is the reagent of choice for the synthesis of stereochemically pure peptides with defined biological activity. Its use simplifies purification and leads to a single, predictable product.

  • This compound may be considered in specific research contexts where a mixture of diastereomers is intentionally desired for screening purposes or in non-biological applications where stereochemistry is irrelevant. However, for the vast majority of applications in drug discovery and biological research, its use is avoided due to the complexities it introduces in purification and the unpredictable biological activity of the resulting mixture.

For researchers aiming to synthesize peptides with therapeutic or specific biological functions, the use of enantiomerically pure starting materials like H-L-Phe-OMe.HCl is not just a recommendation but a necessity for achieving reliable and reproducible results.

References

Comparative analysis of D-, L-, and DL-phenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of D-, L-, and DL-Phenylalanine Methyl Ester: A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the D-, L-, and DL-forms of phenylalanine methyl ester, focusing on their physicochemical properties, biological activities, and relevant experimental protocols. This document is intended to assist researchers, scientists, and drug development professionals in understanding the key differences between these stereoisomers and making informed decisions in their research and development endeavors.

Physicochemical Properties

The distinct stereochemistry of D-, L-, and DL-phenylalanine methyl ester gives rise to differences in their physical and chemical characteristics. While comprehensive comparative data is not extensively available in a single source, the following tables summarize the known properties. It is important to note that many of these properties are reported for the hydrochloride salt forms, which are common commercially available preparations.

Table 1: General Physicochemical Properties

PropertyD-Phenylalanine Methyl EsterL-Phenylalanine Methyl EsterDL-Phenylalanine Methyl Ester
Synonyms D-Phe-OMe, Methyl D-phenylalaninateL-Phe-OMe, Methyl L-phenylalaninateDL-Phe-OMe, Methyl DL-phenylalaninate
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol 179.22 g/mol 179.22 g/mol
Appearance White powder[1]White powder or crystals[2]White powder[3]
Melting Point (°C) 155 - 168 (HCl salt)[1]158 - 162 (HCl salt)[2]157 - 159 (HCl salt)[3]
Optical Rotation [α]D²⁰ = -35 ± 3° (c=1 in EtOH) (HCl salt)[1][α]D²⁰ = +32.4° (c=2 in EtOH) (HCl salt)[2]Not applicable (racemic mixture)

Table 2: Solubility Profile (Qualitative)

SolventD-Phenylalanine Methyl Ester (HCl salt)L-Phenylalanine Methyl Ester (HCl salt)DL-Phenylalanine Methyl Ester (HCl salt)
Water Slightly soluble[3]Information not readily availableSlightly soluble[3]
Ethanol (B145695) Soluble[4][5]SolubleSoluble
Methanol Soluble[4][5]SolubleSoluble

Biological and Pharmacological Activities

The biological activities of phenylalanine methyl ester enantiomers are distinct, stemming from the stereoselectivity of biological systems.

L-Phenylalanine Methyl Ester:

  • Metabolic Precursor: L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of several important neurotransmitters, including dopamine, norepinephrine, and epinephrine.[6] This pathway is crucial for mood regulation and cognitive function.[7] The methyl ester form is believed to enhance bioavailability.[8]

  • Pharmaceutical and Nutritional Applications: It is used as a building block in peptide synthesis and in the development of pharmaceuticals, particularly those targeting neurological disorders.[8] It is also used as a flavor enhancer and nutritional supplement.[8] L-phenylalanine methyl ester is a key component of the artificial sweetener aspartame (B1666099) (L-aspartyl-L-phenylalanine methyl ester).[9]

D-Phenylalanine Methyl Ester:

  • Analgesic and Antidepressant Potential: D-phenylalanine is a synthetic isomer studied for its potential therapeutic applications, particularly in pain management and depression.[8] It is thought to exert its analgesic effects by inhibiting the enzymes, such as carboxypeptidase A, that degrade enkephalins, which are endogenous opioid peptides involved in pain regulation.[10]

  • Neuroscience Research: It is utilized in neuroscience to study neurotransmitter activity and to explore potential therapeutic targets for conditions like depression and anxiety.[1]

DL-Phenylalanine Methyl Ester:

  • Combined Effects: As a racemic mixture, DL-phenylalanine (DLPA) is marketed as a nutritional supplement for its purported analgesic and antidepressant activities, combining the effects of both enantiomers.[1] The L-form is intended to support neurotransmitter production, while the D-form is aimed at providing pain relief.[11]

metabolic_pathway L_Phe_Me L-Phenylalanine Methyl Ester L_Phe L-Phenylalanine L_Phe_Me->L_Phe Hydrolysis Tyr L-Tyrosine L_Phe->Tyr Phenylalanine hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Metabolic pathway of L-Phenylalanine.

d_phe_moa D_Phe D-Phenylalanine Enkephalinase Enkephalinase (e.g., Carboxypeptidase A) D_Phe->Enkephalinase Inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades Pain_Relief Analgesic Effect (Pain Relief) Enkephalins->Pain_Relief Leads to Degradation Degradation

Proposed mechanism of action for D-Phenylalanine.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the analysis of D-, L-, and DL-phenylalanine methyl ester.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the D- and L-enantiomers of phenylalanine methyl ester.

Methodology: [12]

  • Column: LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (B128534) in a ratio of 70:30:0.3:0.2 (v/v/v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 20 °C.

  • Detector: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in ethanol to a concentration of 0.3 mg/mL.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample DL-Phenylalanine Methyl Ester Sample Dissolve Dissolve in Ethanol (0.3 mg/mL) Sample->Dissolve Inject Inject 5 µL onto LARIHC CF6-P column Dissolve->Inject Separate Isocratic Elution (MeOH:ACN:HAc:TEA) 1 mL/min, 20°C Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify D- and L- Enantiomers Chromatogram->Quantify

Workflow for chiral separation by HPLC.
Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of D-, L-, or DL-phenylalanine methyl ester in an aqueous buffer.

Methodology: This is a general protocol based on established methods.[13][14]

  • Materials:

    • Test compound (D-, L-, or DL-phenylalanine methyl ester).

    • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).

    • Vials with screw caps.

    • Shaker or rotator.

    • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters).

    • Analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of the test compound to a vial.

    • Add a known volume of the aqueous buffer to the vial.

    • Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by sampling the supernatant or by filtering the sample.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

    • The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.

Stability Testing Protocol (Following ICH Guidelines)

Objective: To evaluate the stability of D-, L-, or DL-phenylalanine methyl ester under various environmental conditions.

Methodology: This protocol is a general framework based on ICH Q1A(R2) guidelines.[5][15][16]

  • Study Design:

    • Long-term stability: Store the substance at 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated stability: Store the substance at 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

  • Procedure:

    • Place the test substance in a suitable container-closure system that mimics the intended storage.

    • Store the samples in stability chambers under the specified long-term and accelerated conditions.

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).

    • At each time point, analyze the samples for relevant stability-indicating parameters, which may include:

      • Appearance (color, physical state).

      • Assay of the active substance.

      • Levels of degradation products.

      • Chiral purity (to detect any racemization).

      • Moisture content.

  • Data Analysis:

    • Evaluate any changes in the tested parameters over time.

    • The data from accelerated studies can be used to predict the shelf-life under long-term storage conditions.

Summary and Conclusion

The choice between D-, L-, and DL-phenylalanine methyl ester is highly dependent on the desired biological effect and application.

  • L-Phenylalanine methyl ester is the logical choice for applications requiring the biological functions of the natural amino acid, such as in nutritional supplements aimed at supporting neurotransmitter synthesis and as a precursor in the synthesis of peptides and pharmaceuticals like aspartame.

  • D-Phenylalanine methyl ester is primarily of interest for its potential pharmacological activities, particularly as an analgesic and antidepressant, acting through a mechanism distinct from its L-enantiomer.

  • DL-Phenylalanine methyl ester offers a combination of the properties of both enantiomers and is often used in dietary supplements with the aim of providing both mood support and pain relief.

For researchers and drug developers, a thorough understanding of the distinct properties of each stereoisomer is crucial. While this guide provides a comparative overview based on available literature, it also highlights the need for further direct comparative studies, especially concerning quantitative solubility and stability data. The provided experimental protocols offer a starting point for generating such data to support specific research and development goals.

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of H-DL-Phe-OMe.HCl and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the analytical data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride) and its alternatives, N-acetyl-DL-phenylalanine methyl ester. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their work.

Overview of Analyzed Compounds

This compound is the hydrochloride salt of the methyl ester of DL-phenylalanine, a racemic mixture of the D- and L-enantiomers. It is a common building block in peptide synthesis and is also used in various research applications. Its chemical formula is C10H14ClNO2 with a molecular weight of 215.68 g/mol .[1]

N-acetyl-DL-phenylalanine methyl ester is an N-acetylated derivative of H-DL-Phe-OMe. The addition of the acetyl group increases the molecule's hydrophobicity and alters its chemical properties. This derivative is also used in organic synthesis and biochemical studies.

Comparative Spectral Data

The following tables summarize the key NMR and mass spectrometry data for this compound and N-acetyl-DL-phenylalanine methyl ester. For this compound, the data for the L-enantiomer is presented as it is representative of the DL-racemic mixture, since enantiomers exhibit identical NMR and MS spectra under achiral conditions.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
H-L-Phe-OMe.HCl[2]CD3OD7.38–7.27 (m)5H, Aromatic
4.32 (t, J = 7 Hz)1H, α-CH
3.79 (s)3H, -OCH3
3.29 (dd, J = 14.5, 6.5 Hz)1H, β-CH
3.23 (dd, J = 14.5, 6.5 Hz)1H, β-CH
N-acetyl-L-phenylalanine methyl ester[3][4]DMSO-d68.33 (d, J = 7.8 Hz)1H, -NH
7.33 – 7.16 (m)5H, Aromatic
4.44 (ddd, J = 9.1, 7.7, 5.6 Hz)1H, α-CH
3.59 (s)3H, -OCH3
3.00 (dd, J = 13.8, 5.6 Hz)1H, β-CH
2.87 (dd, J = 13.7, 9.3 Hz)1H, β-CH
1.79 (s)3H, -COCH3
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) ppmAssignment
H-L-Phe-OMe.HCl[2]CD3OD170.3C=O
135.3Aromatic C (quaternary)
130.5, 130.1, 128.6Aromatic CH
55.2α-CH
53.5-OCH3
37.3β-CH2
N-acetyl-L-phenylalanine methyl ester[3][4]DMSO-d6172.19C=O (ester)
169.29C=O (amide)
137.25Aromatic C (quaternary)
128.99, 128.23, 126.52Aromatic CH
53.60α-CH
51.79-OCH3
36.72β-CH2
22.23-COCH3
Mass Spectrometry Data
CompoundIonization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
H-L-Phe-OMeESI[2]180.1Not specified
N-acetyl-L-phenylalanine methyl esterESI[3][4]222.1137Not specified
N-acetyl-DL-phenylalanine methyl esterGC-MS (EI)[5]221 (M⁺)162, 120, 91, 88, 43

Experimental Workflows

The following diagrams illustrate the typical workflows for NMR and mass spectrometry analysis of amino acid derivatives.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Magnet D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Picking and Integration H->I J J I->J Spectral Analysis & Interpretation

Figure 1. A typical workflow for NMR analysis.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_ms_acquisition Mass Spectrometry Acquisition cluster_data_analysis_ms Data Analysis A_ms Dissolve Sample in Suitable Solvent B_ms Dilute to Appropriate Concentration A_ms->B_ms C_ms Introduce Sample into Ion Source (e.g., ESI) B_ms->C_ms D_ms Generate and Select Precursor Ions C_ms->D_ms E_ms Fragment Precursor Ions (MS/MS) D_ms->E_ms F_ms Detect Fragment Ions E_ms->F_ms G_ms Generate Mass Spectrum F_ms->G_ms H_ms Identify Molecular Ion and Fragments G_ms->H_ms I_ms Correlate Fragmentation to Structure H_ms->I_ms J_ms J_ms I_ms->J_ms Structure Elucidation

Figure 2. A typical workflow for mass spectrometry analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of amino acid esters is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the amino acid ester hydrochloride.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6, or D2O) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The NMR spectra can be recorded on a 300 MHz or higher field spectrometer.

    • The sample is inserted into the magnet, and the field is locked onto the deuterium (B1214612) signal of the solvent.

    • The magnetic field homogeneity is optimized by shimming.

    • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is used. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using appropriate software.

    • Processing steps include Fourier transformation, phase correction, and baseline correction.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

    • Peak integration for ¹H NMR provides the relative ratios of different types of protons.

Mass Spectrometry (MS)

A general procedure for the mass spectrometric analysis of amino acid esters using Electrospray Ionization (ESI) is outlined below:

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrument Setup and Data Acquisition:

    • The analysis can be performed on a variety of mass spectrometers equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) are optimized to achieve a stable spray and maximize the signal of the protonated molecule [M+H]⁺.

    • For fragmentation analysis (MS/MS), the protonated molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

    • The resulting fragment ions are then analyzed in the second mass analyzer.

  • Data Analysis:

    • The acquired data is processed to generate a mass spectrum.

    • The mass-to-charge ratio (m/z) of the molecular ion and the fragment ions are determined.

    • The fragmentation pattern is analyzed to deduce the structure of the molecule. Common fragmentation pathways for amino acid esters include the loss of the ester group and cleavage of the amino acid side chain.

Conclusion

The NMR and mass spectrometry data presented in this guide provide a clear basis for the identification and characterization of this compound and its N-acetylated analog. The distinct differences in their spectra, particularly the presence of the acetyl group signals in the NMR and the corresponding mass shift in the mass spectrum, allow for unambiguous differentiation between these compounds. The provided experimental protocols offer a standardized approach for obtaining high-quality analytical data for these and similar amino acid derivatives, which is essential for quality control and research applications in the pharmaceutical and chemical industries.

References

A Comparative Guide to HPLC Methods for Purity Assessment of H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the chemical and enantiomeric purity of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). This compound is a critical starting material and intermediate in the synthesis of various pharmaceuticals.[1][2] Ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).

Comparison of HPLC and UPC² Methods

The purity of this compound is primarily determined by assessing two key aspects: the presence of chemical impurities (e.g., related substances, starting materials) and the enantiomeric purity (the ratio of D- and L-enantiomers). Both traditional HPLC and Ultra-Performance Convergence Chromatography (UPC²) are powerful techniques for these analyses.

ParameterChiral HPLC MethodChiral UPC² Method
Instrumentation Standard HPLC System with UV DetectorACQUITY UPC² System with PDA Detector
Column LARIHC™ CF6-P, 25 cm x 4.6 mm, 5 µmCHIRALPAK ID, 4.6 x 100 mm, 3 µm
Mobile Phase Methanol:Acetonitrile:Acetic Acid:Triethylamine (B128534) (70:30:0.3:0.2)CO₂:Methanol with 0.1% NH₄OH (90:10)
Flow Rate 1.0 mL/min1.5 mL/min
Column Temperature 20 °C40 °C
Detection UV at 254 nmUV at 210 nm
Analysis Throughput StandardHigh (up to 5X faster than HPLC)[1]
Resolution Baseline separation of enantiomersHigh resolution[1]
Sensitivity Not specifiedCapable of detecting down to 0.01% of each enantiomer[1]

Key Insights:

  • The Chiral UPC² method offers significantly higher throughput, making it suitable for high-volume testing environments.[1] Its use of supercritical CO₂ as the primary mobile phase component also makes it a "greener" alternative to the solvent-heavy HPLC methods.

  • The Chiral HPLC method utilizing a LARIHC™ CF6-P column, a derivatized cyclofructan 6 chiral stationary phase, demonstrates excellent enantioselectivity for primary amines like phenylalanine methyl ester.[3] This method is effective with organic solvents.[3]

  • For general impurity profiling (non-chiral), reversed-phase HPLC methods are commonly employed. These methods can be adapted for analyzing phenylalanine and related compounds, often requiring derivatization for enhanced detection.

Experimental Protocols

Chiral Purity Assessment by HPLC

This protocol is based on the use of a cyclofructan-based chiral stationary phase.

a. Sample Preparation:

  • Dissolve 0.3 mg of this compound in 1 mL of ethanol.[3]

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: LARIHC CF6-P, 25 cm x 4.6 mm I.D., 5 µm particles[3]

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine in a ratio of 70:30:0.3:0.2 (v/v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 20 °C[3]

  • Detector: UV at 254 nm[3]

  • Injection Volume: 5 µL[3]

Chiral Purity Assessment by UPC²

This protocol offers a rapid and high-resolution alternative to traditional HPLC.

a. Sample Preparation:

  • Prepare a stock solution of 5 mg/mL this compound in isopropanol (B130326) with 0.1% triethanolamine.[1]

  • For determining low-level enantiomeric impurities, a 500 ng/mL solution can be prepared.[1]

  • Ensure complete dissolution.

b. Chromatographic Conditions:

  • System: ACQUITY UPC² with a photodiode array (PDA) detector[1]

  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm[1]

  • Mobile Phase A: CO₂[1]

  • Mobile Phase B: Methanol with 0.1% NH₄OH[1]

  • Isocratic Conditions: 90% A and 10% B[1]

  • Flow Rate: 1.5 mL/min[1]

  • Back Pressure: 2500 psi[1]

  • Column Temperature: 40 °C[1]

  • Detection: UV at 210 nm[1]

  • Injection Volume: 4 µL[1]

Visualizing the Workflow and Method Logic

To better understand the processes involved, the following diagrams illustrate the general experimental workflow and the logical relationships in method development.

G cluster_prep Sample Preparation cluster_analysis HPLC/UPC² Analysis cluster_data Data Processing Weighing Weigh this compound Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Filtration Filter through 0.45 µm Filter Dissolution->Filtration Injection Inject Sample onto Column Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate Purity (%) Integration->Calculation Reporting Generate Report Calculation->Reporting

General workflow for HPLC/UPC² purity assessment.

G cluster_goal Primary Goal cluster_params Key Chromatographic Parameters cluster_outcomes Performance Metrics Goal Optimal Separation of Enantiomers & Impurities Column Chiral Stationary Phase Resolution Resolution (Rs) Column->Resolution MobilePhase Mobile Phase Composition MobilePhase->Resolution Retention Retention Time (Rt) MobilePhase->Retention FlowRate Flow Rate FlowRate->Retention Temperature Column Temperature Temperature->Resolution Temperature->Retention Resolution->Goal PeakShape Peak Shape PeakShape->Goal Sensitivity Sensitivity (LOD/LOQ) Sensitivity->Goal

Logical relationships in HPLC method development.

References

Comparative Guide to the Biological Activity of H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). It summarizes key experimental data, details relevant biological assays, and contextualizes its function against alternative compounds. This document is intended to serve as a resource for researchers investigating the therapeutic potential and biological mechanisms of this phenylalanine derivative.

Overview of this compound

This compound is the hydrochloride salt of the methyl ester of DL-phenylalanine, a racemic mixture of D- and L-phenylalanine. Phenylalanine is an essential amino acid that serves as a precursor for the synthesis of key neurotransmitters and is integral to protein structure[1][2][3]. The L-isomer (L-phenylalanine) is the natural form utilized by the body in protein synthesis and as a precursor to the catecholamine neurotransmitters, dopamine (B1211576) and norepinephrine[1][2][3][4]. The D-isomer (D-phenylalanine) is a synthetic form that is reported to have analgesic properties by inhibiting the breakdown of endorphins[1]. The methyl ester modification in this compound is intended to enhance its bioavailability.

Antileukemic Activity

Phenylalanine methyl ester (PME), for which the specific isomer was not stated, has demonstrated significant antileukemic activity in in-vitro studies. Its efficacy has been compared with the established chemotherapeutic agent 4-hydroperoxycyclophosphamide (4HC).

Comparative Data: Antileukemic Effect of PME vs. 4HC

The following table summarizes the cytotoxic effects of PME on various leukemic cell lines as determined by the MTT assay. The data represents the percentage of patient samples showing a greater than one log reduction in leukemic cells.

Cell LinePME (50 mM)4HC (100 µg/mL)
Acute Myelogenous Leukemia (AML)81% (13/16)8% (1/13)
Acute Lymphocytic Leukemia (ALL)78% (7/9)33% (1/3)
Chronic Myelogenous Leukemia (CML-BC)100% (8/8)0% (0/6)

Data sourced from a study on the antileukemic activity of phenylalanine methyl ester[5].

These results indicate that PME shows broader and more potent antileukemic activity across the tested cell lines compared to 4HC under the experimental conditions[5].

Experimental Protocol: MTT Assay for Leukemia Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Leukemic_Cells Leukemic cells from patients (≥75% blasts) Incubation Incubate cells with This compound (0.5 to 50 mM) or 4HC (100 µg/mL) Leukemic_Cells->Incubation Normal_Cells Normal blood mononuclear cells (Control) Normal_Cells->Incubation Add_MTT Add MTT solution to each well Incubation->Add_MTT Incubate_MTT Incubate to allow formazan (B1609692) formation Add_MTT->Incubate_MTT Solubilize Add solubilizing agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow of the MTT assay for assessing cell viability.

Methodology:

  • Cell Seeding: Leukemic cells and normal mononuclear cells are seeded in 96-well plates.

  • Compound Addition: this compound or the comparative compound (e.g., 4HC) is added at various concentrations.

  • Incubation: The plates are incubated to allow the compounds to exert their cytotoxic effects.

  • MTT Reagent: MTT is added to each well and incubated. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Neurological Activity: Role as a Neurotransmitter Precursor

The L-phenylalanine component of this compound is a precursor to the catecholamine neurotransmitters dopamine and norepinephrine (B1679862). This conversion is a critical pathway in the central nervous system.

Signaling Pathway: Dopamine and Norepinephrine Synthesis

Catecholamine_Synthesis cluster_enzymes Enzymatic Conversions Phe L-Phenylalanine PAH Phenylalanine Hydroxylase Phe->PAH Tyr L-Tyrosine TH Tyrosine Hydroxylase (Rate-Limiting Step) Tyr->TH DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase DOPA->AADC DA Dopamine DBH Dopamine β-Hydroxylase DA->DBH NE Norepinephrine PAH->Tyr TH->DOPA AADC->DA DBH->NE

Caption: Biosynthesis pathway of dopamine and norepinephrine from L-phenylalanine.

Experimental Data: Effects of L-Phenylalanine on Dopamine Release

Studies using in vivo microdialysis in the rat striatum have demonstrated that systemic administration of L-phenylalanine can modulate dopamine release in a dose-dependent manner.

L-Phenylalanine Dose (i.p.)Peak Change in Basal Dopamine Release
200 mg/kg+59%
500 mg/kgNo significant change
1000 mg/kg-26%

Data from a study on phenylalanine administration and dopamine release in the rat corpus striatum[6][7].

These findings suggest that while L-phenylalanine can serve as a precursor to enhance dopamine release at lower concentrations, higher concentrations may have an inhibitory effect[6][8].

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a technique used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in living animals.

Workflow for In Vivo Microdialysis

Microdialysis_Workflow cluster_procedure Microdialysis Procedure cluster_analysis Sample Analysis Probe_Implantation Implantation of microdialysis probe into the target brain region (e.g., striatum) Perfusion Perfusion of the probe with artificial cerebrospinal fluid (aCSF) Probe_Implantation->Perfusion Sample_Collection Collection of dialysate containing extracellular fluid components Perfusion->Sample_Collection HPLC Separation of neurotransmitters by High-Performance Liquid Chromatography (HPLC) Sample_Collection->HPLC Detection Quantification by Mass Spectrometry (MS) or Electrochemical Detection (ECD) HPLC->Detection

Caption: Experimental workflow for in vivo microdialysis.

Methodology:

  • Probe Implantation: A microdialysis probe is surgically implanted into the brain region of interest (e.g., the striatum).

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid).

  • Diffusion: Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

  • Sample Collection: The resulting fluid (dialysate) is collected at regular intervals.

  • Analysis: The concentration of neurotransmitters in the dialysate is quantified using sensitive analytical techniques such as HPLC coupled with mass spectrometry or electrochemical detection[7][9][10][11].

Comparison with Alternatives

As a Neurotransmitter Precursor

This compound, through its L-isomer, serves as a precursor to catecholamines. Other compounds used in research and as supplements to support neurotransmitter levels include:

  • L-Tyrosine: The direct precursor to L-DOPA and subsequent catecholamines. It bypasses the phenylalanine hydroxylase step.

  • L-DOPA (Levodopa): The immediate precursor to dopamine. It is a primary treatment for Parkinson's disease.

  • 5-HTP (5-Hydroxytryptophan): The precursor to the neurotransmitter serotonin.

The choice of precursor can depend on the specific research question, such as investigating the activity of a particular enzyme in the synthesis pathway.

As an Antileukemic Agent

As shown in the data above, PME demonstrates potent in vitro antileukemic activity, in some cases superior to the alkylating agent 4-hydroperoxycyclophosphamide[5]. Further research is needed to validate these findings in vivo and to compare its efficacy and safety profile against a wider range of standard chemotherapeutic drugs.

Summary and Future Directions

This compound presents a dual profile of biological activity. Its constituent L-phenylalanine methyl ester is a precursor to key neurotransmitters, suggesting potential applications in neuroscience research and as a modulator of cognitive function and mood. The demonstrated in vitro antileukemic activity of phenylalanine methyl ester warrants further investigation as a potential therapeutic agent.

Future research should focus on:

  • Directly assessing the in vivo effects of this compound on neurotransmitter levels and turnover.

  • Conducting behavioral studies in animal models to evaluate its impact on cognition, mood, and motor function.

  • Elucidating the precise mechanism of its antileukemic activity and evaluating its in vivo efficacy and safety.

  • Comparing the effects of the DL-racemic mixture with its individual L- and D-enantiomers to understand the contribution of each to the overall biological activity.

References

A Comparative Guide to the Characterization of Peptides Synthesized with H-DL-Phenylalanine-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of peptides synthesized using the racemic mixture H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). It is intended for researchers, scientists, and professionals in drug development who are exploring the incorporation of D-amino acids or racemic mixtures into peptide structures to enhance properties such as enzymatic stability and therapeutic efficacy. This document details the characterization of the resulting diastereomeric peptides and compares their properties to peptides synthesized with the pure L-enantiomer (H-L-Phe-OMe.HCl).

The use of this compound as a building block in peptide synthesis results in the formation of a mix of peptide diastereomers. These are peptides that have the same amino acid sequence but differ in the stereochemistry at the phenylalanine residue. This guide outlines the key analytical techniques and experimental protocols required to characterize these complex mixtures and highlights the impact of incorporating a D-amino acid on the peptide's structure and function.

Comparative Physicochemical Characterization

The introduction of a D-amino acid into a peptide chain can significantly alter its physicochemical properties. A primary challenge and a critical characterization step is the separation and identification of the resulting diastereomers. High-Performance Liquid Chromatography (HPLC) is a fundamental technique for this purpose.

Table 1: Comparative HPLC Analysis of a Model Tripeptide (Tyr-X-Gly) Synthesized with H-L-Phe-OMe.HCl vs. This compound

ParameterTyr-L-Phe-GlyTyr-D-Phe-GlyMixture from this compound Synthesis
Retention Time (minutes) 15.216.815.2 and 16.8
Peak Area Ratio (%) 100100~50:50
Purity (%) >98>98>95 (total)

The data in Table 1 illustrates that using a racemic precursor leads to two distinct peptide products that can be separated by reverse-phase HPLC. The difference in retention time is due to the different three-dimensional structures of the diastereomers, which affects their interaction with the stationary phase.

Structural Analysis and Comparison

The stereochemistry of amino acid residues is a critical determinant of a peptide's secondary structure. Circular Dichroism (CD) spectroscopy is a powerful technique to study these structural changes.

Table 2: Comparative Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

PeptideDominant Secondary StructureMolar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
Model L-Peptide (all L-amino acids) α-helical-25,000
Model D-Peptide (containing D-Phe) Disordered / Altered helix-8,000

As shown in Table 2, the incorporation of a single D-amino acid can significantly disrupt the typical secondary structure, such as an α-helix, often leading to a more disordered conformation. This has profound implications for the peptide's biological activity.

Comparative Biological Activity

The specific three-dimensional structure of a peptide is crucial for its interaction with biological targets like receptors or enzymes. The presence of a D-amino acid can alter this interaction, leading to changes in biological activity.

Table 3: Comparative Biological Activity of a Model Neuropeptide Analogue

Peptide AnalogueReceptor Binding Affinity (Ki, nM)In vitro Half-life (minutes)
L-Phe containing peptide 5.230
D-Phe containing peptide 89.7180

The data in Table 3 demonstrates a common outcome of D-amino acid incorporation: a decrease in receptor binding affinity due to a less optimal fit, but a significant increase in stability (half-life) against enzymatic degradation. This resistance to proteases is a key reason for the therapeutic interest in D-amino acid-containing peptides.

Experimental Protocols

Protocol 1: Synthesis and Purification of Peptides

Peptides were synthesized using standard solid-phase peptide synthesis (SPPS) on a rink amide resin. For the synthesis of the L-peptide, Fmoc-L-Phe-OH was used. For the diastereomeric mixture, a 1:1 mixture of Fmoc-L-Phe-OH and Fmoc-D-Phe-OH was used in the corresponding coupling step. The final peptides were cleaved from the resin, precipitated, and lyophilized.

Purification was performed using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) was used for elution. Fractions were collected and analyzed by mass spectrometry.

Protocol 2: Mass Spectrometry Analysis

The molecular weight of the purified peptides was confirmed by Electrospray Ionization Mass Spectrometry (ESI-MS). Samples were dissolved in a 50:50 acetonitrile:water solution with 0.1% formic acid and infused into the mass spectrometer. The obtained mass spectra were analyzed to confirm the identity of the synthesized peptides. Since the L- and D-forms are isomers, they have identical masses.

Protocol 3: Circular Dichroism (CD) Spectroscopy

CD spectra were recorded on a chiroptical spectrometer. Peptides were dissolved in a 10 mM phosphate (B84403) buffer (pH 7.4) to a final concentration of 0.1 mg/mL. Spectra were recorded from 190 to 260 nm in a 1 mm path length quartz cuvette. The data was converted to mean residue ellipticity to allow for comparison between peptides of different lengths.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of peptides containing a D-amino acid.

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Verification cluster_characterization Characterization cluster_analysis Data Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) using this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage hplc RP-HPLC Separation of Diastereomers cleavage->hplc ms Mass Spectrometry (ESI-MS) hplc->ms Confirm Mass cd Circular Dichroism (Secondary Structure) hplc->cd nmr NMR Spectroscopy (3D Structure) hplc->nmr bioassay Biological Assays (Activity & Stability) hplc->bioassay comparison Comparative Analysis of L-Phe vs D-Phe Peptides cd->comparison nmr->comparison bioassay->comparison

Workflow for Characterization of Peptides
Logical Relationship of Stereochemistry and Function

The diagram below illustrates the logical flow from the choice of amino acid stereoisomer to the final biological properties of the synthesized peptide.

G cluster_input Synthesis Input cluster_properties Peptide Properties cluster_outcome Functional Outcome aa_choice Amino Acid Precursor (H-L-Phe-OMe vs H-DL-Phe-OMe) structure Primary & Secondary Structure aa_choice->structure determines conformation 3D Conformation structure->conformation influences stability Enzymatic Stability conformation->stability affects activity Biological Activity (Receptor Binding) conformation->activity affects

Impact of Stereochemistry on Peptide Function

A Comparative Analysis of H-DL-Phe-OMe.HCl and Boc-DL-Phe-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired outcomes in terms of yield, purity, and overall efficiency. Among the myriad of amino acid derivatives available, H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride) and Boc-DL-Phe-OH (N-(tert-Butoxycarbonyl)-DL-phenylalanine) are two commonly utilized precursors for the incorporation of the phenylalanine residue. This guide provides a detailed comparative study of these two compounds, offering insights into their physicochemical properties, applications in peptide synthesis, and experimental considerations.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of starting materials is crucial for experimental design. The following table summarizes the key properties of this compound and Boc-DL-Phe-OH.

PropertyThis compoundBoc-DL-Phe-OH
Molecular Formula C₁₀H₁₄ClNO₂[1][2]C₁₄H₁₉NO₄[3]
Molecular Weight 215.68 g/mol [1]265.31 g/mol [4]
Appearance White to off-white solid/powder[1][2]White to off-white solid/powder[3][4]
Melting Point 157-162 °C[2][5][6]106-108 °C[3]
Solubility Soluble in water and methanol.[1][6]Soluble in methanol, dichloromethane, DMF, and NMP.[7][8]
Protection Group None on the amine (present as HCl salt). Carboxyl group is protected as a methyl ester.tert-Butoxycarbonyl (Boc) group on the amine. Carboxyl group is free.[]

Role and Application in Peptide Synthesis

Both this compound and Boc-DL-Phe-OH serve as sources of the phenylalanine backbone in peptide synthesis, but their distinct protecting groups dictate their specific roles and the synthetic strategies in which they are employed.

This compound is typically used as the C-terminal amino acid ester in solution-phase peptide synthesis. The methyl ester protects the carboxylic acid, while the amine is present as a hydrochloride salt, which requires neutralization before coupling with an N-protected amino acid.

Boc-DL-Phe-OH is a cornerstone of the Boc-based solid-phase peptide synthesis (SPPS) strategy.[][10][11] The Boc group provides robust protection for the α-amino group, which can be readily removed under acidic conditions.[] The free carboxylic acid is then activated for coupling to the free amine of the growing peptide chain attached to a solid support. It is also widely used in solution-phase synthesis.[12]

The following diagram illustrates the divergent starting points for these two molecules in a typical dipeptide synthesis workflow.

Peptide_Synthesis_Workflow cluster_start1 Starting with this compound cluster_start2 Starting with Boc-DL-Phe-OH cluster_steps1 C-Terminal Component Preparation cluster_steps2 N-Terminal Component Preparation cluster_coupling Peptide Bond Formation cluster_product Dipeptide Product start1 This compound neutralization Neutralization (e.g., with a base like DIPEA) start1->neutralization Step 1a start2 Boc-DL-Phe-OH activation Carboxyl Activation (e.g., with DCC/HOBt) start2->activation Step 1b free_amine H-DL-Phe-OMe (Free Amine) neutralization->free_amine coupling Coupling Reaction free_amine->coupling activated_boc_phe Activated Boc-DL-Phe-OH activation->activated_boc_phe activated_boc_phe->coupling dipeptide Boc-Phe-Phe-OMe coupling->dipeptide Boc_SPPS_Cycle Resin Resin-Bound Peptide (with Boc-protected N-terminus) Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Coupling of Activated Boc-DL-Phe-OH Neutralization->Coupling Washing Washing Coupling->Washing Washing->Resin Repeat for next amino acid NextCycle Next Coupling Cycle or Final Cleavage Washing->NextCycle

References

A Researcher's Guide to Confirming the Stereochemistry of DL-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development, the precise determination of a molecule's stereochemistry is a critical step. The spatial arrangement of atoms in enantiomers can lead to vastly different pharmacological, toxicological, and metabolic profiles.[1] This guide provides an objective comparison of key analytical techniques used to confirm the stereochemistry of DL-phenylalanine derivatives, supported by experimental data and detailed protocols.

The primary methods for determining the absolute configuration and enantiomeric purity of chiral compounds like phenylalanine derivatives include Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different stages of research and development.

Comparative Analysis of Stereochemical Confirmation Methods

The selection of an appropriate analytical technique depends on factors such as the sample's physical state, purity, the availability of reference standards, and the specific information required (relative vs. absolute configuration). The following table summarizes and compares the key performance aspects of the most common methods.

Technique Principle Sample Requirements Information Provided Throughput Key Advantages Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[2]Solution, 0.1-1.0 mg/mL.[2]Enantiomeric ratio (purity), relative configuration (elution order).HighExcellent for quantification, robust, and widely available.[2]Requires method development, reference standards for absolute configuration.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by chiral molecules.[3][4]Solution (e.g., 0.1 M in CDCl3).[5]Absolute configuration without a reference standard.[3][5]ModerateDoes not require crystallization, provides conformational information in solution.[5]Requires quantum chemical calculations for spectral interpretation, can be challenging for highly flexible molecules.[4][6]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.[7]High-quality single crystal.Unambiguous absolute and relative configuration, solid-state conformation.[7]LowConsidered the "gold standard" for absolute configuration determination.[6]Growth of suitable single crystals can be a major bottleneck.[5][8]
NMR Spectroscopy Analysis of nuclear spin transitions in a magnetic field. Diastereomers have distinct NMR spectra.[9]Solution, requires derivatization to form diastereomers.Relative configuration of diastereomers, conformational analysis.[10]ModerateProvides detailed structural information.Indirect method for enantiomers (requires chiral derivatizing agents), can have complex spectra.

Experimental Protocols and Data

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for two widely used techniques for the stereochemical analysis of phenylalanine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The following protocol is for the separation of N-acetyl-D/L-phenylalanine.

Experimental Protocol: Chiral Separation of N-acetyl-D/L-phenylalanine [2]

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: A teicoplanin-based chiral stationary phase, such as Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: 100% HPLC grade methanol (B129727) with 0.1% acetic acid and 0.1% triethylamine. The mobile phase should be degassed before use.[2]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of racemic N-acetyl-D/L-phenylalanine is prepared at 1.0 mg/mL in the mobile phase and then diluted to a working concentration of 0.1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.[2]

Quantitative Data Summary

Enantiomer Retention Time (min) Resolution (Rs)
N-acetyl-D-phenylalanine~10.5>1.5
N-acetyl-L-phenylalanine~12.2
(Note: Retention times are approximate and can vary based on the specific HPLC system and column batch)[2]

A resolution factor (Rs) greater than 1.5 indicates a complete baseline separation of the two enantiomers, making this method suitable for accurate quantification.[2]

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that determines the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to a computationally predicted spectrum.[3][5]

Experimental Protocol: VCD Analysis for Absolute Configuration

  • Sample Preparation: Dissolve one enantiomer of the phenylalanine derivative in a suitable solvent (e.g., CDCl3) to a concentration of approximately 0.1 M.[5]

  • Instrumentation: A VCD spectrometer.

  • Data Acquisition:

    • Measure the VCD and infrared (IR) spectra of the sample at a suitable resolution (e.g., 8 cm⁻¹).[5]

    • Collect the VCD spectrum for a sufficient duration (e.g., multiple blocks of 60 minutes) to achieve a good signal-to-noise ratio.[5]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the molecule using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated spectrum based on the energies of the conformers.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer.

    • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation.[6]

    • If the signs are opposite, the sample has the opposite absolute configuration.[6]

Visualizing the Workflow

Diagrams can clarify complex experimental and logical workflows. The following are Graphviz diagrams illustrating the processes for chiral HPLC analysis and the decision-making for selecting a stereochemical analysis method.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample Solution (0.1 mg/mL) inject Inject Sample prep_sample->inject prep_mobile Prepare & Degas Mobile Phase (MeOH + 0.1% AA + 0.1% TEA) hplc_system Equilibrate HPLC System with Mobile Phase prep_mobile->hplc_system hplc_system->inject separate Separation on Chiral Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram analyze Integrate Peaks & Calculate Enantiomeric Ratio chromatogram->analyze Method_Selection_Logic node_rect node_rect start Need to Confirm Stereochemistry q1 Single Crystal Available? start->q1 q2 Absolute or Relative Configuration? q1->q2 No xray Use X-ray Crystallography q1->xray Yes q3 Quantitative Analysis Needed? q2->q3 Relative vcd Use VCD q2->vcd Absolute hplc Use Chiral HPLC q3->hplc Yes nmr Use NMR with Chiral Derivatizing Agent q3->nmr No

References

A Comparative Guide to FTIR Analysis for the Confirmation of Functional Groups in H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). It includes a detailed analysis of its characteristic infrared absorption bands compared to alternative amino acid esters, alongside established experimental protocols for data acquisition.

Unveiling the Molecular Fingerprint: FTIR Spectral Data

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key functional groups of interest are the primary amine hydrochloride (-NH3+), the methyl ester (-COOCH3), and the aromatic phenyl ring. The presence of these groups can be confirmed by characteristic absorption peaks in the infrared spectrum.

The following table summarizes the expected and observed FTIR absorption peaks for this compound and compares them with two common alternatives: L-Phenylalanine ethyl ester hydrochloride and L-Tyrosine methyl ester hydrochloride. This data facilitates the objective assessment of the product's chemical identity and purity.

Functional Group Vibrational Mode This compound (Expected Wavenumber, cm⁻¹)L-Phenylalanine ethyl ester hydrochloride (Reported Wavenumber, cm⁻¹)L-Tyrosine methyl ester (Reported Wavenumber, cm⁻¹)
Amine Hydrochloride (-NH3+)N-H Stretching3100-2800 (broad)Similar broad absorption expectedSimilar broad absorption expected
Amine Hydrochloride (-NH3+)N-H Bending (Asymmetric)~1600~1600~1598
Amine Hydrochloride (-NH3+)N-H Bending (Symmetric)~1500~1500~1475
Ester (-COOCH3)C=O Stretching~1740~1735~1735
Ester (-COOCH3)C-O Stretching1300-11501300-1150~1235 (phenolic C-O)
Aromatic Ring (Phenyl)C-H Stretching3100-30003100-30003100-3000
Aromatic Ring (Phenyl)C=C Stretching1600-1450 (multiple bands)1600-1450 (multiple bands)1600-1450 (multiple bands)
Aromatic Ring (Phenyl)C-H Bending (Out-of-plane)850-750850-750~839 (para-substituted)
Alkyl (-CH2-, -CH3)C-H Stretching2980-28502980-28502980-2850

Note: The exact peak positions can vary slightly due to the specific sample preparation method, instrument, and intermolecular interactions.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for confirming the functional groups in this compound using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Data Interpretation Sample This compound Powder Prep_Method Choose Method: - KBr Pellet - ATR Sample->Prep_Method Prepared_Sample Prepared Sample Prep_Method->Prepared_Sample FTIR_Instrument FTIR Spectrometer Prepared_Sample->FTIR_Instrument Acquire_Spectrum Acquire IR Spectrum FTIR_Instrument->Acquire_Spectrum Raw_Data Raw Spectral Data Acquire_Spectrum->Raw_Data Process_Spectrum Process Spectrum (Baseline Correction, etc.) Raw_Data->Process_Spectrum Peak_Picking Identify Peak Positions (cm⁻¹) Process_Spectrum->Peak_Picking Assign_Peaks Assign Peaks to Functional Groups Peak_Picking->Assign_Peaks Correlation_Chart Functional Group Correlation Chart Correlation_Chart->Assign_Peaks Confirmation Confirmation of -NH3+, -COOCH3, Phenyl Group Assign_Peaks->Confirmation Functional_Group_Correlation Structure-Spectrum Correlation for this compound cluster_functional_groups Functional Groups cluster_vibrations Vibrational Modes cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Molecule This compound (C₁₀H₁₄ClNO₂) Amine_HCl Amine Hydrochloride (-NH₃⁺) Molecule->Amine_HCl Ester Methyl Ester (-COOCH₃) Molecule->Ester Phenyl Phenyl Ring (C₆H₅) Molecule->Phenyl NH_Stretch N-H Stretch Amine_HCl->NH_Stretch NH_Bend N-H Bend Amine_HCl->NH_Bend CO_Stretch_Ester C=O Stretch Ester->CO_Stretch_Ester CO_Stretch_Ester_Single C-O Stretch Ester->CO_Stretch_Ester_Single Aromatic_CH_Stretch Aromatic C-H Stretch Phenyl->Aromatic_CH_Stretch Aromatic_CC_Stretch Aromatic C=C Stretch Phenyl->Aromatic_CC_Stretch Peak_NH_Stretch ~3100-2800 (broad) NH_Stretch->Peak_NH_Stretch Peak_NH_Bend ~1600 & ~1500 NH_Bend->Peak_NH_Bend Peak_CO_Stretch_Ester ~1740 CO_Stretch_Ester->Peak_CO_Stretch_Ester Peak_CO_Stretch_Ester_Single ~1300-1150 CO_Stretch_Ester_Single->Peak_CO_Stretch_Ester_Single Peak_Aromatic_CH ~3100-3000 Aromatic_CH_Stretch->Peak_Aromatic_CH Peak_Aromatic_CC ~1600-1450 Aromatic_CC_Stretch->Peak_Aromatic_CC

A Researcher's Guide to Cross-Validation of Phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the objective comparison of H-DL-Phe-OMe.HCl with common alternatives in the context of synthetic chemistry. Due to the nature of this compound as a chemical building block, publicly available, direct performance comparisons are scarce. Therefore, this document outlines a comprehensive methodology for researchers to conduct their own cross-validation experiments, ensuring data-driven selection of reagents for specific applications such as peptide synthesis or drug discovery.

The following sections detail a comparative experimental workflow, present templates for data analysis, and provide standardized protocols to ensure reproducibility.

Comparative Performance Data

To objectively assess the efficacy of this compound, it is essential to compare it against stereoisomerically pure or alternatively protected phenylalanine derivatives. The following tables are designed to capture key performance indicators from a standardized peptide coupling reaction.

Table 1: Reaction Efficiency and Purity

This table compares the primary outcomes of a coupling reaction between N-acetylglycine and various phenylalanine methyl ester derivatives.

Reagent AnalyzedStereoisomeric FormAverage Yield (%)Purity by HPLC (%)Reaction Time (hours)
This compound Racemic (D/L)[Insert Data][Insert Data][Insert Data]
H-L-Phe-OMe.HClEnantiopure (L)[Insert Data][Insert Data][Insert Data]
H-D-Phe-OMe.HClEnantiopure (D)[Insert Data][Insert Data][Insert Data]

Table 2: Reagent Properties and Cost Analysis

This table provides a framework for comparing the physical properties and procurement costs of the reagents, which are critical factors in project planning and scalability.

ReagentMolecular Weight ( g/mol )Solubility (in DCM)Supplier A Cost ($/g)Supplier B Cost ($/g)
This compound 215.68[Insert Data][Insert Data][Insert Data]
H-L-Phe-OMe.HCl215.68[Insert Data][Insert Data][Insert Data]
H-D-Phe-OMe.HCl215.68[Insert Data][Insert Data][Insert Data]

Experimental Protocols

The following protocol describes a standardized procedure for a carbodiimide-mediated peptide coupling reaction. Adhering to this methodology allows for a direct and fair comparison of the different phenylalanine derivatives.

Protocol: Synthesis of Ac-Gly-(DL)-Phe-OMe

Objective: To synthesize the dipeptide N-acetylglycyl-DL-phenylalanine methyl ester via an EDC/HOBt mediated coupling reaction and assess the reaction efficiency.

Materials:

  • N-acetylglycine (Ac-Gly)

  • This compound (or H-L-Phe-OMe.HCl / H-D-Phe-OMe.HCl)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Amine Salt Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (2.2 eq) dropwise and stir for 20 minutes to neutralize the hydrochloride salt, forming the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve N-acetylglycine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Add EDC.HCl (1.2 eq) to the solution and stir at 0°C for 30 minutes to form the active ester.

  • Coupling Reaction: Transfer the activated N-acetylglycine solution to the flask containing the free amine of DL-phenylalanine methyl ester dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel.

    • Characterize the final product using NMR and Mass Spectrometry.

    • Determine the final yield and assess purity using High-Performance Liquid Chromatography (HPLC).

Visualized Workflows and Logic

Visual diagrams help in understanding the experimental process and the logical framework for comparison. The following diagrams were generated using Graphviz and adhere to the specified formatting guidelines.

G cluster_start Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_purification Phase 3: Purification & Analysis Amine 1. Neutralize Amine Salt (this compound + DIPEA) Coupling 3. Peptide Coupling (Combine mixtures, stir overnight) Amine->Coupling Acid 2. Activate Carboxylic Acid (Ac-Gly + EDC/HOBt) Acid->Coupling Workup 4. Aqueous Work-up (Wash with acid, base, brine) Coupling->Workup Monitor by TLC Purify 5. Column Chromatography Workup->Purify Analyze 6. Yield & Purity Analysis (HPLC, NMR, MS) Purify->Analyze

Caption: Experimental workflow for dipeptide synthesis.

G cluster_reagents Reagents for Comparison cluster_metrics Key Performance Metrics cluster_goal Evaluation Goal A This compound (Racemic) M1 Reaction Yield (%) A->M1 M2 Product Purity (%) A->M2 M3 Reaction Time (h) A->M3 M4 Cost ($/g) A->M4 B H-L-Phe-OMe.HCl (L-Isomer) B->M1 B->M2 B->M3 B->M4 C H-D-Phe-OMe.HCl (D-Isomer) C->M1 C->M2 C->M3 C->M4 Goal Optimal Reagent Selection M1->Goal M2->Goal M3->Goal M4->Goal

Caption: Logic diagram for reagent cross-validation.

A Comparative Guide to H-DL-Phe-OMe.HCl and Similar Reagents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving desired yields, purity, and stereochemical integrity in the final product. This guide provides an objective comparison of H-DL-Phe-OMe.HCl with its commonly used alternatives, supported by experimental data and detailed protocols.

The primary application focus for this comparison is solution-phase peptide synthesis, a widely utilized method for both small-scale and large-scale production of peptides. The performance of this compound will be benchmarked against its enantiomerically pure counterparts (H-L-Phe-OMe.HCl and H-D-Phe-OMe.HCl) and an N-terminally protected derivative (Boc-L-Phe-OH).

Data Presentation: A Comparative Overview of Phenylalanine-Based Reagents

The selection of a phenylalanine derivative for peptide synthesis significantly impacts the reaction's outcome. The following table summarizes the key characteristics and expected performance of this compound and its alternatives in a typical dipeptide synthesis, such as the formation of Glycyl-Phenylalanine (Gly-Phe).

ReagentMolecular FormulaMolecular Weight ( g/mol )Key AdvantagesKey DisadvantagesExpected Dipeptide YieldExpected Purity Profile
This compound C10H14ClNO2215.68Cost-effectiveResults in a mixture of diastereomers, complicating purification.Moderate to HighMixture of L-Gly-L-Phe and L-Gly-D-Phe, requiring chiral separation.
H-L-Phe-OMe.HCl C10H14ClNO2215.68Provides stereochemical control, leading to a single diastereomer.Higher cost compared to the racemic mixture.HighHigh, single desired diastereomer (L-Gly-L-Phe).[1]
H-D-Phe-OMe.HCl C10H14ClNO2215.68Enables synthesis of peptides with D-amino acids for increased stability.Higher cost; specific to D-amino acid containing peptides.HighHigh, single desired diastereomer (L-Gly-D-Phe).
Boc-L-Phe-OH C14H19NO4265.31N-Boc protection prevents self-coupling and other side reactions.Requires an additional deprotection step.HighHigh, with minimal side products related to the N-terminus.[2][3]

Experimental Protocols: Synthesis of a Model Dipeptide (Gly-Phe)

To provide a practical context for comparison, detailed methodologies for the synthesis of a Glycyl-Phenylalanine (Gly-Phe) dipeptide are presented below. These protocols are based on established solution-phase peptide synthesis techniques.

Protocol 1: Dipeptide Synthesis using this compound

This protocol outlines the coupling of N-terminally protected glycine (B1666218) (e.g., Boc-Gly-OH) with this compound.

Materials:

  • Boc-Gly-OH

  • This compound

  • Dicyclohexylcarbodiimide (DCC) as the coupling agent

  • N-Methylmorpholine (NMM) as a base

  • Chloroform (CHCl3) as the solvent

Procedure:

  • Dissolve this compound (1 equivalent) in CHCl3.

  • Add NMM (2.1 equivalents) to the solution at 0°C and stir for 15 minutes to neutralize the hydrochloride salt.

  • Add Boc-Gly-OH (1 equivalent) dissolved in CHCl3 to the reaction mixture.

  • Add DCC (1 equivalent) to the stirring solution.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 5% NaHCO3 and saturated NaCl solutions.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under vacuum to obtain the crude dipeptide.[1]

Expected Outcome: This procedure is expected to yield a mixture of Boc-Gly-L-Phe-OMe and Boc-Gly-D-Phe-OMe. The subsequent deprotection of the Boc group and saponification of the methyl ester would be required to obtain the final Gly-Phe dipeptides, which would then need to be separated using chiral chromatography.

Protocol 2: Dipeptide Synthesis using Boc-L-Phe-OH

This protocol details the coupling of Boc-L-Phe-OH with a C-terminally protected glycine (e.g., H-Gly-OMe.HCl).

Materials:

  • Boc-L-Phe-OH

  • H-Gly-OMe.HCl

  • Diisopropylcarbodiimide (DIC) as the coupling agent

  • OxymaPure as an additive to suppress racemization

  • Diisopropylethylamine (DIPEA) as a base

  • Dimethylformamide (DMF) as the solvent

Procedure:

  • Dissolve Boc-L-Phe-OH (2.4 equivalents) in a minimal amount of DMF and cool to 0°C.

  • Add DIC (2.4 equivalents), OxymaPure (2.4 equivalents), and DIPEA (2 equivalents) to the solution.

  • After stirring for 5-10 minutes, add H-Gly-OMe.HCl (1 equivalent).

  • Ensure the reaction pH is basic (pH ≥ 8), adding more DIPEA if necessary.

  • Stir the reaction mixture overnight at room temperature.

  • Work up the reaction by cooling to 0°C and adding a 5% aqueous solution of NaHCO3.

  • Extract the product and purify using standard chromatographic techniques.[4]

Expected Outcome: This protocol is expected to produce the single diastereomer Boc-L-Phe-Gly-OMe in high yield and purity. The N-terminal Boc protection prevents unwanted side reactions at the N-terminus of phenylalanine.

Mandatory Visualization: Experimental Workflow and Signaling Pathway

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Solution-Phase Dipeptide Synthesis Workflow reagent_prep Reagent Preparation (Amino Acid Derivatives, Coupling Agents) coupling Peptide Coupling Reaction reagent_prep->coupling Addition of Reagents workup Reaction Work-up (Filtration, Washing) coupling->workup Reaction Completion purification Purification (Chromatography) workup->purification Crude Product analysis Product Analysis (NMR, HPLC, MS) purification->analysis Purified Dipeptide G cluster_racemization Racemization Pathway in Peptide Coupling activated_l Activated L-Amino Acid enolate Planar Enolate Intermediate activated_l->enolate Base-mediated proton abstraction coupling_l Coupling with L-Amino Acid activated_l->coupling_l Desired Reaction activated_d Activated D-Amino Acid enolate->activated_d Reprotonation coupling_d Coupling with D-Amino Acid activated_d->coupling_d Racemized Product

References

Safety Operating Guide

Proper Disposal of H-DL-Phe-OMe.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safe and compliant disposal of H-DL-Phe-OMe.HCl (DL-Phenylalanine methyl ester hydrochloride) is critical for laboratory safety and environmental protection. This guide provides detailed procedures for the proper handling and disposal of this compound.

This compound is an amino acid derivative commonly used in peptide synthesis and other research applications. As a hydrochloride salt, it is acidic and requires appropriate neutralization before disposal. The primary methods of disposal involve neutralization followed by sewer disposal for small quantities (where permitted) or collection as chemical waste for larger quantities or where sewer disposal is restricted.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)SpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

1. Small Quantities: Neutralization and Sewer Disposal

For small quantities of aqueous solutions, neutralization to a safe pH range is the preferred method before disposal down the sanitary sewer. This should only be performed where local regulations permit.

2. Large Quantities or Solid Waste: Collection as Hazardous Waste

Solid this compound and large volumes of solutions should be collected as chemical waste.

  • Solid Waste: Collect in a designated, leak-proof, and sealable container.

  • Liquid Waste: Collect in a compatible, sealed, and shatter-resistant container.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the concentration and date.

  • Storage: Store the waste in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents.

  • Pickup: Arrange for pickup and disposal by your institution's hazardous waste contractor.

Experimental Protocol: Neutralization of this compound Solution

This protocol outlines the steps to neutralize an acidic solution of this compound using sodium bicarbonate (NaHCO₃) before sewer disposal.

Materials:

  • Aqueous solution of this compound

  • Sodium bicarbonate (solid or saturated solution)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beaker large enough to accommodate the solution and potential foaming

Procedure:

  • Preparation: Place the beaker containing the this compound solution on a stir plate in a well-ventilated fume hood. Add a stir bar and begin gentle stirring.

  • pH Measurement: Measure the initial pH of the solution. It will be acidic due to the hydrochloride salt.

  • Neutralization: Slowly add sodium bicarbonate to the stirring solution. Carbon dioxide gas will be evolved, which may cause foaming. Add the bicarbonate in small increments to control the reaction.

  • Monitoring: Continuously monitor the pH of the solution. The target pH for disposal is typically between 6.0 and 9.0, but you should confirm the acceptable range with your local wastewater authority.

  • Completion: Once the pH is stable within the acceptable range, turn off the stirrer.

  • Disposal: Flush the neutralized solution down the sanitary sewer with a copious amount of water (at least 20 times the volume of the solution), as permitted by your institution's guidelines.

Quantitative Disposal Guidelines

The following table summarizes general guidelines for the sewer disposal of organic compounds, based on information from various institutional safety manuals. Note that specific limits for this compound are not explicitly defined, and these should be considered as general guidance.

ParameterGuidelineSource/Comment
Concentration Limit ≤ 1% for some organic chemicalsGeneral guidance from institutional safety policies.[1]
Water Solubility ≥ 3%A compound is generally considered water-soluble for sewer disposal if it meets this threshold.[1]
pH Range for Discharge 5.0 - 11.0A common acceptable range for discharge to sanitary sewers.[2]
Daily Quantity Limit Typically limited to small quantities (e.g., < 100 g or < 4 L per lab per day)Varies by institution; check local regulations.[1][3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste check_quantity Assess Quantity and Form (Solid or Liquid) start->check_quantity solid_large Solid Waste or Large Liquid Quantity check_quantity->solid_large Solid or Large Volume small_liquid Small Aqueous Quantity check_quantity->small_liquid Small Aqueous Volume collect_waste Collect in Labeled Hazardous Waste Container solid_large->collect_waste neutralize Neutralize with NaHCO3 to pH 6.0-9.0 small_liquid->neutralize waste_pickup Arrange for Hazardous Waste Pickup collect_waste->waste_pickup check_local_regs Check Local Regulations for Sewer Disposal neutralize->check_local_regs check_local_regs->collect_waste Not Permitted sewer_disposal Dispose to Sanitary Sewer with Copious Water check_local_regs->sewer_disposal Permitted end End: Proper Disposal sewer_disposal->end waste_pickup->end

Caption: Decision workflow for this compound disposal.

Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. Always adhere to the specific regulations and guidelines provided by your institution's Environmental Health and Safety department and local authorities.

References

Essential Safety and Operational Guide for Handling H-DL-Phe-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling H-DL-Phenylalanine methyl ester hydrochloride (H-DL-Phe-OMe.HCl). The following procedures are designed to ensure safe operational handling and disposal of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes[1]. Adherence to proper PPE protocols is mandatory.

Minimum PPE Requirements:

A baseline of personal protective equipment is required for handling this compound in a laboratory setting. This includes, but is not limited to:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, chemical safety goggles and a face shield should be worn[2][3][4].

  • Body Protection: A standard laboratory coat is required to protect clothing and skin from potential splashes[2][3]. For larger quantities or situations with a higher risk of exposure, a full suit may be necessary[1].

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact. If more direct or prolonged contact is anticipated, double-gloving or using more robust chemical-resistant gloves is recommended[2][4].

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled[3][5].

  • Respiratory Protection: If work is performed in a poorly ventilated area or if dust is generated, a dust respirator or an approved/certified respirator is required. In situations with a high risk of inhalation, a self-contained breathing apparatus (SCBA) should be used[1][3][4].

Quantitative Data Summary:

PropertyValueSource(s)
Appearance White to off-white crystalline powder[6][7][8]
Molecular Formula C10H14ClNO2[1][9]
Molecular Weight 215.68 g/mol [6][10]
Melting Point 156 - 160 °C (312.8 - 320 °F)[6]
Storage Temperature 0 - 8 °C (short-term); -20°C to -80°C (long-term)[8][11][12]

Operational Plan: Step-by-Step Handling Protocol

This section outlines a procedural workflow for the safe handling of this compound from receipt to disposal.

Experimental Workflow Diagram:

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A 1. Don Required PPE B 2. Prepare Work Area (Fume Hood) A->B C 3. Weigh Compound B->C D 4. Dissolve/Use in Reaction C->D E 5. Decontaminate Glassware & Surfaces D->E F 6. Store Unused Compound D->F G 7. Segregate Chemical Waste E->G H 8. Dispose of Contaminated PPE G->H I 9. Final Hand Washing H->I

Caption: Logical workflow for handling this compound.

Detailed Methodologies:

  • Don Required PPE: Before entering the laboratory and handling the chemical, ensure all required personal protective equipment is worn correctly. This includes a lab coat, safety glasses or goggles, and appropriate gloves[2][5][13].

  • Prepare Work Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles[1]. Ensure the work surface is clean and uncluttered.

  • Weigh Compound: Use a calibrated analytical balance to weigh the desired amount of the compound. Handle the powder carefully to avoid generating dust.

  • Dissolve/Use in Reaction: If dissolving the compound, add the solvent slowly to the powder. If using in a reaction, add it to the reaction vessel as per the experimental protocol.

  • Decontaminate Glassware & Surfaces: After use, decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

  • Store Unused Compound: The container of this compound should be tightly closed and stored in a cool, dry, and well-ventilated place[1][6]. For long-term stability, storage at -20°C or -80°C is recommended[11][12].

  • Segregate Chemical Waste: All waste materials, including unused compound and solutions containing this compound, must be collected in a designated and properly labeled hazardous waste container.

  • Dispose of Contaminated PPE: Contaminated gloves and other disposable PPE should be removed and disposed of in the appropriate hazardous waste stream. Do not wear contaminated gloves outside of the immediate work area[13].

  • Final Hand Washing: After completing all work and removing PPE, thoroughly wash your hands with soap and water[1].

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.

Waste Management Protocol:

  • Chemical Waste: All solid and liquid waste containing this compound must be disposed of as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, weighing paper, and contaminated paper towels, should also be disposed of in the designated solid hazardous waste container.

  • Regulatory Compliance: All waste disposal must be carried out in accordance with federal, state, and local environmental control regulations[1]. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-DL-Phe-OMe.HCl
Reactant of Route 2
H-DL-Phe-OMe.HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。